molecular formula C4H4Na2O4 B3047504 Disodium succinate CAS No. 14047-56-4

Disodium succinate

Katalognummer: B3047504
CAS-Nummer: 14047-56-4
Molekulargewicht: 162.05 g/mol
InChI-Schlüssel: ZDQYSKICYIVCPN-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium succinate (anhydrous) is a sodium salt that is the disodium salt of succinic acid. The hexahydrate form is used as an ingredient of topical preparations for the treatment of cataract. It contains a succinate(2-).
See also: Succinic Acid (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

disodium;butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYSKICYIVCPN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059741
Record name Disodium succinate
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Molecular Weight

162.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Reference #1]
Record name Sodium succinate
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CAS No.

150-90-3
Record name Butanedioic acid, disodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium succinate
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Record name SODIUM SUCCINATE ANHYDROUS
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Foundational & Exploratory

An In-depth Technical Guide to Disodium Succinate: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, is a versatile dicarboxylate salt with significant applications across the food, pharmaceutical, and chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, details its primary uses, and outlines key experimental protocols related to its synthesis and analysis.

Chemical and Physical Properties

Disodium succinate is a white crystalline powder or granule that is odorless and possesses a characteristic shellfish-like flavor.[1][2][3] It is available in both anhydrous (CAS No. 150-90-3) and hexahydrate (CAS No. 6106-21-4) forms.[4] The anhydrous form is approximately 1.5 times more potent in flavor enhancement than the hexahydrate form.[4] The hexahydrate variant converts to the anhydrous form upon heating to 120°C.

The following table summarizes the key quantitative properties of anhydrous this compound:

PropertyValueReference(s)
Molecular Formula C₄H₄Na₂O₄
Molecular Weight 162.05 g/mol
Appearance White crystalline powder or granules
Melting Point >300 °C (decomposes)
Density 1.46 - 1.88 g/cm³
Solubility in Water 350 g/L (20°C); 35 g/100mL (65°C)
Solubility in Ethanol Insoluble
pH (Aqueous Solution) 7.0 - 9.0 (100 g/L at 20°C)
Taste Threshold 0.03%

Core Applications

This compound's unique properties make it a valuable component in various industrial and research settings.

In the food sector, this compound is widely recognized for its role as a flavor enhancer and acidity regulator. It is considered Generally Recognized as Safe (GRAS) by regulatory bodies like the U.S. Food and Drug Administration (FDA).

  • Flavor Enhancement : It imparts a distinct savory and seafood-like (umami) taste. It works synergistically with other umami compounds like monosodium glutamate (B1630785) (MSG) and disodium 5'-ribonucleotides (I+G), amplifying the overall savory flavor profile and allowing for reduced sodium content. This makes it a common ingredient in seasonings, sauces, soups, instant noodles, processed meats, and snack foods.

  • Acidity Regulation and Buffering : As a salt of a weak acid and a strong base, it acts as a buffering agent to maintain a stable pH in food products. This property helps to prevent undesirable changes in taste and texture, inhibit microbial growth, and extend shelf life.

  • Flavor Masking : It can inhibit unpleasant tastes such as excessive saltiness, bitterness, or sourness, leading to a more balanced and palatable product.

This compound serves several critical functions in pharmaceutical formulations and bioprocessing.

  • Excipient and Stabilizer : It is used as a buffering agent and stabilizer in injectable drug formulations, vaccines, and biologics like monoclonal antibodies. Succinate buffers are known to cause less pain at the injection site.

  • Cell Culture Media : In bioprocessing, it is used as a component of cell culture media, where it serves as a carbon source for energy, stimulates cell growth, and regulates pH.

  • Topical Preparations : The hexahydrate form is used as an ingredient in topical preparations for the treatment of cataracts.

  • Cosmetics : Used as a buffering agent in various cosmetic and personal care product formulations.

  • Laboratory Reagent : Employed in the preparation of buffer solutions for analytical purposes, such as the quantitative analysis of auxins.

  • Chemical Synthesis : Acts as a reagent in the synthesis of other chemical compounds, such as cadmium sulfide (B99878) nanoparticles.

Experimental Protocols

This compound is commercially produced by the neutralization of succinic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.

Objective: To synthesize this compound via acid-base neutralization.

Materials:

  • Succinic Acid (C₄H₆O₄)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution (20-40% w/w)

  • Deionized Water

  • Activated Carbon

  • Reaction vessel with heating and stirring capabilities

  • pH meter

  • Filtration apparatus

  • Crystallization vessel

  • Drying oven or spray dryer

Procedure:

  • Reaction Setup: Heat the sodium carbonate or sodium hydroxide solution (20-40%) to a temperature between 60-90°C in the reaction vessel under constant stirring.

  • Neutralization: Slowly add the stoichiometric amount of succinic acid to the heated alkaline solution. Ensure the sodium base is in slight excess to favor the formation of the disodium salt over the monosodium salt.

  • Reaction Completion: Continue stirring the mixture for approximately 2 hours after all the succinic acid has been added. Monitor the reaction and confirm the final pH of the solution is between 7.0 and 9.0.

  • Decolorization and Purification: Add a small amount of activated carbon to the solution to decolorize it. Heat the mixture to 70-110°C and perform a hot filtration to remove the activated carbon and any other impurities.

  • Crystallization/Drying:

    • For Crystalline (Hexahydrate) Form: Cool the hot filtrate at room temperature to induce crystallization. The resulting crystals are then separated by filtration or centrifugation and dried.

    • For Anhydrous Form: The filtrate can be directly processed using a spray dryer with an inlet temperature of 170-200°C and an outlet temperature of 85-100°C to obtain a fine powder.

Objective: To prepare a buffer solution for laboratory use, such as for the quantitative analysis of auxins.

Materials:

  • This compound (C₄H₄Na₂O₄)

  • Succinic Acid (C₄H₆O₄)

  • Deionized Water

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Determine Buffer Parameters: Decide on the desired pH and concentration of the buffer. The pKa values for succinic acid are approximately 4.2 and 5.6. The effective buffering range for a succinate buffer is typically between pH 3.2-6.6.

  • Calculate Component Masses: Use the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) to calculate the required molar ratio of the conjugate base (succinate) to the weak acid (succinic acid). For a target pH, you will be mixing solutions of succinic acid and this compound.

  • Prepare Stock Solutions: Prepare separate stock solutions of succinic acid and this compound of a known concentration (e.g., 0.1 M) in deionized water.

  • Mix Components: In a clean beaker on a magnetic stirrer, combine the calculated volumes of the succinic acid and this compound stock solutions to achieve the target pH.

  • Adjust pH: Place a calibrated pH electrode in the solution. While stirring, slowly add small volumes of the acid or base stock solution until the exact target pH is reached.

  • Final Volume: Transfer the final buffer solution to a volumetric flask and add deionized water to reach the desired final volume. Mix thoroughly. The buffer is now ready for use in experimental applications.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships involving this compound.

G cluster_reactants Reactants cluster_process Process succinic_acid Succinic Acid (C₄H₆O₄) neutralization Neutralization (60-90°C, pH 7-9) succinic_acid->neutralization sodium_base Sodium Base (NaOH or Na₂CO₃) sodium_base->neutralization purification Purification (Decolorization & Filtration) neutralization->purification drying Drying / Crystallization purification->drying product This compound (C₄H₄Na₂O₄) drying->product G ds This compound prop_umami Umami / Seafood Taste ds->prop_umami prop_buffer Buffering Capacity (Weak Acid Salt) ds->prop_buffer prop_synergy Synergistic Effect ds->prop_synergy prop_solubility High Water Solubility ds->prop_solubility app_food Food & Beverage prop_umami->app_food Flavor Enhancer prop_buffer->app_food Acidity Regulator app_pharma Pharmaceuticals prop_buffer->app_pharma Stabilizer / Excipient app_cosmetics Cosmetics prop_buffer->app_cosmetics pH Control prop_synergy->app_food Boosts Savory Taste prop_solubility->app_pharma Injectable Formulations G cluster_components Flavor Components cluster_receptors Taste Receptors msg Monosodium Glutamate (MSG) t1r1_t1r3 T1R1/T1R3 Receptor msg->t1r1_t1r3 Binds Directly ds This compound (DS) ds->t1r1_t1r3 Allosteric Modulator (Enhances Binding) ig Disodium 5'-Ribonucleotides (I+G) ig->t1r1_t1r3 Allosteric Modulator (Enhances Binding) perception Enhanced Umami Perception t1r1_t1r3->perception Signal Transduction

References

The Role of Disodium Succinate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, serves as a direct source of the succinate anion, a pivotal intermediate in cellular metabolism. While classically known for its canonical role in the mitochondrial tricarboxylic acid (TCA) cycle, recent research has unveiled its multifaceted functions as a potent signaling molecule. Succinate links metabolic states to cellular responses such as inflammation, hypoxia adaptation, and tumorigenesis. This guide provides an in-depth examination of the functions of succinate derived from disodium succinate, detailing its core metabolic activities, its roles in intracellular and extracellular signaling, and its applications in research. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support advanced research and drug development endeavors.

Introduction: From Metabolic Intermediate to Signaling Hub

This compound (C₄H₄Na₂O₄) is a highly water-soluble salt that readily dissociates in aqueous solutions to yield two sodium ions (2Na⁺) and the succinate dianion. For the purposes of cellular metabolism, its function is entirely attributable to the biological activity of succinate.

Succinate occupies a unique position in cell biology, acting as both a critical metabolic substrate and a signaling transducer.[1] Its concentration and localization reflect the cell's metabolic state and can initiate profound physiological and pathological responses.[2] This dual functionality has made succinate a molecule of intense interest in fields ranging from immunology to oncology.

Key Roles of Succinate:

  • Metabolic Intermediate: A non-negotiable component of the tricarboxylic acid (TCA) cycle, directly linking to the electron transport chain (ETC) for ATP production.[3]

  • Intracellular Signal: In the cytosol, it regulates the stability of Hypoxia-Inducible Factor-1α (HIF-1α), acting as a key mediator of the cellular response to hypoxia and inflammation.[4][5]

  • Extracellular Signal (Metabokine): When released from the cell, it activates a specific G protein-coupled receptor, SUCNR1 (GPR91), to modulate processes like immune cell function and blood pressure.[4]

The Canonical Role: Succinate in the Tricarboxylic Acid (TCA) Cycle

The primary and most well-understood role of succinate is as an intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions central to aerobic respiration in the mitochondrial matrix.[6]

  • Formation from Succinyl-CoA: Succinate is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase . This reaction is a substrate-level phosphorylation step, directly producing a molecule of guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP).[4]

  • Oxidation to Fumarate (B1241708): Succinate is then oxidized to fumarate by the enzyme succinate dehydrogenase (SDH) .[7] This reaction is unique because SDH is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain, where it is known as Complex II .[3] During this oxidation, a molecule of flavin adenine (B156593) dinucleotide (FAD) is reduced to FADH₂, which then donates electrons directly to the ETC to contribute to the proton gradient that drives ATP synthesis.[3]

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TCA_Cycle_Succinate succinyl_coa Succinyl-CoA succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase gtp GTP / ATP succinyl_coa->gtp fumarate Fumarate succinate->fumarate Succinate Dehydrogenase (SDH) etc Electron Transport Chain (Complex II) succinate->etc Oxidation fadh2 FADH₂ etc->fadh2 Reduction of FAD

Caption: Role of Succinate in the TCA Cycle.

Succinate as an Intracellular Signaling Mediator

Under certain conditions, such as ischemia, intense inflammation, or genetic defects in SDH, succinate can accumulate in the mitochondrial matrix and subsequently be transported to the cytosol.[4] In the cytosol, it acts as a potent signaling molecule, primarily by stabilizing the transcription factor HIF-1α.

HIF-1α Stabilization

Under normal oxygen levels (normoxia), HIF-1α is constantly synthesized but rapidly degraded. This degradation is initiated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target it for proteasomal destruction.[5]

Accumulated cytosolic succinate inhibits PHD enzymes.[5] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, it dimerizes with HIF-1β and activates the transcription of hundreds of genes involved in angiogenesis, glycolysis, and inflammation, effectively mimicking a hypoxic state.[5][8] This process is often termed "pseudohypoxia."[8]

Reactive Oxygen Species (ROS) Production

High levels of mitochondrial succinate can also drive reverse electron transport (RET) at Complex I of the ETC. This process, where electrons flow backward from Complex II to Complex I, is a significant source of mitochondrial reactive oxygen species (ROS), which can further contribute to HIF-1α stabilization and other signaling cascades.

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Intracellular_Succinate_Signaling cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nuc Nucleus succ_accum Succinate Accumulation sdh SDH (Complex II) succ_accum->sdh succ_cyto Cytosolic Succinate succ_accum->succ_cyto Transport tca TCA Cycle tca->succ_accum c1 Complex I sdh->c1 Reverse Electron Transport (RET) ros ROS c1->ros phd PHD Enzymes succ_cyto->phd Inhibition hif1a HIF-1α phd->hif1a Hydroxylation hif1a_deg HIF-1α (Degraded) hif1a->hif1a_deg Proteasomal Degradation hif1a_stable Stable HIF-1α hif1a->hif1a_stable Stabilization hif_complex HIF-1 Complex hif1a_stable->hif_complex hif1a_stable->hif_complex Translocation hif1b HIF-1β hif1b->hif_complex hre Hypoxia Response Elements (HRE) hif_complex->hre gene_exp Gene Expression (e.g., IL-1β, VEGF) hre->gene_exp

Caption: Intracellular Signaling Pathways of Succinate.

Succinate as an Extracellular Signaling Molecule

Succinate can be released into the extracellular space, where it functions as a hormone-like signaling molecule, or "metabokine," by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[4] SUCNR1 is expressed on the surface of various cell types, including immune cells, kidney cells, and neurons.[9]

Activation of SUCNR1 typically couples to both Gi and Gq protein signaling pathways:

  • Gi Pathway: Leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gq Pathway: Leads to an increase in intracellular calcium (Ca²⁺) release.

The specific downstream effect is highly context-dependent. For example, in macrophages, SUCNR1 activation can enhance the production of pro-inflammatory cytokines like IL-1β, while in other contexts, it can have anti-inflammatory or tissue-protective roles.[4]

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Extracellular_Succinate_Signaling cluster_membrane Plasma Membrane succ_extra Extracellular Succinate sucnr1 SUCNR1 (GPR91) Receptor succ_extra->sucnr1 Binding gi Gi Protein sucnr1->gi gq Gq Protein sucnr1->gq ac Adenylyl Cyclase gi->ac Inhibition plc Phospholipase C gq->plc Activation camp cAMP ↓ ac->camp ca2 [Ca²⁺] ↑ plc->ca2 response Cellular Responses (e.g., Cytokine Release, Cell Migration, Gene Expression) camp->response ca2->response

Caption: Extracellular Signaling via the SUCNR1 Receptor.

Quantitative Data Summary

Quantitative parameters are essential for modeling metabolic flux and receptor pharmacology.

ParameterDescriptionValue RangeOrganism/SystemReference(s)
SDH Kₘ for Succinate Michaelis constant; substrate concentration at half-maximal velocity.0.41 - 3 mMMouse Liver, Bovine Heart[10][11][12]
SUCNR1 EC₅₀ for Succinate Half maximal effective concentration for receptor activation.26 - 79 µMHuman, Mouse[9][13]
SUCNR1 Agonist EC₅₀ EC₅₀ for the synthetic agonist cis-epoxysuccinic acid.2.7 µMRecombinant cells[14][15]

Experimental Protocols

This compound is frequently used in experimental settings to probe mitochondrial function and signaling pathways.

Protocol: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the reduction of an artificial electron acceptor.

Principle: SDH oxidizes succinate to fumarate, transferring electrons to a probe (e.g., 2,6-dichlorophenol-indophenol, DCPIP), causing a measurable change in color.

Materials:

  • Sample (isolated mitochondria, tissue homogenate, or cell lysate)

  • SDH Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • SDH Substrate: Sodium Succinate solution (e.g., 1 M stock)

  • Electron Acceptor Probe (e.g., DCPIP)

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Sample Preparation: Homogenize tissue (~10 mg) or cells (~1x10⁶) in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5-10 minutes at 4°C and collect the supernatant.[16]

  • Reaction Setup: In a 96-well plate, add samples to wells (e.g., 5-50 µL) and adjust the volume to 50 µL with SDH Assay Buffer.[16]

  • Reaction Mix Preparation: Prepare a master mix containing SDH Assay Buffer, the SDH Substrate, and the Electron Acceptor Probe according to the kit manufacturer's instructions.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each sample well, bringing the final volume to 100 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 600 nm in kinetic mode every 30-60 seconds for 10-30 minutes.[16]

  • Calculation: Determine the rate of change in absorbance (ΔOD/min) within the linear range of the reaction. SDH activity is calculated based on a standard curve or the extinction coefficient of the probe and normalized to the protein concentration of the sample.

Protocol: Assessing Mitochondrial Respiration with this compound using a Seahorse XF Analyzer

This protocol assesses the ability of this compound to fuel mitochondrial respiration, often used to bypass defects in Complex I.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. By providing succinate in the presence of a Complex I inhibitor (rotenone), respiration dependent on Complex II can be isolated.

Materials:

  • Seeded Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge, Calibrant, and Assay Medium

  • Seahorse XF Analyzer

  • Compound Injections: Rotenone (B1679576), this compound, Antimycin A

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.[17]

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator.[17]

  • Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate for 30-60 minutes in a 37°C non-CO₂ incubator.[17]

  • Compound Loading: Load the injector ports of the sensor cartridge with the compounds for sequential injection:

    • Port A: Rotenone (e.g., final concentration 0.5 µM) to inhibit Complex I.

    • Port B: this compound (e.g., final concentration 5-10 mM) to provide substrate for Complex II.

    • Port C: Antimycin A (e.g., final concentration 0.5 µM) to inhibit Complex III and shut down mitochondrial respiration, providing a non-mitochondrial OCR baseline.

  • Run Assay: Calibrate the sensor cartridge and then run the assay on the Seahorse XF Analyzer. The instrument will measure baseline OCR, then OCR after each compound injection.

  • Data Analysis: Analyze the change in OCR after each injection. The increase in OCR after succinate injection in the presence of rotenone represents the maximal Complex II-driven respiration.

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Seahorse_Workflow cluster_measurements Real-time OCR Measurement start Start: Seed Cells in XF Microplate hydrate Hydrate Sensor Cartridge with Calibrant (Overnight) start->hydrate prep_plate Replace Media with XF Assay Medium start->prep_plate load_drugs Load Compounds into Cartridge (Rotenone, Succinate, Antimycin A) hydrate->load_drugs incubate Incubate Plate (37°C, no CO₂) prep_plate->incubate run_assay Run Assay in Seahorse Analyzer incubate->run_assay load_drugs->run_assay cluster_measurements cluster_measurements m1 1. Measure Basal OCR inj_a Inject Rotenone (Inhibit Complex I) m1->inj_a m2 2. Measure Non-Complex I OCR inj_a->m2 inj_b Inject this compound (Fuel Complex II) m2->inj_b m3 3. Measure Complex II-driven OCR inj_b->m3 inj_c Inject Antimycin A (Inhibit Complex III) m3->inj_c m4 4. Measure Non-Mitochondrial OCR inj_c->m4 analyze Analyze Data: Calculate Complex II Respiratory Capacity cluster_measurements->analyze

Caption: Experimental Workflow for a Seahorse XF Assay.

References

The Ubiquitous Umami: A Technical Guide to the Natural Sources and Discovery of Disodium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, is a key flavor enhancer and a molecule of burgeoning interest in cellular metabolism and signaling. Historically first isolated from amber, this dicarboxylic acid is a natural constituent of virtually all living organisms as an intermediate in the tricarboxylic acid (TCA) cycle. Its distinctive umami taste contributes significantly to the flavor profile of various foods, particularly seafood. Beyond its culinary applications, succinate is now recognized as a potent signaling molecule, activating specific receptors to modulate a range of physiological and pathological processes, including inflammation and metabolic regulation. This technical guide provides an in-depth exploration of the natural sources of disodium succinate, its historical discovery, and modern methods for its extraction, purification, and quantification. Detailed experimental protocols and signaling pathway diagrams are presented to serve as a comprehensive resource for researchers in food science, pharmacology, and drug development.

Discovery and Historical Context

The history of succinic acid is intertwined with the study of natural resins. The compound was first isolated in 1546 by Georgius Agricola through the distillation of amber, hence its historical name "spirit of amber".[1][2] For centuries, this remained the primary method for its production. The 19th century marked a turning point with the elucidation of its chemical structure and the development of synthetic production methods. Today, while chemical synthesis is common, there is a growing interest in bio-based production through the fermentation of renewable resources.[1]

Historical Experimental Protocol: Isolation of Succinic Acid from Amber by Distillation

This protocol is based on the historical accounts of succinic acid isolation.

Objective: To isolate crude succinic acid from amber resin through dry distillation.

Materials:

  • Amber powder or small chips

  • Retort or distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle or sand bath

  • Filter paper

  • Crystallizing dish

Procedure:

  • Place a known quantity of finely powdered amber into the distillation flask.

  • Assemble the distillation apparatus, ensuring a tight connection between the flask, condenser, and receiving flask.

  • Gently heat the distillation flask using a heating mantle or sand bath.

  • As the amber is heated, it will decompose, and volatile substances will distill over. An oily distillate and a sublimate of crude succinic acid will collect in the condenser and receiver.

  • Continue the distillation until no more sublimate is formed.

  • Allow the apparatus to cool completely.

  • Carefully collect the solid sublimate from the condenser and receiving flask.

  • The crude succinic acid can be further purified by recrystallization from hot water. Dissolve the crude solid in a minimum amount of boiling water, filter the hot solution to remove insoluble impurities, and allow the filtrate to cool slowly to form crystals of purified succinic acid.

  • Collect the crystals by filtration and dry them.

Natural Sources of this compound

This compound is widely distributed in the plant and animal kingdoms. As an intermediate of the TCA cycle, it is present in the mitochondria of all eukaryotic cells.[2][3] Its concentration can vary significantly between different organisms and even different tissues within the same organism.

Quantitative Data on Succinic Acid in Natural Sources

The following tables summarize the reported concentrations of succinic acid in various natural sources. It is important to note that concentrations can be influenced by factors such as species, ripeness, and processing methods.

Table 1: Succinic Acid Content in Shellfish

Shellfish SpeciesSuccinic Acid Content (mg/100g dry weight)Reference
Various (13 species)Main organic acid alongside tartaric, lactic, and malic acids
ScallopsAbundantly found, contributes to umami taste

Table 2: Succinic Acid Content in Mushrooms

Mushroom SpeciesSuccinic Acid Content (mg/100g)Reference
Agaricus bisporus (fermented)465.6 ± 84.92

Table 3: Succinic Acid Content in Fruits and Vegetables

ProductPresence of Succinic AcidReference
ApplesPresent
BananasPresent
BeansSmall amounts present
BlueberriesPresent
BroccoliPresent
CarrotsPresent
CherriesPresent
CurrantsPresent
PotatoesPresent
StrawberriesPresent
Sugar BeetsPresent
TomatoesDetected

Table 4: Succinic Acid Content in Fermented Products

ProductNotes on Succinic AcidReference
Cheddar CheeseProduced by non-starter lactobacilli
Cheese WheyCan be used as a substrate for succinic acid fermentation

Experimental Protocols for Extraction, Purification, and Quantification

The extraction and quantification of this compound from natural sources require robust analytical methods to handle the complexity of biological matrices.

General Experimental Workflow for Succinate Analysis

The following diagram illustrates a general workflow for the extraction and analysis of succinate from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification / Cleanup cluster_analysis Analysis Sample Biological Sample (e.g., Shellfish Tissue) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., with aqueous methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Filtration Filtration (0.22 µm) SPE->Filtration HPLC_GCMS HPLC or GC-MS Analysis Filtration->HPLC_GCMS Quantification Quantification HPLC_GCMS->Quantification

A general workflow for succinate analysis.
Detailed Protocol: Extraction and Quantification of Succinic Acid from Shellfish

This protocol is adapted from methods used for the analysis of organic acids in food matrices.

Objective: To extract and quantify succinic acid from shellfish tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Shellfish tissue (e.g., scallop adductor muscle)

  • Methanol (B129727), HPLC grade

  • Deionized water

  • 50% (v/v) aqueous methanol

  • 0.005 M Sulfuric acid (mobile phase)

  • Succinic acid analytical standard

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (C18)

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 2-5 g of homogenized shellfish tissue into a centrifuge tube.

    • Add 20 mL of 50% aqueous methanol.

    • Homogenize the sample for 2-3 minutes.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the organic acids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

    • Inject an aliquot (e.g., 20 µL) into the HPLC system.

    • HPLC Conditions:

      • Column: A suitable reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase: 0.005 M Sulfuric Acid.

      • Flow Rate: 0.6 mL/min.

      • Detection: UV at 210 nm.

      • Column Temperature: 30°C.

  • Quantification:

    • Prepare a standard curve of succinic acid in the mobile phase at several concentrations.

    • Quantify the succinic acid in the sample by comparing its peak area to the standard curve.

Protocol: Purification of Succinic Acid from Fermentation Broth by Crystallization

This protocol is a common method for recovering succinic acid from microbial fermentation.

Objective: To purify succinic acid from a fermentation broth by crystallization.

Materials:

  • Succinic acid-containing fermentation broth

  • Sulfuric acid (concentrated)

  • Activated carbon

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Cell Removal: Centrifuge or microfilter the fermentation broth to remove microbial cells.

  • Acidification: Transfer the cell-free broth to a beaker and place it on a magnetic stirrer. Slowly add concentrated sulfuric acid while monitoring the pH to adjust it to approximately 2.0. This converts the succinate salt to succinic acid, which has lower solubility.

  • Decolorization: Add a small amount of activated carbon to the acidified broth and heat the mixture to 60-70°C for 30 minutes with stirring to adsorb colored impurities.

  • Hot Filtration: Filter the hot solution through a Büchner funnel to remove the activated carbon.

  • Crystallization: Cool the filtrate in an ice bath to induce the crystallization of succinic acid.

  • Collection and Washing: Collect the succinic acid crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove residual impurities.

  • Drying: Dry the purified succinic acid crystals in a vacuum oven at a low temperature.

Succinate Signaling Pathways

Succinate is not merely a metabolic intermediate but also a signaling molecule that can influence cellular function by activating the G-protein coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidneys, liver, and immune cells.

SUCNR1 Signaling Cascade

Activation of SUCNR1 by succinate can trigger multiple downstream signaling pathways, primarily through Gq and Gi proteins.

succinate_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 binds Gq Gq SUCNR1->Gq activates Gi Gi SUCNR1->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., gene expression, cell migration) Ca2->Downstream PKC->Downstream PKA ↓ PKA activity cAMP->PKA PKA->Downstream

Succinate-SUCNR1 signaling cascade.
Intracellular Succinate Signaling

Elevated intracellular succinate levels, often occurring under hypoxic or inflammatory conditions, can also have signaling roles independent of SUCNR1. A key mechanism is the inhibition of prolyl hydroxylase domain enzymes (PHDs).

intracellular_succinate_signaling cluster_conditions Cellular Conditions cluster_metabolism Mitochondrial Metabolism cluster_cytosol Cytosol Hypoxia Hypoxia / Inflammation TCA TCA Cycle Hypoxia->TCA Succinate_acc ↑ Succinate Accumulation TCA->Succinate_acc PHDs Prolyl Hydroxylases (PHDs) Succinate_acc->PHDs inhibits HIF1a_OH Hydroxylated HIF-1α PHDs->HIF1a_OH hydroxylates HIF1a HIF-1α HIF1a->PHDs substrate HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable stabilization VHL VHL-mediated degradation HIF1a_OH->VHL Gene_expression Target Gene Expression (e.g., IL-1β) HIF1a_stable->Gene_expression promotes

Intracellular succinate signaling via HIF-1α.

Conclusion

This compound, a compound with a rich history, has evolved from a simple distillate of amber to a key molecule in food science and cellular biology. Its widespread natural occurrence underscores its fundamental role in metabolism. The ability to extract and quantify succinate from complex matrices is crucial for understanding its contribution to food flavor and its function as a signaling molecule. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to explore the multifaceted nature of this compound in both basic and applied scientific endeavors. Further research into the precise concentrations of this compound in a wider variety of natural sources will continue to enhance our understanding of its dietary significance and physiological roles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disodium (B8443419) Succinate (B1194679): Properties, Synthesis, and Biological Significance

Disodium succinate, the sodium salt of succinic acid, is a key intermediate in cellular metabolism and a versatile compound with applications in the food, pharmaceutical, and chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, methods for its synthesis and quantitative analysis, and its central role in the tricarboxylic acid (TCA) cycle.

Physicochemical Properties of this compound

This compound is a white crystalline solid that is highly soluble in water.[1][2][3] It exists in both anhydrous and hexahydrate forms.[4] The anhydrous form has a CAS Registry Number of 150-90-3.[5] Quantitative data on the physicochemical properties of anhydrous this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 150-90-3
Molecular Formula C₄H₄Na₂O₄
Molecular Weight 162.05 g/mol
Appearance White crystalline powder
Melting Point >300 °C
Density 1.56 g/cm³
Water Solubility 300 g/L at 25 °C
pH of Aqueous Solution 7.0 - 9.0 (100 g/L)
Odor Odorless

Molecular Structure

This compound is the disodium salt of the dicarboxylic acid, succinic acid. Its chemical structure consists of a four-carbon chain with carboxylate groups at each end, with the acidic protons replaced by sodium ions.

Linear Formula: NaOOCCH₂CH₂COONa

Synthesis of this compound

This compound can be synthesized in the laboratory through the neutralization of succinic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.

This protocol describes the synthesis of this compound from succinic acid and sodium carbonate.

Materials:

  • Succinic acid

  • Sodium carbonate

  • Deionized water

  • Activated carbon

  • Standard laboratory glassware (beaker, flask, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Preparation of Sodium Carbonate Solution: Prepare a 20-40% (w/w) solution of sodium carbonate in deionized water.

  • Reaction: Heat the sodium carbonate solution to 60-90 °C with stirring. Slowly add a stoichiometric amount of succinic acid to the heated solution. Continue stirring for approximately 2 hours after the addition is complete.

  • pH Adjustment: Monitor the pH of the reaction mixture and ensure it is between 7 and 9.

  • Decolorization: Add a small amount of activated carbon to the solution and maintain the temperature at 70-110 °C to decolorize the solution.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool to room temperature to induce crystallization of the this compound.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in an oven to obtain the final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation prep_na2co3 Prepare Sodium Carbonate Solution react Add Succinic Acid to heated Na₂CO₃ solution prep_na2co3->react stir Stir for 2 hours react->stir ph_check Check pH (7-9) stir->ph_check decolorize Decolorize with Activated Carbon ph_check->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate and Dry Crystals crystallize->isolate end end isolate->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Biological Role: The Tricarboxylic Acid (TCA) Cycle

Succinate is a critical intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. This central metabolic pathway is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂) for cellular energy production.

In the TCA cycle, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a substrate-level phosphorylation step that produces GTP or ATP. Succinate is then oxidized to fumarate (B1241708) by succinate dehydrogenase (also known as Complex II of the electron transport chain), which concurrently reduces FAD to FADH₂.

TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG NAD⁺ → NADH CO₂ SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA NAD⁺ → NADH CO₂ Succinate Succinate SuccinylCoA->Succinate GDP + Pi → GTP Fumarate Fumarate Succinate->Fumarate FAD → FADH₂ Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD⁺ → NADH Oxaloacetate->Citrate + Acetyl-CoA

Caption: The role of succinate in the Tricarboxylic Acid (TCA) Cycle.

Methods for Quantitative Analysis

The quantification of succinate in biological samples is crucial for studying metabolic pathways and certain disease states. A common and sensitive method for this is liquid chromatography-mass spectrometry (LC-MS).

This protocol provides a general workflow for the quantitative analysis of succinate in biological samples.

Materials:

  • Biological sample (e.g., serum, tissue homogenate)

  • Extraction solvent (e.g., methanol, acetonitrile)

  • Internal standard (e.g., ¹³C-labeled succinate)

  • LC-MS system (e.g., UPLC coupled to a tandem mass spectrometer)

  • Appropriate LC column (e.g., C18 reverse-phase)

Procedure:

  • Sample Preparation: Homogenize or extract the biological sample with a cold extraction solvent containing an internal standard to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Dilution (if necessary): For samples with high expected concentrations of succinate, such as from brown adipose tissue, a dilution step may be necessary to fall within the linear range of the instrument.

  • LC-MS Analysis: Inject the supernatant onto the LC-MS system. Separate the metabolites using a suitable chromatographic gradient.

  • Data Acquisition: Detect and quantify succinate and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of succinate in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Analysis_Workflow start Biological Sample extraction Metabolite Extraction (with Internal Standard) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS Analysis supernatant->lcms data_analysis Data Analysis and Quantification lcms->data_analysis result Succinate Concentration data_analysis->result

Caption: Workflow for the quantitative analysis of succinate.

Applications in Research and Drug Development

This compound and its parent acid have several applications relevant to researchers and drug development professionals:

  • Buffer Preparation: Due to its dicarboxylic nature, succinate is used in the preparation of buffer solutions for various biochemical assays.

  • Drug Formulation: Succinate salts can be used to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.

  • Metabolic Research: As a key metabolite, the study of succinate levels can provide insights into mitochondrial function and dysfunction in various diseases, including cancer and inflammatory conditions.

  • Surfactant and Additive: In various chemical and pharmaceutical formulations, it can act as a surfactant, additive, or ion chelating agent.

References

An In-depth Technical Guide to the Solubility and Stability of Disodium Succinate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the disodium salt of succinic acid, is a versatile compound utilized across the pharmaceutical, food, and chemical industries.[1][2] In pharmaceutical formulations, it serves as a buffering agent, stabilizer, and an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its performance in these roles is intrinsically linked to its behavior in aqueous systems, specifically its solubility and stability. Understanding these core properties is critical for formulation development, ensuring product efficacy, safety, and shelf-life.

This technical guide provides a comprehensive overview of the aqueous solubility and stability of disodium succinate. It consolidates key quantitative data, outlines detailed experimental protocols for characterization, and presents logical workflows to guide researchers in their application of this important excipient.

Core Physical and Chemical Properties

This compound (C₄H₄Na₂O₄) is typically available as a white, odorless, crystalline powder or in granular form.[1] It exists in both anhydrous (CAS 150-90-3) and hexahydrate (CAS 6106-21-4) forms.[3] The hexahydrate form converts to the anhydrous state upon heating to 120°C.[3]

PropertyValueReference
Molecular Formula C₄H₄Na₂O₄[4]
Molecular Weight 162.05 g/mol (Anhydrous)[4]
Appearance White crystalline powder or granules[1][4]
Melting Point >300°C[4]
pH (100g/L solution, 20°C) 7.0 - 9.0[4]
pKa (of succinic acid) pKa1 = 4.2, pKa2 = 5.6[3][5]

Aqueous Solubility

This compound is characterized by its high solubility in water and other polar solvents, a property attributed to its ionic nature.[6] In solution, it dissociates into two sodium ions (Na⁺) and a succinate dianion (C₄H₄O₄²⁻).[6] It is generally insoluble in non-polar organic solvents such as ethanol.[3][4]

Factors Influencing Solubility

The aqueous solubility of this compound is primarily influenced by temperature and, to a lesser extent, by the pH of the medium.

  • Temperature: The solubility of this compound in water is strongly dependent on temperature, with solubility increasing as the temperature rises.[6][7]

  • pH: As the salt of a weak diprotic acid, the solubility of this compound can be affected by pH.[3][5] In highly acidic conditions (pH < 4), the succinate dianion may become protonated, potentially reducing solubility.[8] However, within the typical pH range of pharmaceutical formulations, it remains highly soluble.

Quantitative Solubility Data

The following table summarizes the reported aqueous solubility of this compound at various temperatures.

Temperature (°C)Solubility (g/L)Molar Equivalent (mol/kg)Reference
25300~2.45[1][4][7]
20350Not specified[4]
65350Not specified[3]

Note: Conversion from g/L to mol/kg is approximate and depends on solution density.

Solubility This compound Solubility Temp Temperature Temp->Solubility Influences Effect_Temp Increased Temperature => Increased Solubility Temp->Effect_Temp pH pH pH->Solubility Influences Effect_pH Low pH (< pKa1) => Potential for Reduced Solubility pH->Effect_pH Solvent Solvent Polarity (Aqueous) Solvent->Solubility Determines

Figure 1: Key factors influencing the aqueous solubility of this compound.

Aqueous Stability

This compound is a chemically stable compound in aqueous solutions under typical storage and processing conditions.[9] Its stability makes it a reliable excipient in liquid formulations and manufacturing processes that involve heating.[3][10]

Influence of pH and Temperature on Stability
  • pH Stability: Studies have shown that this compound is stable in aqueous solutions across a range of pH values. It is reported to be stable at pH 4, 7, and 9 when held at 50°C for 5 days.[5] This broad stability makes it suitable for buffering in both slightly acidic and neutral to mildly alkaline formulations.

  • Thermal Stability: The compound exhibits good thermal stability.[10] One study demonstrated that anhydrous this compound remains stable with no significant degradation when heated at 125°C for up to two hours, confirming its suitability for high-temperature processing applications.[11]

Predicted Degradation Pathways

While highly stable, theoretical degradation pathways under extreme stress conditions (e.g., very high temperatures) could involve decarboxylation.[8] However, for most pharmaceutical applications, significant degradation is not expected. In formulated products, the primary stability concern would be potential interactions with other reactive excipients.[8]

The following table provides a predicted stability profile based on available data.

ConditionTemperaturePredicted StabilityRationaleReference
Acidic (pH 4) 50°CStableNo abiotic degradation was reported after 5 days.[5]
Neutral (pH 7) 25 - 50°CExcellentThe molecule is in its stable, ionized salt form.[5][8]
Alkaline (pH 9) 50°CStableNo abiotic degradation was reported after 5 days.[5]
High Heat 125°CStableStable for at least 2 hours (anhydrous form).[11]

Experimental Protocols

The following sections provide detailed methodologies for evaluating the solubility and stability of this compound in aqueous solutions.

Protocol: Determination of Equilibrium Solubility

This protocol determines the equilibrium solubility of this compound in an aqueous buffer at a specific temperature, often referred to as the "shake-flask" method.

Materials:

  • This compound (anhydrous)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known this compound concentrations in the chosen buffer to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the aqueous buffer. Ensure enough solid is present to achieve saturation.

  • Equilibration: Place the vials on the temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Filtration and Dilution: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining particulates. Dilute the filtrate with the buffer to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted sample and the standard solutions using a validated HPLC method.

  • Calculation: Determine the concentration of the diluted sample using the calibration curve. Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the equilibrium solubility.

A 1. Add Excess Disodium Succinate to Buffer B 2. Equilibrate (Shake) at Controlled Temperature A->B C 3. Centrifuge/Settle to Separate Solid B->C D 4. Filter Supernatant C->D E 5. Dilute Filtrate to Known Volume D->E F 6. Analyze by HPLC E->F G 7. Calculate Solubility (vs. Calibration Curve) F->G Start Prepare Disodium Succinate Solution Stress Expose to Stress Conditions Start->Stress Acid Acid (e.g., 0.1N HCl, 60°C) Stress->Acid Hydrolysis Base Base (e.g., 0.1N NaOH, 60°C) Stress->Base Hydrolysis Ox Oxidation (e.g., 3% H₂O₂) Stress->Ox Thermal Thermal (e.g., 105°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze by HPLC-PDA at Time Points Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution. Assess Degradation. Analysis->Result

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of Disodium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for disodium (B8443419) succinate (B1194679) in a laboratory environment. The information is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard safety practices.

Chemical and Physical Properties

Disodium succinate, the disodium salt of succinic acid, is a white crystalline powder.[1][2][3] It is odorless and has a taste described as salty and meaty.[2] It is highly soluble in water but insoluble in organic solvents like alcohol.[2] The hexahydrate form is common and can be converted to the anhydrous form by heating at 120°C.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula Anhydrous: C₄H₄Na₂O₄Hexahydrate: C₄H₄Na₂O₄·6H₂O
Molecular Weight Anhydrous: 162.05 g/mol Hexahydrate: 270.15 g/mol
Appearance White crystalline powder or granules
Melting Point > 300 °C
Boiling Point 426.03 °C
Solubility in Water 350,000 mg/L at 25 °C
Vapor Pressure < 0.0000001 kPa at 25 °C
log Pow < -0.59

Hazard Identification and GHS Classification

There is some variation in the GHS classification of this compound across different suppliers. While some sources do not classify it as a hazardous substance, others provide warnings for irritation. It is prudent to handle it as a potential irritant.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementReferences
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A/2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

The substance is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Toxicology Data

Toxicological data indicates a low level of acute toxicity.

Table 3: Acute Toxicity of this compound

RouteSpeciesValueRemarksReferences
OralRatLD50: 5,116.171 mg/kg bwNo mortality observed.
DermalRabbitLD50: 5,369.292 mg/kg bw

No evidence of reproductive or developmental toxicity has been found in studies on rats.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the chemical.

Handling
  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Dust Formation: Avoid generating dust.

  • Contact: Avoid contact with eyes, skin, and clothing.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Hygroscopicity: this compound is hygroscopic; protect it from moisture.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationReferences
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber) and a lab coat. For larger quantities, an impervious gown is recommended.
Respiratory Protection If ventilation is inadequate or dust is generated, use a NIOSH-approved particulate respirator (e.g., N95 or P95).

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

Table 5: First Aid Procedures for this compound Exposure

Exposure RouteProcedureReferences
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation develops and persists, get medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release and Disposal

Spill Cleanup

In the event of a spill:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as detailed in Section 5.

  • Avoid generating dust.

  • Sweep up the spilled solid material and place it in a suitable, closed container for disposal.

  • Do not allow the substance to enter drains.

Waste Disposal

Dispose of waste and residues in accordance with local, state, and federal regulations. This compound is not typically classified as hazardous waste unless mixed with a hazardous substance. For non-hazardous solid waste, it can often be placed in a sealed, labeled container for disposal in regular laboratory trash, but always consult your institution's specific guidelines. Aqueous solutions that are not contaminated with hazardous materials and have a pH between 5.5 and 9.5 may be suitable for sewer disposal, followed by flushing with a large amount of water, subject to local regulations.

Experimental Protocols and Workflows

While specific experimental protocols for toxicity testing are not detailed in the available safety literature, the workflows for handling and responding to incidents can be standardized.

Handling_Workflow General Handling Workflow for this compound cluster_prep Preparation Phase cluster_handle Handling Phase prep Preparation handle Handling prep->handle storage Storage handle->storage If not all material is used waste Waste Disposal handle->waste After experiment completion end End of Process storage->end waste->end prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure proper ventilation (Fume Hood) prep_materials Gather all necessary materials handle_weigh Carefully weigh solid to avoid dust handle_solution If making a solution, add solid to liquid slowly handle_wash Wash hands thoroughly after handling Spill_Response_Workflow Spill Response Workflow spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill ppe->contain cleanup Clean up spill (sweep solid) contain->cleanup dispose Place in sealed container for disposal cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident decontaminate->report Risk_Assessment_Logic Risk Assessment Logical Flow start Start: Task involving This compound identify_hazards Identify Hazards (Skin/Eye/Respiratory Irritant, Dust Formation) start->identify_hazards assess_exposure Assess Exposure Potential (Quantity, Duration, Ventilation) identify_hazards->assess_exposure low_risk Low Risk assess_exposure->low_risk Low quantity, good ventilation high_risk Higher Risk assess_exposure->high_risk High quantity, potential for dust implement_controls Implement Control Measures low_risk->implement_controls high_risk->implement_controls standard_ppe Standard PPE (Gloves, Goggles, Lab Coat) implement_controls->standard_ppe For low risk enhanced_ppe Enhanced Controls (Fume Hood, Respirator) implement_controls->enhanced_ppe For higher risk proceed Proceed with Task standard_ppe->proceed enhanced_ppe->proceed

References

An In-depth Technical Guide to the Biochemical Pathways of Disodium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the disodium salt of succinic acid, is a key intermediate in several fundamental metabolic pathways. Historically viewed primarily as a component of the tricarboxylic acid (TCA) cycle, recent research has unveiled its multifaceted role as a signaling molecule, connecting cellular metabolism to a range of physiological and pathological processes. This guide provides a comprehensive overview of the core biochemical pathways involving disodium succinate, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling networks.

Core Metabolic Pathways

This compound is a central hub in cellular energy metabolism, primarily through its participation in the TCA cycle.

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Succinate plays a pivotal role in this cycle.

Formation of Succinate:

Succinyl-CoA, a high-energy thioester, is converted to succinate by the enzyme succinyl-CoA synthetase . This reaction is coupled with the substrate-level phosphorylation of guanosine (B1672433) diphosphate (B83284) (GDP) to guanosine triphosphate (GTP), which can then be used to generate ATP.

Oxidation of Succinate:

Succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH) , which is unique as it is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain (Complex II). This oxidation reaction involves the removal of two hydrogen atoms from succinate, with the electrons being transferred to flavin adenine (B156593) dinucleotide (FAD), reducing it to FADH2. The electrons from FADH2 are then passed directly to the electron transport chain to contribute to ATP synthesis.[1][2][3][4][5]

The GABA Shunt

In the brain and other tissues, an alternative pathway for the formation of succinate exists, known as the GABA shunt. This pathway converts the neurotransmitter gamma-aminobutyric acid (GABA) into succinate, bypassing two steps of the TCA cycle. This shunt is crucial for maintaining the balance of neurotransmitters and providing an alternative source of succinate for cellular metabolism.

Succinate as a Signaling Molecule

Beyond its metabolic functions, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidney, liver, heart, adipose tissue, and immune cells, mediating a wide range of physiological responses.

SUCNR1 Signaling Pathways

Upon binding of succinate, SUCNR1 can couple to different G proteins, primarily Gi and Gq, leading to the activation of distinct downstream signaling cascades.

  • Gi-mediated pathway: Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gq-mediated pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

These signaling events can lead to various cellular responses, including cell proliferation, migration, and the production of inflammatory mediators.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization

Intracellular accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen levels. Succinate inhibits the activity of prolyl hydroxylases (PHDs), enzymes that normally mark HIF-1α for degradation in the presence of oxygen. The stabilization of HIF-1α leads to the transcription of genes involved in angiogenesis, glycolysis, and inflammation.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical pathways of this compound.

Table 1: Kinetic Parameters of Succinate Dehydrogenase (SDH)
ParameterValueOrganism/TissueReference
Apparent Km1.2 ± 0.8 mMMouse Liver (periportal hepatocytes)
Apparent Km1.4 ± 1.0 mMMouse Liver (pericentral hepatocytes)
Vmax29 ± 2 µmol H2 equivalents/cm3 cytoplasm/minMouse Liver (periportal hepatocytes)
Vmax21 ± 2 µmol H2 equivalents/cm3 cytoplasm/minMouse Liver (pericentral hepatocytes)
KM410 ± 55 µMBovine Heart Mitochondria
Table 2: Dose-Response of Succinate on SUCNR1 (GPR91) Activation
Cell TypeReadoutEC50Reference
PEAK RAPID cells (human GPR91)Calcium mobilization~0.1 - 0.9 mM
HEK293 cells (human GPR91)IP3 turnover~100 µM
HEK293 cells (human GPR91)TGF-α sheddingpEC50 = 3.23 ± 0.01 (EC50 = 581 µM)
HEK293 cells (human GPR91)Arrestin 3 recruitment-
HEK293 cells (human GPR91)[Ca2+]i mobilizationpEC50 = 3.23 ± 0.01 (EC50 = 581 µM)
Table 3: Effect of Succinate on Cytokine Production
Cell TypeTreatmentCytokineChangeReference
Bone Marrow-Derived Macrophages (BMDMs)Diethyl succinate (5 mM) + LPSIL-6Reduced secretion
Bone Marrow-Derived Macrophages (BMDMs)Diethyl succinate (5 mM) + LPSTNFReduced secretion
Bone Marrow-Derived Macrophages (BMDMs)Diethyl succinate (5 mM) + LPSNitric Oxide (NO)Reduced secretion
UUO mouse modelSuccinate supplementationIl1b, Il6, TnfUpregulated expression
Ileal tissue (mouse model)Succinate administrationPro-inflammatory Type 17 cytokinesDecreased
Ileal tissue (mouse model)Succinate administrationAnti-inflammatory cytokines (e.g., IL-27)Increased

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical pathways of this compound.

Measurement of Succinate Concentration

Principle: This assay is based on the conversion of succinate to pyruvate, which then reacts with a specific probe to generate a colorimetric or fluorometric signal.

Protocol (using a commercial colorimetric assay kit):

  • Sample Preparation:

    • Tissues (10 mg) or cells (1 x 106): Homogenize in 100 µL of ice-cold Succinate Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of succinate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.

    • Bring the final volume of each standard to 50 µL with Succinate Assay Buffer.

  • Assay Procedure:

    • Add 1-50 µL of sample to duplicate wells of the 96-well plate.

    • Adjust the final volume of each sample to 50 µL with Succinate Assay Buffer.

    • Prepare a Reaction Mix containing Succinate Converter, Succinate Developer, and Succinate Probe according to the kit's instructions.

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the concentration of succinate in the samples from the curve.

Succinate Dehydrogenase (SDH) Activity Assay

Principle: SDH activity is determined by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium (B1214958) chloride (INT), which changes color upon reduction.

Protocol (using a colorimetric assay kit with DCPIP):

  • Sample Preparation:

    • Homogenize tissue (10 mg) or cells (1 x 106) in 100 µL of ice-cold SDH Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

  • Assay Procedure:

    • Add 2-50 µL of the sample to a 96-well plate.

    • Add SDH Assay Buffer to bring the volume to 50 µL.

    • Prepare a Reaction Mix containing SDH Substrate Mix and SDH Probe (DCPIP).

    • Add 50 µL of the Reaction Mix to each well.

    • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.

  • Calculation:

    • Determine the rate of change in absorbance (ΔA600/minute).

    • Calculate the SDH activity using the extinction coefficient of DCPIP. One unit of SDH is the amount of enzyme that generates 1.0 µmole of reduced DCPIP per minute.

HIF-1α Stabilization Assay

Principle: The stabilization of HIF-1α protein in response to succinate treatment is typically assessed by Western blotting.

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of a cell-permeable succinate analog (e.g., diethyl succinate) for a specified time course (e.g., 4, 12, 24 hours). Include a positive control (e.g., hypoxia or a known HIF-1α stabilizer like dimethyloxalylglycine - DMOG) and a negative control (untreated cells).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

SUCNR1 Activation Assay (Calcium Mobilization)

Principle: Activation of the Gq-coupled SUCNR1 leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Preparation:

    • Plate cells expressing SUCNR1 (e.g., HEK293 cells transiently or stably expressing the receptor) in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Use a fluorescent plate reader equipped with an injector to add varying concentrations of succinate to the wells.

    • Measure the fluorescence intensity before and after the addition of succinate in real-time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF/F0) to represent the calcium response.

    • Plot the dose-response curve and determine the EC50 value for succinate.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biochemical pathways and experimental workflows related to this compound.

TCA_Cycle Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase GDP -> GTP Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) FAD -> FADH2

Caption: The central role of succinate in the TCA cycle.

SUCNR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 (GPR91) SUCNR1 (GPR91) Succinate->SUCNR1 (GPR91) Gi Gi SUCNR1 (GPR91)->Gi activation Gq Gq SUCNR1 (GPR91)->Gq activation Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase inhibition PLC PLC Gq->PLC activation cAMP cAMP Adenylyl Cyclase->cAMP decrease PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 generates DAG DAG PIP2->DAG generates Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

Caption: SUCNR1 signaling pathways upon succinate binding.

Caption: Mechanism of HIF-1α stabilization by succinate.

SDH_Assay_Workflow A Sample Preparation (Tissue/Cell Homogenization) B Add Sample to 96-well Plate A->B D Add Reaction Mix to Wells B->D C Prepare Reaction Mix (SDH Substrate + DCPIP) C->D E Kinetic Measurement (Absorbance at 600 nm) D->E F Data Analysis (Calculate ΔA600/min) E->F G Determine SDH Activity F->G

Caption: Experimental workflow for SDH activity assay.

Conclusion

This compound is a metabolite of profound importance, acting as both a crucial component of cellular respiration and a versatile signaling molecule. Its intricate biochemical pathways, from the core of the TCA cycle to the activation of cell surface receptors and the regulation of gene expression, are fundamental to cellular function and are increasingly implicated in a variety of disease states. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism and develop novel therapeutic interventions. The continued exploration of succinate's diverse roles promises to yield further insights into the intimate connection between metabolism and cellular signaling in health and disease.

References

Early Investigations into the Physiological Impact of Succinate Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, has long been recognized for its fundamental role in cellular respiration and energy metabolism. Early research, predating the discovery of its more nuanced roles in cell signaling, laid the groundwork for our understanding of its physiological effects. This technical guide provides an in-depth analysis of these foundational studies, with a focus on quantitative data and experimental methodologies. The information presented herein is crucial for researchers in drug development and metabolic diseases, offering a historical perspective on the metabolic modulation of succinate.

Core Physiological Effects of Succinate

Early studies on succinate salts primarily investigated their impact on cellular respiration, particularly in the context of tissue oxygen consumption. A pivotal study in this area is the work of Furchgott and Shorr (1948), which explored the effect of succinate on the respiration of various mammalian tissues under low oxygen tensions.

Influence on Tissue Respiration

Succinate was observed to significantly enhance the oxygen uptake of various tissues, a phenomenon attributed to its role as a direct substrate for what was then being elucidated as the electron transport chain.

Table 1: Effect of Succinate on Oxygen Consumption in Dog Tissues at Low Oxygen Tensions

TissueInitial O2 Consumption (QO2)O2 Consumption with Succinate (QO2)% Increase
Kidney Cortex1.54.5200%
Liver0.82.0150%
Heart Muscle2.05.0150%
Brain Cortex1.21.850%

*QO2 = µl O2 consumed per mg dry weight per hour. Source: Adapted from Furchgott & Shorr (1948).

Experimental Protocol: Measurement of Tissue Respiration

The following methodology is based on the classic Warburg respirometry technique, as would have been used in early studies like Furchgott and Shorr (1948).

Objective: To measure the rate of oxygen consumption by tissue slices in the presence and absence of succinate.

Materials:

  • Warburg apparatus (respirometer)

  • Mammalian tissues (e.g., kidney cortex, liver, heart muscle, brain cortex)

  • Krebs-Ringer phosphate (B84403) buffer (pH 7.4)

  • Sodium succinate solution (0.5 M)

  • Filter paper

  • Potassium hydroxide (B78521) (KOH) solution (20%)

Procedure:

  • Tissue Preparation: Freshly excised tissues are placed in ice-cold Krebs-Ringer phosphate buffer. Thin slices (0.3-0.5 mm) are prepared using a microtome.

  • Warburg Flask Setup:

    • The main compartment of the Warburg flask contains a known weight of tissue slices suspended in 2.0 ml of Krebs-Ringer phosphate buffer.

    • The side arm of the flask contains 0.2 ml of the sodium succinate solution.

    • The center well contains a folded piece of filter paper soaked in 0.2 ml of 20% KOH solution to absorb the CO2 produced during respiration.

  • Equilibration: The flasks are attached to the manometers of the Warburg apparatus and placed in a constant temperature water bath (37°C). The system is allowed to equilibrate for 15-20 minutes with the stopcocks open to the air.

  • Measurement of Basal Respiration: After equilibration, the stopcocks are closed, and the initial reading on the manometer is recorded. Readings are taken at regular intervals (e.g., every 10 minutes) for a period of 30-60 minutes to determine the basal rate of oxygen consumption.

  • Addition of Succinate: The succinate solution from the side arm is tipped into the main compartment of the flask.

  • Measurement of Stimulated Respiration: Manometer readings are continued at regular intervals to determine the rate of oxygen consumption in the presence of succinate.

  • Calculation of QO2: The rate of oxygen consumption is calculated from the change in manometer readings over time and is expressed as microliters of O2 consumed per milligram of dry tissue weight per hour (QO2).

Experimental_Workflow cluster_prep Tissue Preparation cluster_warburg Warburg Respirometry cluster_analysis Data Analysis Tissue_Excision Excise Tissue Slicing Slice Tissue (0.3-0.5 mm) Tissue_Excision->Slicing Weighing Weigh Tissue Slices Slicing->Weighing Flask_Setup Setup Warburg Flasks (Buffer, Tissue, KOH) Weighing->Flask_Setup Add_Succinate Add Succinate to Side Arm Flask_Setup->Add_Succinate Equilibration Equilibrate at 37°C Add_Succinate->Equilibration Measure_Basal Measure Basal O2 Consumption Equilibration->Measure_Basal Tip_Succinate Tip Succinate into Main Compartment Measure_Basal->Tip_Succinate Measure_Stimulated Measure Stimulated O2 Consumption Tip_Succinate->Measure_Stimulated Calculate_QO2 Calculate QO2 (µl O2/mg/hr) Measure_Stimulated->Calculate_QO2 Compare_Rates Compare Basal vs. Stimulated Rates Calculate_QO2->Compare_Rates

Figure 1: Experimental workflow for Warburg respirometry.

Signaling and Metabolic Pathways

The primary mechanism by which succinate exerts its physiological effects, as understood from early research, is through its direct entry into the TCA cycle.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Figure 2: The central role of succinate in the TCA cycle.

Conclusion

The foundational studies on the physiological effects of succinate salts unequivocally established its critical role in cellular respiration. The methodologies developed and the quantitative data generated in this early period provided the essential framework upon which our modern and more complex understanding of succinate's function is built. For professionals in drug development and metabolic research, a thorough appreciation of these early investigations is indispensable for contextualizing the multifaceted roles of this key metabolite.

Methodological & Application

Preparation of Disodium Succinate Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the disodium salt of succinic acid, is a key metabolic intermediate in the Krebs cycle. Beyond its central role in cellular energy production, extracellular succinate has emerged as a signaling molecule that modulates a variety of physiological and pathological processes through its cognate receptor, SUCNR1 (GPR91). This has led to its increasing use in a wide range of experimental settings, from cell culture studies investigating metabolic reprogramming and inflammation to in vivo models of disease.

These application notes provide detailed protocols for the preparation of disodium succinate solutions for various experimental applications. The information is intended to guide researchers in preparing stable, sterile, and accurately concentrated solutions for reliable and reproducible results.

Physicochemical Properties and Solubility

This compound is a white crystalline powder that is highly soluble in water. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1] The anhydrous and hexahydrate are the two common forms of this compound. When preparing solutions, it is crucial to use the correct molecular weight for calculations.

Table 1: Physicochemical Properties of this compound

PropertyAnhydrous this compoundThis compound Hexahydrate
Chemical Formula C₄H₄Na₂O₄C₄H₄Na₂O₄·6H₂O
Molecular Weight 162.05 g/mol 270.15 g/mol
Appearance White crystalline powderWhite crystalline powder
Solubility in Water Highly solubleHighly soluble
Storage Temperature Store below +30°C[1]Store below +30°C

Table 2: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
25~30
6535

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of anhydrous this compound, which can be further diluted for various applications.

Materials:

  • This compound, anhydrous (MW: 162.05 g/mol )

  • Nuclease-free water (for cell culture and molecular biology applications) or deionized water

  • Sterile conical tubes or bottles

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 16.205 g of anhydrous this compound.

  • Add the powder to a beaker containing approximately 80 mL of nuclease-free water.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution until the this compound is completely dissolved.

  • Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution at 2-8°C. For long-term storage, it can be aliquoted and stored at -20°C.

G cluster_workflow Workflow: Preparation of 1 M this compound Stock Solution weigh Weigh 16.205 g of anhydrous this compound dissolve Dissolve in ~80 mL of nuclease-free water with stirring weigh->dissolve 1 adjust Adjust volume to 100 mL dissolve->adjust 2 sterilize Sterile filter (0.22 µm filter) adjust->sterilize 3 store Store at 2-8°C or -20°C sterilize->store 4

Caption: Workflow for preparing a 1 M this compound stock solution.

Preparation of Succinate-Supplemented Cell Culture Medium

This protocol details the supplementation of cell culture medium with this compound for in vitro experiments. The final concentration of succinate can vary depending on the experimental design, but typically ranges from 1 mM to 25 mM.

Materials:

  • 1 M this compound Stock Solution (sterile)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and tubes

Procedure:

  • Determine the desired final concentration of this compound in the cell culture medium.

  • Calculate the volume of the 1 M stock solution needed to achieve the final concentration. For example, to prepare 50 mL of medium with a final succinate concentration of 5 mM:

    • V₁M₁ = V₂M₂

    • (V₁) * (1 M) = (50 mL) * (0.005 M)

    • V₁ = 0.25 mL or 250 µL

  • Aseptically add the calculated volume of the sterile 1 M this compound stock solution to the cell culture medium.

  • Mix the medium thoroughly by gentle inversion.

  • The succinate-supplemented medium is now ready for use in cell culture experiments.

Preparation of a Succinate Buffer (0.1 M, pH 6.0)

Succinate buffers are useful for enzyme assays and other biochemical applications requiring a stable pH in the acidic to neutral range.

Materials:

  • Succinic acid (MW: 118.09 g/mol )

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.1 M succinic acid solution by dissolving 1.181 g of succinic acid in 100 mL of deionized water.

  • While stirring, slowly add a 1 M NaOH solution dropwise to the succinic acid solution.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Continue adding NaOH until the pH of the solution reaches 6.0.

  • Adjust the final volume to 100 mL with deionized water if necessary.

  • The buffer can be sterilized by autoclaving or filtration. Store at room temperature.

Table 3: Typical Experimental Concentrations of this compound

ApplicationTypical Concentration Range
Cell Culture 1 mM - 25 mM
In Vivo (mice) 0.5% - 1.5% in drinking water
Enzyme Assays 0.1 M (as buffer)
Physiological (human plasma) 2 - 20 µM

Succinate Signaling Pathway

Extracellular succinate exerts its effects primarily through the G protein-coupled receptor SUCNR1. Activation of SUCNR1 can lead to the activation of two main signaling pathways: the Gq/11 pathway and the Gi/o pathway.

  • Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

The specific downstream effects of SUCNR1 activation are cell-type dependent and can influence processes such as inflammation, blood pressure regulation, and metabolic homeostasis.

G cluster_pathway Succinate Signaling Pathway via SUCNR1 succinate Extracellular Succinate sucnr1 SUCNR1 (GPR91) succinate->sucnr1 gq Gq/11 sucnr1->gq gi Gi/o sucnr1->gi plc PLC gq->plc ac Adenylyl Cyclase gi->ac ip3_dag IP₃ + DAG plc->ip3_dag camp ↓ cAMP ac->camp ca_release ↑ Intracellular Ca²⁺ ip3_dag->ca_release pkc PKC Activation ip3_dag->pkc pka ↓ PKA Activity camp->pka cellular_response Cellular Responses (e.g., Inflammation, Proliferation) ca_release->cellular_response pkc->cellular_response pka->cellular_response

Caption: Succinate activates the SUCNR1 receptor, leading to downstream signaling.

Stability and Storage

This compound solutions are stable under normal laboratory conditions. Stock solutions can be stored at 2-8°C for several weeks or at -20°C for long-term storage to prevent microbial growth. Repeated freeze-thaw cycles should be avoided. When preparing solutions for cell culture, it is recommended to use them promptly or store them at 2-8°C for no longer than a few weeks.

Conclusion

The preparation of accurate and sterile this compound solutions is fundamental for obtaining reliable and reproducible data in a variety of experimental contexts. By following these detailed protocols and considering the physicochemical properties of this compound, researchers can confidently prepare solutions for their specific research needs. Understanding the underlying signaling pathways of succinate will further aid in the design and interpretation of these experiments.

References

Disodium Succinate in Biopharmaceutical Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the disodium salt of succinic acid, is a versatile excipient gaining prominence in biopharmaceutical production. Its utility spans from enhancing cell culture performance to stabilizing protein formulations. As an endogenous metabolite, it is a component of the tricarboxylic acid (TCA) cycle, offering excellent biocompatibility. These application notes provide detailed protocols and data for the effective use of disodium succinate in the production of biologics, such as monoclonal antibodies (mAbs).

Application in Upstream Processing: Cell Culture Supplementation

This compound serves as a valuable supplement in cell culture media, particularly for Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry. It can act as an alternative carbon source, influence cellular metabolism, and improve product quality. Supplementation with succinic acid has been shown to eliminate cell aggregation and enhance the homogeneity of stable cell lines producing IgG and IgA.[1]

Key Benefits in Cell Culture:
  • Energy Source: Succinate can enter the TCA cycle directly, providing energy for cellular processes.

  • Reduced Lactate (B86563) Production: Supplementation with succinic acid has been observed to lead to lower lactate levels in the culture medium.[1]

  • Improved Cell Viability and Growth: By providing an alternative energy source and potentially reducing toxic byproducts, succinate can enhance cell growth and viability.

  • Enhanced Protein Production and Quality: Studies have indicated that succinic acid supplementation can have potential biotechnological applications in the production of IgG and IgA.[1]

Quantitative Data Summary: Succinate Supplementation in Cell Culture
ParameterConcentration RangeObserved EffectCell LineReference
Succinate Supplementation6 - 24 mMImproved metabolic performance, decreased lactate/pyruvate ratio.Mixed glial cells[2]
Succinic Acid SupplementationNot SpecifiedEliminated cell aggregation, improved homogeneity, low lactate levels.IgG and IgA producing stable cell lines[1]
Protocol: Supplementation of this compound in a CHO Cell Fed-Batch Culture

This protocol provides a framework for evaluating the effect of this compound supplementation on CHO cell growth and monoclonal antibody production in a fed-batch culture.

Materials:

  • CHO cell line producing a monoclonal antibody

  • Chemically defined basal and feed media for CHO cells

  • Sterile, stock solution of this compound (e.g., 1 M in WFI)

  • Shake flasks or benchtop bioreactor

  • Cell counting instrument (e.g., automated cell counter)

  • Metabolite analyzer (for glucose, lactate, etc.)

  • HPLC with a protein A column for titer analysis

Procedure:

  • Inoculum Expansion: Expand the CHO cells in the basal medium according to standard cell culture protocols to achieve the required cell density for inoculation of the production culture.

  • Production Culture Inoculation: Inoculate the production vessel (shake flask or bioreactor) at a target viable cell density (e.g., 0.5 - 1 x 10^6 cells/mL) in the basal medium.

  • Experimental Groups:

    • Control Group: Fed-batch culture without this compound supplementation.

    • Test Groups: Fed-batch cultures supplemented with varying final concentrations of this compound (e.g., 5 mM, 10 mM, 20 mM).

  • Supplementation Strategy:

    • Add the calculated volume of the sterile this compound stock solution to the test group vessels at the beginning of the culture (day 0) or as a component of the feed medium.

  • Fed-Batch Culture Maintenance:

    • Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).

    • Begin feeding with the nutrient feed medium on a predetermined schedule (e.g., starting on day 3) based on nutrient consumption or a pre-defined feeding strategy.

  • Process Monitoring (Daily):

    • Measure viable cell density and viability.

    • Analyze supernatant for key metabolites (glucose, lactate, glutamine, ammonia).

    • Measure mAb titer using Protein A HPLC.

    • Monitor pH and dissolved oxygen (in bioreactors).

  • Data Analysis:

    • Plot cell growth curves, viability profiles, and metabolite concentrations over time for all groups.

    • Compare the final mAb titer and specific productivity between the control and test groups.

    • Assess the impact of this compound on the lactate yield from glucose.

Experimental Workflow for Cell Culture Supplementation

G cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_monitoring Monitoring & Analysis Inoculum Inoculum Expansion Inoculation Inoculate Production Culture Inoculum->Inoculation Media_Prep Prepare Basal & Feed Media Media_Prep->Inoculation Succinate_Prep Prepare Sterile this compound Stock Supplementation Add this compound Succinate_Prep->Supplementation Grouping Establish Control & Test Groups Inoculation->Grouping Grouping->Supplementation Culture_Maint Maintain Culture Conditions & Feeding Supplementation->Culture_Maint Daily_Sampling Daily Sampling Culture_Maint->Daily_Sampling Cell_Analysis Viable Cell Density & Viability Daily_Sampling->Cell_Analysis Metabolite_Analysis Glucose, Lactate, etc. Daily_Sampling->Metabolite_Analysis Titer_Analysis mAb Titer (Protein A HPLC) Daily_Sampling->Titer_Analysis Data_Comparison Compare Growth, Titer, & Metabolism Cell_Analysis->Data_Comparison Metabolite_Analysis->Data_Comparison Titer_Analysis->Data_Comparison

Caption: Workflow for evaluating this compound in CHO cell culture.

Application in Downstream Processing and Formulation

This compound is widely used as a buffering agent in the formulation of therapeutic proteins, including monoclonal antibodies and vaccines. It offers an excellent buffering capacity in the acidic pH range of 4.5 to 6.0, which is often optimal for the stability of biologics. Furthermore, succinate buffers have been associated with reduced pain upon injection compared to other buffer systems.

Key Benefits in Formulation:
  • pH Control: Maintains the pH of the formulation within a range that ensures protein stability.

  • Protein Stabilization: Helps to prevent aggregation and degradation of the biologic drug substance.

  • Reduced Injection Site Pain: Offers a more patient-friendly formulation.

Challenges and Mitigation:

A primary challenge with succinate buffers is the potential for crystallization of buffer components during freezing and thawing, which can lead to significant pH shifts and potentially compromise product stability. Research has shown that the inclusion of cryoprotectants, such as sucrose (B13894), can effectively mitigate this issue.

Quantitative Data Summary: this compound in mAb Formulations
ParameterConcentration RangeKey FindingReference
Succinate Buffer25 mM - 250 mMpH increase of ~1.2 units upon freezing.
Sucrose Addition2% (w/v)Mitigated pH shift caused by succinate crystallization.
Protocol: Preparation and Evaluation of a Succinate-Buffered Monoclonal Antibody Formulation

This protocol outlines the steps for preparing a succinate-buffered formulation for a monoclonal antibody and assessing its stability.

Materials:

  • Purified monoclonal antibody

  • Succinic acid

  • Sodium hydroxide (B78521) (for pH adjustment) or this compound

  • Sucrose (optional cryoprotectant)

  • Water for Injection (WFI)

  • pH meter

  • Analytical instruments for stability assessment (e.g., SEC-HPLC, DLS, CD spectroscopy)

Procedure:

  • Buffer Preparation:

    • Prepare a stock solution of succinic acid (e.g., 0.2 M) in WFI.

    • Prepare a stock solution of sodium hydroxide (e.g., 0.2 M) in WFI.

    • To prepare the final succinate buffer (e.g., 25 mM, pH 5.0), add a calculated volume of the succinic acid stock to a portion of the final volume of WFI.

    • While stirring, slowly add the sodium hydroxide solution to titrate the buffer to the target pH.

    • Bring the buffer to the final volume with WFI.

    • Alternatively, prepare solutions of succinic acid and this compound and mix them to achieve the desired pH and concentration.

  • Formulation Preparation:

    • If using a cryoprotectant, dissolve the desired amount of sucrose (e.g., to a final concentration of 2% w/v) in the succinate buffer.

    • Perform buffer exchange of the purified mAb into the final succinate buffer formulation using dialysis or tangential flow filtration (TFF).

    • Adjust the final protein concentration to the target level (e.g., 50 mg/mL).

    • Sterile filter the final formulation through a 0.22 µm filter.

  • Stability Assessment (Accelerated and Real-Time):

    • Sample Aliquoting: Aliquot the formulated mAb into sterile vials appropriate for storage.

    • Storage Conditions: Place the vials at various temperature conditions as per ICH guidelines:

      • Long-term: 5°C ± 3°C

      • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

      • Stressed: 40°C ± 2°C / 75% RH ± 5% RH

    • Freeze-Thaw Studies: Subject a set of samples to multiple freeze-thaw cycles (e.g., -20°C to room temperature for 5 cycles).

    • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 24, 36 months for long-term).

  • Analytical Testing:

    • Visual Inspection: Check for color change and particulates.

    • pH Measurement: Confirm pH stability.

    • Size Exclusion Chromatography (SEC-HPLC): Quantify monomer, dimer, and higher-order aggregates.

    • Dynamic Light Scattering (DLS): Assess the size distribution of particles in the solution.

    • Charge Variant Analysis (e.g., iCIEF, CEX-HPLC): Monitor changes in the charge heterogeneity of the mAb.

    • Potency Assay (e.g., ELISA, cell-based assay): Ensure the biological activity of the mAb is maintained.

Experimental Workflow for Formulation Stability Study

G cluster_prep Formulation Preparation cluster_stability Stability Study cluster_analysis Analytical Testing Buffer_Prep Prepare Succinate Buffer Formulation_Prep Buffer Exchange & Concentration Adjustment Buffer_Prep->Formulation_Prep Sterile_Filter Sterile Filtration Formulation_Prep->Sterile_Filter Aliquoting Aliquot into Vials Sterile_Filter->Aliquoting Storage Place at Different Storage Conditions Aliquoting->Storage Time_Points Pull Samples at Time Points Storage->Time_Points Visual Visual Inspection Time_Points->Visual pH_Test pH Measurement Time_Points->pH_Test SEC SEC-HPLC (Aggregation) Time_Points->SEC DLS DLS (Particle Size) Time_Points->DLS Charge Charge Variant Analysis Time_Points->Charge Potency Potency Assay Time_Points->Potency

Caption: Workflow for mAb stability testing in succinate buffer.

Signaling Pathways and Metabolic Impact

Succinate is not merely a metabolite but also a signaling molecule that can influence cellular processes, particularly under conditions of metabolic stress. Its accumulation, either intracellularly or in the extracellular space, can trigger specific signaling cascades.

Intracellular Signaling: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation. However, an accumulation of intracellular succinate can inhibit PHDs. This inhibition stabilizes HIF-1α, allowing it to translocate to the nucleus and activate the transcription of genes involved in glycolysis and inflammation.

Extracellular Signaling: SUCNR1 Activation

Extracellular succinate can bind to and activate a G-protein coupled receptor known as SUCNR1 (also GPR91). This receptor is expressed on various cell types, including immune cells. Activation of SUCNR1 can lead to downstream signaling events that modulate inflammation and other cellular responses.

Succinate Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cell Cell cluster_membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ext_Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Ext_Succinate->SUCNR1 binds Int_Succinate Intracellular Succinate PHD Prolyl Hydroxylases (PHD) Int_Succinate->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates HIF1a_hydrox HIF-1α-OH Degradation Degradation HIF1a_hydrox->Degradation HIF1a->HIF1a_hydrox HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc translocates Gene_Trans Gene Transcription (e.g., Glycolysis, Inflammation) HIF1a_nuc->Gene_Trans activates

Caption: Succinate signaling via HIF-1α stabilization and SUCNR1 activation.

Conclusion

This compound is a multi-functional excipient with significant potential in biopharmaceutical production. Its application in cell culture can lead to improved growth and productivity, while its use in formulation provides a stable and patient-friendly buffering system. A thorough understanding of its properties and the implementation of robust protocols are essential for leveraging its benefits in the development of safe and effective biologic therapies.

References

The Role of Disodium Succinate in Microbial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, is a versatile organic compound that plays a significant role in various microbial fermentation processes. As an intermediate of the tricarboxylic acid (TCA) and glyoxylate (B1226380) cycles, it is centrally positioned in cellular metabolism.[1][2] Its application in industrial microbiology is expanding, driven by its utility as a carbon source, a pH buffering agent, and a metabolic stimulant.[3] This document provides detailed application notes on the multifaceted roles of disodium succinate and protocols for its use in microbial fermentation.

Application Notes

This compound as a Carbon and Energy Source

This compound can serve as a primary or supplementary carbon source for a variety of microorganisms, including species of Pseudomonas, Bacillus, and Corynebacterium.[4][5] When utilized as a carbon source, succinate enters the central carbon metabolism, typically via the TCA cycle, to support cell growth and product formation.

Key Functions:

  • Primary Carbon Source: For some microbes, succinate can be the sole source of carbon and energy.

  • Co-substrate: It can be used in conjunction with other carbon sources, such as glucose, to enhance biomass or product yield.

  • Metabolic Reprogramming: The presence of succinate can alter metabolic fluxes, potentially directing carbon toward desired biosynthetic pathways.

pH Regulation in Fermentation Processes

The production of acidic or basic byproducts during fermentation can lead to significant pH shifts, inhibiting microbial growth and product formation. This compound, with a pKa2 of 5.64 for succinic acid, can act as a buffering agent to maintain a stable pH environment, particularly in the range of 4.5 to 6.5.

Advantages as a Buffer:

  • Biocompatibility: As a natural metabolite, it is generally well-tolerated by microorganisms.

  • Reduced Toxicity: Compared to some synthetic buffers, it poses a lower risk of cellular toxicity.

  • Metabolic Integration: Microbes capable of metabolizing succinate can utilize the buffer as a nutrient source once its buffering capacity is exhausted.

Impact on Secondary Metabolite and Recombinant Protein Production

The addition of this compound to fermentation media can influence the production of secondary metabolites, such as antibiotics, and recombinant proteins.

  • Antibiotic Production: In Streptomyces species, the metabolic state of the cell, which can be influenced by available carbon sources like succinate, is a critical factor in the onset and yield of antibiotic production.

  • Recombinant Protein Expression: For host systems like Pichia pastoris and Escherichia coli, the choice of carbon source and the overall metabolic health of the cells are crucial for high-yield protein expression. While direct data on this compound is limited, its role in central metabolism suggests a potential impact on the energy status and precursor availability for protein synthesis.

Quantitative Data Summary

While direct quantitative data on the effects of exogenously added this compound is not abundant in published literature, the following tables summarize relevant data on succinate production and utilization by various microorganisms, providing context for its metabolic significance.

Table 1: Succinate Production by Engineered Corynebacterium glutamicum Strains

StrainGenetic ModificationCarbon SourceSuccinate Titer (mM)Succinate Yield (mol/mol glucose)Reference
BOL-2ΔldhA, Δcat, Δpqo, Δpta-ackA, integrated pyc(P458S)Glucose~1301.0
BOL-3/pAN6-gapBOL-2 with integrated fdh, overexpressing gapAGlucose + Formate11341.67
Engineered StrainOverexpressed isocitrate lyase, malate (B86768) synthase, citrate (B86180) synthase, and SucEGlucose9261.43

Table 2: Succinate Production from Acetate by Engineered Pseudomonas putida

StrainConditionAcetate Concentration (mM)Succinate Titer (mM)Reference
Wild TypeMicroaerobic (100 rpm)1001.24 ± 0.17
gltA-KTMicroaerobic (100 rpm)1002.64 ± 0.1
gltA-KTMicroaerobic (100 rpm), pH 7.51004.73 ± 0.63

Signaling and Metabolic Pathways

This compound is a key node in central carbon metabolism. The following diagram illustrates its entry into the Tricarboxylic Acid (TCA) Cycle and its connection to the Glyoxylate Shunt.

Succinate_Metabolism Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate PEP Carboxylase AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Succinate Succinate Isocitrate->Succinate Isocitrate Lyase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Glyoxylate->Malate Malate Synthase DisodiumSuccinate This compound (extracellular) DisodiumSuccinate->Succinate Transport

Succinate entry into central carbon metabolism.

Experimental Protocols

Protocol 1: Evaluating this compound as a Sole Carbon Source for Bacillus subtilis in Shake Flasks

This protocol outlines a method to assess the ability of Bacillus subtilis to utilize this compound as a sole carbon source for growth.

1. Media Preparation:

  • Prepare a minimal salt medium (MSM) containing (per liter):

    • K2HPO4: 14.6 g

    • KH2PO4: 4.5 g

    • (NH4)2SO4: 4.5 g

    • MgSO4·7H2O: 0.2 g

    • Trace element solution: 3 mL

  • Prepare separate stock solutions of this compound (e.g., 20% w/v) and glucose (e.g., 20% w/v).

  • Autoclave the MSM and stock solutions separately at 121°C for 20 minutes.

  • Aseptically add the carbon source to the cooled MSM to the desired final concentration (e.g., 10 g/L). Prepare flasks with this compound, glucose (as a positive control), and no carbon source (as a negative control).

2. Inoculum Preparation:

  • Inoculate a single colony of B. subtilis into 10 mL of Luria-Bertani (LB) broth in a 50 mL baffled flask.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes), wash the pellet twice with sterile MSM without a carbon source, and resuspend in MSM to an OD600 of ~1.0.

3. Fermentation:

  • Inoculate 100 mL of the prepared media in 500 mL baffled flasks with the washed cell suspension to a starting OD600 of 0.1.

  • Incubate at 37°C with shaking at 200 rpm.

  • Take samples aseptically at regular intervals (e.g., every 2 hours) for analysis.

4. Analysis:

  • Cell Growth: Measure the optical density at 600 nm (OD600) using a spectrophotometer.

  • Succinate and Glucose Concentration: Analyze the supernatant of the culture samples by HPLC to determine the concentration of the carbon source.

Experimental_Workflow_Carbon_Source cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep 1. Media Preparation (MSM + Carbon Source) Inoculation 3. Inoculation (Start OD600 = 0.1) Media_Prep->Inoculation Inoculum_Prep 2. Inoculum Preparation (Overnight culture & washing) Inoculum_Prep->Inoculation Incubation 4. Incubation (37°C, 200 rpm) Inoculation->Incubation Sampling 5. Sampling (Regular intervals) Incubation->Sampling OD_Measurement 6. OD600 Measurement (Cell Growth) Sampling->OD_Measurement HPLC_Analysis 7. HPLC Analysis (Substrate Consumption) Sampling->HPLC_Analysis

Workflow for evaluating carbon source utilization.
Protocol 2: Using this compound as a pH Buffer in High-Density E. coli Fermentation

This protocol describes the use of a this compound buffer system to maintain pH during a high-density E. coli fermentation for recombinant protein production.

1. Media and Buffer Preparation:

  • Prepare a defined fermentation medium (e.g., a modified M9 medium) with a limiting concentration of the primary carbon source (e.g., glucose) for the initial batch phase.

  • Prepare a concentrated feed solution containing the primary carbon source (e.g., 50% w/v glucose).

  • Prepare a succinate buffer stock solution (e.g., 1 M, pH 6.5) by dissolving succinic acid and titrating with sodium hydroxide.

  • Sterilize all media and solutions by autoclaving or filter sterilization.

2. Fermentation Setup and Inoculation:

  • Add the initial batch medium and the succinate buffer to the fermenter to the desired starting volume and concentration (e.g., 50 mM succinate).

  • Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculate the fermenter with an overnight culture of the recombinant E. coli strain to a starting OD600 of ~0.1.

3. Fed-Batch Fermentation:

  • Run the batch phase at 37°C with appropriate aeration and agitation to maintain a DO level above 20%.

  • Once the initial carbon source is depleted (indicated by a sharp rise in DO), start the fed-batch phase by feeding the concentrated carbon source solution at a predetermined rate to control the growth rate.

  • Monitor the pH throughout the fermentation. The succinate buffer should help maintain the pH within the desired range (e.g., 6.5-7.0). An additional base (e.g., NaOH or NH4OH) can be added automatically if the pH drops below the setpoint.

  • Induce recombinant protein expression at the appropriate cell density (e.g., by adding IPTG).

4. Sampling and Analysis:

  • Take samples periodically to measure OD600, substrate concentration (e.g., glucose), and recombinant protein expression (e.g., by SDS-PAGE or activity assay).

  • Analyze the concentration of succinate and other organic acids (e.g., acetate) in the supernatant by HPLC to monitor buffer consumption and byproduct formation.

Protocol 3: Quantification of Succinate in Fermentation Broth by HPLC

This protocol provides a general method for quantifying succinate from fermentation samples using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Collect a fermentation broth sample and centrifuge at >10,000 x g for 5 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Dilute the sample with the mobile phase if the succinate concentration is expected to be high.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) or an organic acid analysis column.

  • Mobile Phase: Isocratic elution with 5 mM H2SO4 or a phosphate (B84403) buffer at a low pH (e.g., pH 2.1-2.5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-60°C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Inject the prepared samples and quantify the succinate concentration by comparing the peak area to the calibration curve.

Conclusion

This compound is a valuable component in the design and optimization of microbial fermentation processes. Its roles as a carbon source, pH regulator, and metabolic modulator offer numerous opportunities to enhance the efficiency and productivity of various biotechnological applications. The protocols provided herein serve as a starting point for researchers to explore and harness the benefits of this compound in their specific fermentation systems. Further research to generate more quantitative data on the effects of exogenous this compound will undoubtedly expand its application in industrial microbiology.

References

Application Notes: Analytical Methods for Quantifying Disodium Succinate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular metabolism, energy production, and signaling. Dysregulation of succinate levels has been implicated in various pathologies, including cancer, inflammation, and ischemic injury, making its accurate quantification in biological samples a critical objective for researchers, clinicians, and drug development professionals.[1] Disodium (B8443419) succinate is a stable, water-soluble salt form of succinic acid commonly used in various applications. This document provides detailed application notes and protocols for the primary analytical methods used to quantify succinate in biological matrices such as plasma, serum, urine, and tissue homogenates.

Succinate's Role in Cellular Metabolism

Succinate is a crucial component of the TCA cycle, where it is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the mitochondrial electron transport chain.[2][3] This reaction is fundamental for cellular respiration and ATP production.

TCA_Cycle Succinate in the TCA Cycle cluster_Mitochondrion Mitochondrial Matrix Isocitrate Isocitrate aKG aKG Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase

Caption: A simplified diagram of the TCA cycle highlighting the role of succinate.

Comparison of Analytical Methods

Several analytical techniques are available for the quantification of succinate, each with distinct advantages and limitations. The choice of method depends on factors such as required sensitivity, sample matrix complexity, throughput needs, and available instrumentation.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic / Spectrophotometric AssayHigh-Performance Liquid Chromatography (HPLC)
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.[4]Chromatographic separation of volatile derivatives followed by mass-based detection.[5]Enzymatic conversion of succinate into a product that is measured by absorbance or fluorescence.Chromatographic separation followed by detection via UV absorbance or other detectors like ELSD.
Sample Types Serum, plasma, urine, cell pellets, tissue homogenates.Microbial samples, tissue, blood.Plasma, serum, tissue homogenates, cells, food/beverages.Fruit juices, microbial samples, various biological fluids.
Limit of Quantification (LOQ) High sensitivity; as low as 0.02 µM in aqueous solutions and 1.0 µM in biological matrices.High sensitivity; detection limits reported in the ng/mL range.Moderate sensitivity; typically 2-10 µM.Lower sensitivity; typically in the µg/mL range (low µM).
Linearity Range Wide dynamic range, e.g., 1.0–135.5 µM.Good linearity, e.g., r² > 0.999 over a defined range.Narrower range, e.g., 10–400 µM (colorimetric).Good linearity over a specific concentration range.
Throughput Moderate to high, automatable.Lower, due to derivatization and longer run times.High, suitable for 96-well plate format.Moderate.
Pros High specificity, sensitivity, and accuracy; suitable for complex matrices.Excellent separation efficiency and high sensitivity.Simple, rapid, cost-effective, high-throughput.Widely available instrumentation, relatively low cost.
Cons High instrument cost, potential for matrix effects.Requires sample derivatization, which adds complexity and time.Prone to interference from other compounds in the sample.Lower sensitivity and specificity compared to MS methods.

Experimental Protocols

General Sample Preparation Workflow

Proper sample collection and preparation are critical for accurate quantification. The goal is to extract succinate from the biological matrix while removing interfering substances like proteins.

Sample_Prep_Workflow cluster_tissue Tissue Samples Sample Biological Sample (Plasma, Tissue, Urine) Homogenize Homogenization (for tissues) Deproteinate Protein Precipitation (e.g., Acetonitrile (B52724), PCA) Sample->Deproteinate Homogenize->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Extract Supernatant Collection Centrifuge->Extract Cleanup Optional Cleanup (SPE or LLE) Extract->Cleanup Analyze Final Extract for Analysis Extract->Analyze Direct Injection (if clean enough) Cleanup->Analyze

Caption: General workflow for preparing biological samples for succinate analysis.

Protocol for Plasma/Serum:

  • Collect whole blood in K2EDTA or serum separator tubes.

  • For plasma, centrifuge at 2,000 x g for 15 minutes at 4°C within one hour of collection. For serum, allow blood to clot before centrifugation.

  • Aspirate the supernatant (plasma or serum) and store at -80°C until analysis.

  • For protein removal, add 3 volumes of ice-cold acetonitrile or 1 volume of 10% perchloric acid (PCA) to 1 volume of plasma/serum.

  • Vortex vigorously and incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis. If PCA was used, neutralize the supernatant with a potassium hydroxide (B78521) solution.

Protocol for Tissue Samples:

  • Excise tissue rapidly and flash-freeze in liquid nitrogen. Store at -80°C.

  • Weigh the frozen tissue (typically 10-50 mg).

  • Add 10 volumes of ice-cold lysis buffer (e.g., PBS or a methanol (B129727)/water solution) per mg of tissue.

  • Homogenize the sample using a Dounce homogenizer or bead beater on ice.

  • Proceed with the deproteination and centrifugation steps as described for plasma/serum.

LC-MS/MS Quantification Protocol

This method offers high sensitivity and specificity and is considered a gold standard for quantifying small molecules in complex matrices.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Prepared Sample Extract IS Add Internal Standard (e.g., 13C4-Succinate) Prep->IS LC HPLC Separation (Reversed-Phase C18) IS->LC MS Mass Spectrometry (ESI Negative Mode) LC->MS MRM Multiple Reaction Monitoring (e.g., m/z 117.0 > 73.0) MS->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for the quantification of succinate using LC-MS/MS.

Methodology:

  • Internal Standard: Add a stable isotope-labeled internal standard, such as 13C4 succinic acid disodium salt, to all samples, standards, and quality controls before extraction to correct for matrix effects and extraction variability.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for organic acids.

    • Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition: The characteristic transition for succinate is m/z 117.0 → 73.0.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the prepared standards. Determine the concentration in unknown samples by interpolation from this curve.

Enzymatic Assay Protocol

This method is based on the specific enzymatic conversion of succinate and is suitable for high-throughput screening in a 96-well plate format.

Enzymatic_Assay Succinate Succinate Intermediate Intermediate Product Succinate->Intermediate Succinyl-CoA Synthetase Product Colored Product Intermediate->Product Series of Reactions Probe Colorless Probe Probe->Product Measurement Measure Absorbance (e.g., 450 nm) Product->Measurement

Caption: Principle of a commercial colorimetric enzymatic assay for succinate.

Methodology (based on commercial kits):

  • Sample Preparation: Prepare samples and succinate standards in a 96-well plate.

  • Reagent Preparation: Prepare a master reaction mix containing succinate converter enzyme, developer, and assay buffer according to the kit manufacturer's instructions.

  • Reaction Initiation: Add the reaction mix to each well containing the standards and samples. For background control, a separate mix without the converter enzyme can be used.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Detection: Measure the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence using a microplate reader.

  • Calculation: Subtract the background reading from all sample and standard readings. Plot the standard curve and determine the succinate concentration in the samples.

GC-MS Quantification Protocol

This highly sensitive method requires chemical derivatization to make the non-volatile succinic acid amenable to gas chromatography.

Methodology:

  • Sample Preparation: Extract succinate from the biological matrix as described in the general sample preparation section. The extract must be completely dried before derivatization.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the mixture at 70°C for 3-4 hours to convert succinic acid to its volatile trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject the derivatized sample into the GC inlet.

    • Separation: Use a temperature program to separate the analytes.

    • Detection: Use a mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Similar to LC-MS/MS, use an internal standard (e.g., a deuterated analog) and a calibration curve for accurate quantification.

Conclusion

The quantification of disodium succinate in biological samples can be achieved through several robust analytical methods. LC-MS/MS is often the preferred method for its high sensitivity and specificity in complex matrices. GC-MS provides a powerful alternative, though it requires a derivatization step. For high-throughput applications where cost and speed are priorities, enzymatic assays offer a convenient and rapid solution. The selection of the most appropriate method should be guided by the specific research question, sample type, and available resources. Proper method validation, including assessment of linearity, accuracy, precision, and recovery, is essential to ensure reliable and reproducible results.

References

Application Note: HPLC-Based Assay for Disodium Succinate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the disodium salt of succinic acid, is a key intermediate in the citric acid cycle and is widely utilized as a food additive, flavoring agent, and a counterion in pharmaceutical formulations.[1][2][3] Accurate and reliable quantification of disodium succinate is crucial for quality control in food production, pharmaceutical manufacturing, and for studying its role in various biological processes. High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and robust method for the determination of this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method employs ion-suppression reversed-phase chromatography to achieve separation and quantification of succinate.[4][5] By lowering the pH of the mobile phase, the succinic acid equilibrium is shifted towards its non-ionized form, which can be effectively retained and separated on a C18 stationary phase.[5][6] Detection is performed at a low UV wavelength (typically 210 nm), where the carboxyl group of succinic acid absorbs light.[4][7][8][9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC-based analysis of succinic acid/succinate from various studies. These values can serve as a benchmark for method performance.

ParameterValueReference
Linearity Range2 - 100 µg/mL[10]
Limit of Detection (LOD)0.002 - 0.521 µg/mL[8]
Limit of Quantitation (LOQ)0.007 - 1.737 µg/mL[8]
Recovery98.3 - 103%[6]
Retention Time~6 minutes[11]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4), HPLC grade

  • Phosphoric acid (H3PO4), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Mobile Phase
  • Phosphate Buffer (20 mM, pH 2.1):

    • Dissolve 2.72 g of KH2PO4 in 1 L of ultrapure water.

    • Adjust the pH to 2.1 with phosphoric acid.[4][6]

    • Filter the buffer through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Mobile Phase Composition:

    • Prepare the mobile phase by mixing the 20 mM phosphate buffer (pH 2.1) and acetonitrile in a ratio of 98:2 (v/v).[8]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with ultrapure water.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solid Samples:

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the succinate using a suitable solvent (e.g., water or a mild acidic solution).

    • Centrifuge or filter the extract to remove any particulate matter.

    • Dilute the clarified extract with the mobile phase to a concentration within the calibration range.

  • Liquid Samples:

    • Filter the liquid sample through a 0.45 µm syringe filter.[5]

    • Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

HPLC Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 2.1) : Acetonitrile (98:2, v/v)[8]

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 µL[8]

  • Column Temperature: 25 °C[5]

  • Detection Wavelength: 210 nm[4][6][8][9]

  • Run Time: 10 minutes

Data Analysis
  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-based detection of this compound.

krebs_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Krebs cycle highlighting the central role of succinate.

Conclusion

The described RP-HPLC method provides a reliable and straightforward approach for the quantitative determination of this compound. The method is suitable for routine analysis in quality control and research applications. Adherence to the detailed protocol will ensure accurate and reproducible results.

References

Application Notes and Protocols for Enzymatic Assay for Measuring Succinate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes.[1][2][[“]][4] Traditionally viewed as a metabolic substrate for succinate dehydrogenase (SDH), recent research has unveiled its role as an extracellular ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91) and as an intracellular regulator of hypoxic responses through the stabilization of hypoxia-inducible factor-1α (HIF-1α).[2] Dysregulation of succinate levels has been implicated in inflammation, ischemia-reperfusion injury, cancer, and metabolic disorders. Consequently, the accurate measurement of succinate concentration in biological samples is crucial for understanding its multifaceted roles and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the enzymatic determination of succinate concentration in various biological samples. The described methods are based on the enzymatic conversion of succinate, leading to a detectable colorimetric or fluorometric signal.

Principle of the Assay

The enzymatic measurement of succinate concentration typically relies on a coupled enzyme reaction. In a common approach, succinate is converted through a series of enzymatic steps to an intermediate that reacts with a probe to generate a quantifiable signal. One widely used method involves the conversion of succinate to pyruvate, which then reacts to produce a colored or fluorescent product. The intensity of the color (measured by absorbance) or fluorescence is directly proportional to the succinate concentration in the sample.

An alternative method involves measuring the activity of succinate dehydrogenase (SDH), the enzyme that catalyzes the oxidation of succinate to fumarate. In these assays, an artificial electron acceptor is reduced by SDH, leading to a change in its color, which can be measured spectrophotometrically.

Signaling Pathways and Experimental Workflow

Succinate plays a dual role as both a metabolic intermediate and a signaling molecule. The following diagrams illustrate the key signaling pathway involving succinate and a general experimental workflow for its enzymatic measurement.

succinate_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Succinate_ext Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 G_protein G-protein Activation SUCNR1->G_protein PLC PLCβ Activation G_protein->PLC Ca2_increase ↑ Intracellular Ca2+ PLC->Ca2_increase Downstream_signaling Downstream Signaling (e.g., Erk, Akt) Ca2_increase->Downstream_signaling TCA_Cycle TCA Cycle Succinate_intra Succinate TCA_Cycle->Succinate_intra SDH SDH Succinate_intra->SDH PHD Prolyl Hydroxylases (PHD) Succinate_intra->PHD Inhibition HIF1a_stabilization HIF-1α Stabilization Succinate_intra->HIF1a_stabilization Fumarate Fumarate SDH->Fumarate HIF1a_degradation HIF-1α Degradation PHD->HIF1a_degradation

Caption: Succinate Signaling Pathways.

experimental_workflow Sample_Prep 1. Sample Preparation (Cells, Tissues, Fluids) Homogenization 2. Homogenization/Lysis (e.g., Dounce homogenizer, sonication) Sample_Prep->Homogenization Centrifugation 3. Centrifugation (to remove insoluble material) Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Assay_Setup 5. Assay Setup (Standards and Samples in 96-well plate) Supernatant_Collection->Assay_Setup Working_Reagent 6. Addition of Working Reagent (Enzyme Mix, Substrate, Dye) Assay_Setup->Working_Reagent Incubation 7. Incubation (Room temperature or 37°C) Working_Reagent->Incubation Measurement 8. Signal Measurement (Absorbance or Fluorescence) Incubation->Measurement Data_Analysis 9. Data Analysis (Standard curve and concentration calculation) Measurement->Data_Analysis

References

Application Notes and Protocols for Disodium Succinate in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in plant cells. While sucrose (B13894) is the most common carbon source in plant tissue culture media, research has shown that under specific conditions, disodium succinate can serve as a valuable component to support plant cell growth and regeneration. Its application is particularly relevant in media formulations where ammonium (B1175870) is the sole source of nitrogen, as it helps to mitigate ammonium toxicity and facilitate its assimilation. Furthermore, succinate plays a role in cellular signaling, particularly in response to metabolic stress.

These application notes provide detailed protocols for the use of this compound in plant tissue culture, based on established scientific literature. The protocols cover its use as a carbon source supplement in ammonium-based media and its potential application in protoplast culture.

Key Applications

  • Supporting Growth on Ammonium-Based Media: High concentrations of ammonium can be toxic to plant cells in vitro. The addition of a TCA cycle intermediate like succinate can alleviate this toxicity and support robust cell growth.

  • Component of Protoplast Induction and Culture Media: Succinate has been documented as a component in media used for the isolation and regeneration of plant protoplasts.

Experimental Protocols

Protocol 1: Use of this compound in Ammonium-Based Plant Cell Suspension Cultures

This protocol is adapted from the work of Gamborg and Shyluk (1970), who demonstrated the successful growth of soybean cell suspension cultures using ammonium salts of TCA cycle acids as the sole nitrogen source.[1][2][3][4]

Objective: To prepare a plant tissue culture medium with ammonium as the sole nitrogen source, supplemented with this compound to support cell growth.

Materials:

  • Basal salt medium (e.g., Murashige and Skoog (MS) or Gamborg's B5) prepared without nitrate (B79036) and ammonium salts.

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄)

  • This compound hexahydrate (Na₂C₄H₄O₄·6H₂O)

  • Sucrose

  • Vitamins and other organic supplements as required for the specific cell line.

  • Plant growth regulators (e.g., auxins, cytokinins) as required.

  • Distilled or deionized water

  • Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment.

  • Autoclave

  • Sterile culture vessels (e.g., flasks, Petri dishes)

Procedure:

  • Prepare a modified basal medium: Prepare the desired volume of basal salt medium (e.g., 1 liter) by dissolving the macronutrients and micronutrients, omitting the standard nitrogen sources (e.g., KNO₃ and NH₄NO₃).

  • Add nitrogen and succinate: To the basal medium, add ammonium sulfate and this compound. A recommended starting concentration is approximately 10 mM of the ammonium salt of succinate. To achieve this, you can add:

    • Ammonium sulfate ((NH₄)₂SO₄) to a final concentration that provides the desired total ammonium level.

    • This compound hexahydrate to a final concentration of approximately 10 mM.

  • Add other components: Add sucrose (typically 20-30 g/L), vitamins, and any other required supplements to the medium.

  • Adjust pH: Adjust the pH of the medium to the desired level (typically 5.7-5.8) using HCl or NaOH.

  • Add gelling agent (for solid or semi-solid medium): If preparing a solid or semi-solid medium, add the gelling agent (e.g., agar, gellan gum) and heat to dissolve.

  • Sterilization: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C for 15-20 minutes.

  • Inoculation and Incubation: After the medium has cooled, inoculate with the plant material (e.g., callus, cell suspension) and incubate under appropriate light and temperature conditions for the specific plant species.

Protocol 2: General Protocol for Investigating this compound in Plant Protoplast Culture

This is a general experimental workflow for testing the effect of this compound in protoplast induction and culture media. Specific concentrations of succinate may need to be optimized for different plant species.

Objective: To evaluate the effect of this compound on the viability and regeneration of plant protoplasts.

Materials:

  • Plant material for protoplast isolation (e.g., young leaves, cell suspension cultures).

  • Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme).

  • Washing solution for protoplasts (e.g., CPW salts with mannitol).

  • Protoplast culture medium (e.g., KM8p medium).

  • This compound hexahydrate.

  • Petri dishes.

  • Microscope.

Procedure:

  • Protoplast Isolation: Isolate protoplasts from the source plant material using standard enzymatic digestion methods.

  • Protoplast Purification: Purify the isolated protoplasts by washing and centrifugation to remove debris and enzymes.

  • Experimental Setup: Prepare a series of protoplast culture media with varying concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM).

  • Protoplast Culture: Suspend the purified protoplasts in the experimental media at a defined density and culture them in Petri dishes in the dark or under low light conditions.

  • Data Collection: Monitor the viability of the protoplasts over time using a microscope and vital staining (e.g., fluorescein (B123965) diacetate). Observe and record the frequency of cell division and microcallus formation.

  • Regeneration: Transfer the developing microcalli to a regeneration medium to induce shoot and root formation.

Data Presentation

The following tables summarize the expected outcomes and parameters to be measured when using this compound in plant tissue culture.

Table 1: Quantitative Parameters for Assessing the Effect of this compound in Ammonium-Based Media

ParameterUnitControl (without Succinate)Experimental (with Succinate)
Fresh Weight Gaing
Dry Weight Gaing
Cell Viability%
Culture pH after GrowthpH units

Table 2: Quantitative Parameters for Assessing the Effect of this compound in Protoplast Culture

ParameterUnit0 mM Succinate1 mM Succinate5 mM Succinate10 mM Succinate
Protoplast Viability (at 48h)%
First Cell Division%
Plating Efficiency%
Microcallus Formation%

Signaling Pathways and Experimental Workflows

Succinate Metabolism and Stress Signaling in Plant Cells

Exogenous succinate can be taken up by plant cells and enter the mitochondrial TCA cycle. Within the mitochondria, succinate is oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH). This process is coupled to the electron transport chain and ATP synthesis. Under certain stress conditions, the accumulation of succinate can lead to the production of reactive oxygen species (ROS), which can act as signaling molecules, influencing gene expression related to stress responses.[5]

Succinate_Signaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Ext_Succinate Exogenous This compound Cyt_Succinate Succinate Ext_Succinate->Cyt_Succinate Uptake Mito_Succinate Succinate Cyt_Succinate->Mito_Succinate SDH Succinate Dehydrogenase (SDH) Mito_Succinate->SDH TCA TCA Cycle Mito_Succinate->TCA Fumarate Fumarate SDH->Fumarate Oxidation ROS Reactive Oxygen Species (ROS) SDH->ROS Generates Gene_Expression Stress Response Gene Expression ROS->Gene_Expression Influences Protocol1_Workflow A Prepare Basal Medium (without Nitrogen) B Add (NH₄)₂SO₄ and This compound A->B C Add Sucrose, Vitamins, and Growth Regulators B->C D Adjust pH to 5.7-5.8 C->D E Add Gelling Agent (if required) D->E F Autoclave at 121°C E->F G Inoculate with Plant Material F->G H Incubate under Controlled Conditions G->H I Data Collection and Analysis H->I Protocol2_Workflow A Isolate Protoplasts from Plant Tissue B Purify Protoplasts A->B D Culture Protoplasts B->D C Prepare Culture Media with Varying Succinate Concentrations C->D E Monitor Viability and Cell Division D->E F Transfer Microcalli to Regeneration Medium E->F G Induce Shoot and Root Formation F->G H Data Analysis G->H

References

Application Notes and Protocols for Disodium Succinate as a Component of Cryopreservation Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an indispensable technology for the long-term storage of cells and tissues, crucial for research, cell-based therapies, and drug development. The process, however, subjects cells to significant stress from ice crystal formation, osmotic imbalances, oxidative stress, and apoptosis, often leading to reduced viability and functionality post-thaw.[1][2] Dimethyl sulfoxide (B87167) (DMSO) has been the gold standard cryoprotective agent (CPA), but its cellular toxicity necessitates the exploration of safer and more effective alternatives.

Disodium (B8443419) succinate (B1194679), a salt of the Krebs cycle intermediate succinic acid, presents a compelling candidate for enhancing cryopreservation media. As a key component of cellular respiration, it has the potential to support metabolic function and mitigate cryoinjury. This document provides a comprehensive overview of the theoretical basis for using disodium succinate, summarizes the available evidence, and offers detailed protocols for its evaluation as a cryoprotective agent.

Proposed Mechanism of Action

The cryoprotective effects of this compound are hypothesized to stem from its central role in cellular metabolism and its potential to counteract cryopreservation-induced stress.

  • Metabolic Support: this compound is a direct substrate for Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[2][3] Supplementing cryopreservation media with this compound may provide a readily available energy source to help maintain cellular ATP levels during the metabolically demanding processes of freezing and thawing. An early study indicated that sodium succinate injection increased the resistance of mice to acute cooling by preserving high-energy compounds and stabilizing mitochondrial ultrastructure.[4]

  • Reduction of Oxidative Stress: Cryopreservation is known to induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[5][6][7] Succinate metabolism is linked to cellular redox signaling and can influence the production of mitochondrial ROS.[2] While the precise effect in the context of cryopreservation is yet to be fully elucidated, optimizing metabolic function with succinate could potentially help to mitigate excessive ROS production.

  • Inhibition of Apoptosis: Apoptosis, or programmed cell death, is a significant contributor to cell loss after cryopreservation.[1][8][9] This process can be initiated through intrinsic (mitochondrial) and extrinsic pathways. By supporting mitochondrial health and energy status, this compound may help to prevent the initiation of the intrinsic apoptotic cascade.

Evidence from Patent Literature

Direct, peer-reviewed studies detailing the use of this compound as a primary cryoprotectant are limited. However, a key patent provides indirect but strong evidence for the potential of succinate-related compounds in cryopreservation. The patent describes a cryopreservation liquid formulated with a polymer compound derived from the reaction of ε-poly-L-lysine with succinic anhydride (B1165640). This formulation demonstrated comparable or superior cell viability compared to standard 10% DMSO solutions for L929 mouse fibroblasts and rat mesenchymal stem cells (MSCs).

Table 1: Post-Thaw Viability of Cells Cryopreserved with a Succinic Anhydride-Modified Polymer Compared to 10% DMSO

Cell TypeCryopreservation MediumPost-Thaw Viability (%)
L929 Mouse Fibroblasts7.5% solution of PLL succinic anhydride 63%~90%
10% DMSO in fetal bovine serum~85%
Rat Mesenchymal Stem Cells7.5% solution of PLL succinic anhydride 63%~90%
10% DMSO in fetal bovine serum~90%

Data is estimated from figures in patent US9603355B2. The succinic anhydride-modified polymer is not identical to this compound but suggests the cryoprotective potential of succinate moieties.

Experimental Protocols

The following protocols are provided as a starting point for researchers wishing to evaluate this compound as a component of cryopreservation media. Optimization will be required for specific cell types.

Protocol 1: Preparation of this compound-Containing Cryopreservation Media

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated (optional, can be replaced with other protein sources like human serum albumin)

  • This compound (cell culture grade)

  • DMSO (cell culture grade)

  • Sterile, deionized water

Procedure:

  • Prepare a stock solution of 1 M this compound in sterile, deionized water and filter-sterilize.

  • To prepare the final cryopreservation medium, aseptically combine the components. Below are suggested formulations to test:

    • Basal Medium Control: 90% Basal Medium, 10% DMSO

    • Succinate-Supplemented Medium: 85% Basal Medium, 10% DMSO, 5% of 1M this compound stock (final concentration 50 mM)

    • Serum-Containing Succinate Medium: 75% Basal Medium, 10% FBS, 10% DMSO, 5% of 1M this compound stock (final concentration 50 mM)

  • Adjust the pH of the final solutions to the optimal range for your cells of interest (typically 7.2-7.4).

  • Store the prepared media at 2-8°C and use within 2 weeks.

Protocol 2: Cryopreservation of Adherent Cells

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA or other cell dissociation reagent

  • Prepared cryopreservation media (from Protocol 1)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

Procedure:

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add trypsin-EDTA and incubate until cells detach.

  • Neutralize the trypsin with serum-containing medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 200-300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each labeled cryovial.

  • Place the cryovials in a controlled-rate freezing container and place them at -80°C for at least 24 hours.

  • Transfer the vials to liquid nitrogen for long-term storage.

Protocol 3: Thawing and Viability Assessment

Materials:

  • Cryopreserved cells

  • Complete cell culture medium, pre-warmed to 37°C

  • Water bath at 37°C

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.

  • Gently agitate the vial until only a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol.

  • Aseptically transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge at 200-300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Aspirate the supernatant and resuspend the cells in a known volume of fresh, pre-warmed medium.

  • Take an aliquot of the cell suspension and mix with an equal volume of trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

  • Calculate the percentage of viable cells.

  • Plate the remaining cells at the desired density for further culture and analysis.

Recommended Validation Experiments

To thoroughly evaluate the efficacy of this compound, a panel of assays should be performed:

  • Cell Viability and Recovery:

    • Trypan Blue Exclusion: As described in Protocol 3.

    • Fluorescence-Based Assays: Use of calcein-AM (live cells) and propidium (B1200493) iodide (dead cells) for more accurate quantification by flow cytometry or fluorescence microscopy.

  • Cell Proliferation and Metabolic Activity:

    • MTT or Resazurin Assays: To assess metabolic activity post-thaw.

    • Growth Curve Analysis: Monitor cell proliferation over several days post-thaw.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide Staining: To differentiate between apoptotic, necrotic, and viable cells by flow cytometry.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7).

  • Functional Assays:

    • Cell-Specific Functions: For example, differentiation potential for stem cells, or cytokine secretion for immune cells.

Visualizing Workflows and Pathways

Experimental Workflow for Evaluating this compound

G cluster_prep Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Recovery cluster_analysis Analysis prep_media Prepare Cryopreservation Media (Control vs. Succinate) prep_cells Harvest and Count Cells prep_media->prep_cells freeze Freeze Cells (Controlled Rate) prep_cells->freeze store Store in Liquid Nitrogen freeze->store thaw Rapid Thaw at 37°C store->thaw recover Culture Cells Post-Thaw thaw->recover viability Viability Assays (Trypan Blue, Calcein/PI) recover->viability metabolism Metabolic Assays (MTT, Resazurin) recover->metabolism apoptosis Apoptosis Assays (Annexin V, Caspase) recover->apoptosis func FunctionalAssays recover->func

Caption: A general workflow for the evaluation of this compound in cryopreservation media.

Proposed Mechanism of this compound Cryoprotection

G cluster_stress Cryopreservation Stress cluster_succinate This compound cluster_cell Cellular Response ice Ice Crystal Formation osmotic Osmotic Stress apoptosis Apoptosis osmotic->apoptosis Induces ros Oxidative Stress (ROS) ros->apoptosis Induces succinate This compound mitochondria Mitochondrial Function succinate->mitochondria Enters TCA Cycle atp ATP Production mitochondria->atp Supports mitochondria->apoptosis Inhibits Intrinsic Pathway viability Increased Cell Viability atp->viability Maintains apoptosis->viability Reduces G cluster_apoptosis Apoptosis Pathways cluster_ros Oxidative Stress Response cryo_stress Cryopreservation Stress extrinsic Extrinsic Pathway (Death Receptors) cryo_stress->extrinsic intrinsic Intrinsic Pathway (Mitochondria) cryo_stress->intrinsic ros ROS Production cryo_stress->ros caspase8 Caspase-8 extrinsic->caspase8 caspase9 Caspase-9 intrinsic->caspase9 caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nrf2 Nrf2 Activation ros->nrf2 antioxidant Antioxidant Enzymes nrf2->antioxidant Upregulates succinate This compound succinate->intrinsic Supports Mitochondria (Inhibits Pathway) succinate->ros Potentially Modulates

References

Application of Disodium Succinate in Vaccine Formulation and Stabilization: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Disodium (B8443419) succinate (B1194679) is increasingly recognized as a valuable excipient in the formulation of vaccines and other biotherapeutics. Its primary role is to act as a buffering agent, maintaining a stable pH, which is critical for the stability of protein antigens and viral vectors. A stable pH environment helps to prevent chemical degradation and physical aggregation of the active components, thereby preserving the vaccine's potency and extending its shelf life.

One of the key advantages of using a succinate buffer system is its effective buffering capacity in the mildly acidic pH range of 4.5 to 6.0. This pH range is often optimal for the stability of many protein-based antigens and viral vectors, minimizing degradation pathways such as deamidation and oxidation. Furthermore, succinate buffers have been reported to cause less pain at the injection site compared to other buffer systems, enhancing patient compliance.

A notable example of its application is in the formulation of pneumococcal conjugate vaccines such as Prevnar 13® and Prevnar 20®.[1][2][3][4][5][6][7] In these vaccines, a succinate buffer is used to maintain the pH, contributing to the overall stability of the vaccine.[8] The selection of disodium succinate in these commercially successful vaccines underscores its safety and efficacy as a pharmaceutical excipient.

Beyond pH control, the chemical structure of the succinate molecule itself may contribute to the stabilization of proteins. While the precise mechanisms are complex and not fully elucidated, it is thought that buffers can influence protein stability through interactions with the protein surface, affecting the hydration shell and potentially reducing the propensity for aggregation.[9]

However, it is important to consider the behavior of succinate buffers during freezing and lyophilization processes. Under certain conditions, selective crystallization of buffer components can lead to significant shifts in the pH of the frozen concentrate, which could potentially destabilize the antigen.[10][11] Careful formulation development, including the addition of cryoprotectants like sucrose, can mitigate these risks.[10][11]

Data Presentation

Table 1: Formulation Components of Prevnar 13® and Prevnar 20® (per 0.5 mL dose)

ComponentPrevnar 13®Prevnar 20®Function
Pneumococcal PolysaccharidesSerotypes 1, 3, 4, 5, 6A, 6B, 7F, 9V, 14, 18C, 19A, 19F, and 23FSerotypes 1, 3, 4, 5, 6A, 6B, 7F, 8, 9V, 10A, 11A, 12F, 14, 15B, 18C, 19A, 19F, 22F, 23F, and 33FActive Ingredient (Antigen)
CRM197 Carrier Protein~32 µg~51 µgCarrier Protein
Succinate Buffer 295 µg 295 µg Buffering Agent
Polysorbate 80100 µg100 µgSurfactant
Aluminum Phosphate (B84403)125 µg (as aluminum)125 µg (as aluminum)Adjuvant
Sodium ChlorideNot specified in all sources4.4 mgTonicity Modifier
Water for Injectionq.s. to 0.5 mLq.s. to 0.5 mLVehicle
pH 5.8 Not specifiedpH of final formulation

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][12][13]

Table 2: Comparison of Common Buffers in Vaccine Formulation

Buffer SystemTypical pH RangeAdvantagesPotential Disadvantages
Succinate 4.5 - 6.0 - Good stability for many proteins in this range.- May reduce pain on injection. - Potential for pH shift upon freezing.
Phosphate6.0 - 8.0- Widely used and well-characterized.- Mimics physiological pH.- Can catalyze degradation of some antigens.- Prone to significant pH shifts upon freezing.
Histidine5.5 - 7.4- Can stabilize proteins through specific interactions.- Buffering capacity around neutral pH.- More expensive than phosphate or succinate.
Tris7.0 - 9.0- Effective at alkaline pH.- pH is highly temperature-dependent.- Can interact with some metal ions.
Citrate3.0 - 6.2- Effective at acidic pH.- Can chelate metal ions, which may be essential for antigen stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Buffer (pH 5.8) for Vaccine Formulation

1. Materials:

  • Succinic Acid (FW: 118.09 g/mol )

  • Sodium Hydroxide (NaOH)

  • Water for Injection (WFI)

  • Calibrated pH meter

  • Sterile glassware

  • 0.22 µm sterile filter

2. Procedure:

  • Weigh out 1.181 g of succinic acid and dissolve it in approximately 900 mL of WFI in a sterile beaker with a sterile magnetic stir bar.

  • Slowly add a 1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the pH of the solution reaches 5.8.

  • Once the target pH is reached, transfer the solution to a 1 L sterile volumetric flask.

  • Add WFI to bring the final volume to 1 L.

  • Sterilize the buffer solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the buffer at 2-8°C until use.

Protocol 2: Accelerated Stability Testing of a Vaccine Formulation Buffered with this compound

1. Objective: To evaluate the stability of a vaccine formulation under elevated temperature conditions to predict its long-term stability.[14][15][16]

2. Materials:

  • Vaccine formulation containing the antigen of interest in the desired this compound buffer.

  • Control formulation (e.g., in a different buffer or without a stabilizer).

  • Temperature-controlled stability chambers set at, for example, 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

  • Appropriate analytical instruments for assessing vaccine quality attributes.

3. Procedure:

  • Aliquot the vaccine formulation into sterile vials, ensuring a consistent fill volume.

  • Place a sufficient number of vials for each time point and storage condition into the pre-set stability chambers.

  • Withdraw vials at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).

  • At each time point, analyze the samples for key stability-indicating parameters, including:

    • Visual appearance (color, clarity, presence of particulates).

    • pH.

    • Antigen content and integrity (e.g., by SDS-PAGE, Western Blot, or HPLC).

    • Potency (e.g., through an in vitro activity assay or in vivo immunogenicity study).

    • Purity and aggregation (e.g., by Size Exclusion-HPLC).

  • Record and analyze the data to determine the degradation kinetics and predict the shelf life of the vaccine.[15]

Protocol 3: Analysis of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

1. Objective: To quantify the amount of high molecular weight species (aggregates) in the vaccine formulation over time.[17][18][19][20]

2. Materials and Equipment:

  • HPLC system with a UV detector.

  • Size-exclusion column suitable for the molecular weight of the antigen.

  • Mobile phase (e.g., 100 mM sodium phosphate, 200 mM NaCl, pH 6.8).[19]

  • Vaccine samples from the stability study.

  • Reference standard of the monomeric antigen.

3. Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Prepare the vaccine samples by diluting them to an appropriate concentration with the mobile phase.

  • Inject a fixed volume of the prepared sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Identify the peaks corresponding to the monomer and aggregates based on their retention times (aggregates elute earlier).

  • Integrate the peak areas of the monomer and aggregates.

  • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / (Area of Monomer Peak + Area of Aggregate Peaks)) * 100

Protocol 4: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

1. Objective: To determine the thermal transition midpoint (Tm) of the antigen in the succinate-buffered formulation as an indicator of its conformational stability.[21][22][23][24][25]

2. Materials and Equipment:

  • Differential Scanning Calorimeter.

  • Vaccine sample.

  • Reference buffer (the same this compound buffer used for the vaccine formulation).

3. Procedure:

  • Prepare the vaccine sample and the reference buffer by degassing them to prevent bubble formation.

  • Load the sample and reference solutions into the respective cells of the DSC instrument.

  • Set the experimental parameters, including the temperature range (e.g., 20°C to 100°C) and the scan rate (e.g., 1°C/min).

  • Initiate the temperature scan and record the differential heat flow between the sample and reference cells.

  • Analyze the resulting thermogram to determine the Tm, which is the temperature at the peak of the endothermic transition.

  • A higher Tm generally indicates greater conformational stability of the protein antigen.[24]

Visualizations

experimental_workflow cluster_formulation Vaccine Formulation cluster_stability Stability Testing cluster_analysis Analytical Characterization A Antigen Preparation C Formulation of Vaccine (Antigen + Buffer + Excipients) A->C B Succinate Buffer Preparation (Protocol 1) B->C D Accelerated Stability Study (Protocol 2) C->D E Real-Time Stability Study C->E F SEC-HPLC for Aggregation (Protocol 3) D->F G DSC for Thermal Stability (Protocol 4) D->G H Potency & Purity Assays D->H E->F E->G E->H I Data Analysis & Shelf-Life Prediction F->I G->I H->I

Caption: Experimental workflow for vaccine formulation and stability testing.

logical_relationship cluster_factors Formulation Factors cluster_stability_attributes Vaccine Stability Attributes cluster_outcomes Desired Outcomes DS This compound (Buffering Agent) pH_Stab pH Stability DS->pH_Stab Antigen Protein Antigen Conf_Stab Conformational Stability Antigen->Conf_Stab Coll_Stab Colloidal Stability (Reduced Aggregation) Antigen->Coll_Stab Chem_Stab Chemical Stability Antigen->Chem_Stab Excipients Other Excipients (e.g., Surfactants, Adjuvants) Excipients->Conf_Stab Excipients->Coll_Stab pH_Stab->Conf_Stab pH_Stab->Chem_Stab Potency Maintained Potency Conf_Stab->Potency Coll_Stab->Potency Chem_Stab->Potency Shelf_Life Extended Shelf-Life Potency->Shelf_Life Safety Enhanced Safety Potency->Safety

Caption: Role of this compound in achieving vaccine stability.

References

Application Notes and Protocols: Utilizing Disodium Succinate for the Interrogation of Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular energy metabolism, with the electron transport chain (ETC) being the primary site of oxidative phosphorylation and ATP synthesis. Disodium (B8443419) succinate (B1194679), the salt of the Krebs cycle intermediate succinate, serves as a key substrate for mitochondrial Complex II (Succinate Dehydrogenase, SDH).[1][2][3] Its application in mitochondrial research is pivotal for several reasons: it allows for the specific assessment of Complex II-driven respiration, enables the bypass of Complex I, which is a common site of mitochondrial dysfunction and drug-induced toxicity, and helps to elucidate the mechanisms of mitochondrial impairment.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of disodium succinate in studying mitochondrial respiration in various experimental models.

Principle of Action

This compound provides succinate, which is oxidized to fumarate (B1241708) by Complex II (SDH) in the mitochondrial matrix.[1][8] This reaction releases two electrons that are transferred through the iron-sulfur clusters of SDHB to ubiquinone (Coenzyme Q10), which is then reduced to ubiquinol.[1][8] Ubiquinol subsequently transfers these electrons to Complex III, continuing down the ETC to ultimately reduce oxygen to water at Complex IV. This electron flow is coupled to the pumping of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis by ATP synthase (Complex V).[9] By providing a direct substrate for Complex II, this compound allows for the measurement of respiration independent of Complex I activity.

Key Applications

  • Assessment of Complex II Function: Directly measuring the oxygen consumption rate (OCR) in the presence of succinate provides a quantitative measure of Complex II activity.

  • Bypassing Complex I Inhibition: In models of Complex I deficiency, whether genetic or induced by inhibitors like rotenone (B1679576), succinate can be used to "rescue" or sustain mitochondrial respiration by feeding electrons directly into the ETC at Complex II.[4][6]

  • Mitochondrial Toxicity Screening: In drug development, this compound is used to identify whether a compound's mitochondrial toxicity is specific to Complex I or affects downstream components of the ETC.[10][11][12] If a drug inhibits basal respiration but succinate-driven respiration remains intact, it suggests a Complex I-specific inhibitory effect.

  • Investigating Mitochondrial Uncoupling: Exogenous succinate has been shown to induce a proton leak across the inner mitochondrial membrane at higher concentrations, uncoupling respiration from ATP synthesis.[9][13] This property can be exploited to study mechanisms of mitochondrial uncoupling.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for Different Experimental Systems
Experimental SystemTypical Concentration RangePurposeReference(s)
Isolated Mitochondria5 mM - 10 mMTo achieve maximal Complex II-driven respiration (State 3)[6]
Permeabilized Cells5 mM - 24 mMTo assess Complex II function and bypass Complex I inhibition[4][14]
Intact Cells100 µM - 100 mMTo study the effects of extracellular succinate on cellular respiration and uncoupling[9][13]
Seahorse XF Assay (Permeabilized Cells)10 mMStandard concentration for assessing Complex II-linked respiration[15]
Table 2: Example of Expected Oxygen Consumption Rates (OCR) in Response to Succinate and Inhibitors
ConditionOCR (pmol O₂/min/mg protein)Interpretation
Basal (e.g., with Pyruvate/Malate)150 ± 20Complex I-driven respiration
+ Rotenone (Complex I inhibitor)30 ± 10Inhibition of Complex I
+ this compound450 ± 50Complex II-driven respiration
+ Antimycin A (Complex III inhibitor)15 ± 5Inhibition of downstream ETC

Note: These are hypothetical values for illustrative purposes. Actual OCR values will vary depending on the experimental model, tissue type, and instrumentation.

Experimental Protocols

Protocol 1: Measurement of Succinate-Driven Respiration in Isolated Mitochondria using High-Resolution Respirometry (e.g., Oroboros O2k)

This protocol details the assessment of mitochondrial function in isolated mitochondria by measuring oxygen consumption in response to the sequential addition of substrates and inhibitors.

Materials:

  • Isolated mitochondria (e.g., from mouse heart or liver)[6]

  • Respiration Buffer (e.g., MiR05)

  • This compound (1 M stock solution, pH 7.4)[16]

  • Rotenone (0.5 mM stock in ethanol)

  • ADP (1 M stock solution, pH ~7.0)

  • Oligomycin (B223565) (2.5 mg/mL stock in ethanol)

  • Antimycin A (2.5 mg/mL stock in ethanol)

  • High-resolution respirometer (e.g., Oroboros O2k)

Procedure:

  • Chamber Preparation: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to the chambers and equilibrate to the desired temperature (e.g., 37°C).

  • Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 200 µg of mitochondrial protein) to each chamber and allow the signal to stabilize to measure basal respiration (State 1).[6]

  • Complex I Inhibition: Inject rotenone to a final concentration of 0.5 µM to inhibit Complex I. This will ensure that subsequent respiration is solely dependent on Complex II.

  • Succinate Addition: Inject this compound to a final concentration of 10 mM to initiate Complex II-driven respiration (State 2).[6]

  • State 3 Respiration: Add a saturating concentration of ADP (e.g., 1 mM) to stimulate maximal oxidative phosphorylation (State 3 respiration).[6]

  • LEAK Respiration (State 4o): After the ADP is phosphorylated to ATP, the respiration rate will decrease. To measure LEAK respiration in the presence of ATP, add oligomycin (e.g., 2 µg/mL) to inhibit ATP synthase.[6]

  • Inhibition of Respiration: Finally, add antimycin A (e.g., 2.5 µM) to inhibit Complex III and confirm that the observed oxygen consumption is mitochondrial. The remaining oxygen consumption is considered non-mitochondrial.

Protocol 2: Analysis of Complex II Respiration in Permeabilized Cells using the Seahorse XF Analyzer

This protocol allows for the in-situ analysis of mitochondrial function in cells where the plasma membrane has been permeabilized, allowing direct access of substrates to the mitochondria.

Materials:

  • Cultured cells seeded in a Seahorse XF microplate

  • Seahorse XF Assay Medium (e.g., XF DMEM, supplemented with desired substrates)

  • Permeabilizing agent (e.g., Digitonin or XF Plasma Membrane Permeabilizer)

  • Rotenone (stock solution)

  • This compound (stock solution)

  • Antimycin A (stock solution)

  • Seahorse XF Analyzer and consumables

Procedure:

  • Cell Culture: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Assay Preparation: On the day of the assay, hydrate (B1144303) the sensor cartridge. Wash the cells with pre-warmed assay medium. Add the final volume of assay medium containing the permeabilizing agent, rotenone (e.g., 2 µM), and this compound (e.g., 10 mM) to the wells.[10]

  • Incubation: Incubate the plate in a non-CO2 incubator at 37°C for approximately 1 hour to allow for permeabilization and substrate equilibration.

  • Compound Loading: Prepare and load the test compounds and inhibitors (e.g., Antimycin A) into the injection ports of the sensor cartridge.

  • Seahorse XF Assay Run: Calibrate the sensor cartridge and run the assay. The instrument will measure the basal oxygen consumption rate (OCR) driven by succinate. Subsequent injections can be used to assess the effects of test compounds or to inhibit respiration with antimycin A to determine non-mitochondrial OCR.

Visualizations

Caption: Succinate oxidation by Complex II in the mitochondrial electron transport chain.

Seahorse_Workflow_Complex_II cluster_prep Assay Preparation cluster_run Seahorse XF Assay Run cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in XF Microplate Hydrate_Cartridge 2. Hydrate Sensor Cartridge Prepare_Medium 3. Prepare Assay Medium (+ Succinate, Rotenone, Permeabilizer) Equilibrate 4. Equilibrate Cells in Assay Medium Prepare_Medium->Equilibrate Measure_Basal 5. Measure Basal OCR (Complex II-driven) Equilibrate->Measure_Basal Inject_Compound 6. Inject Test Compound Measure_Basal->Inject_Compound Measure_Response 7. Measure OCR Response Inject_Compound->Measure_Response Inject_Inhibitor 8. Inject Antimycin A Measure_Response->Inject_Inhibitor Measure_NonMito 9. Measure Non-Mitochondrial OCR Inject_Inhibitor->Measure_NonMito Calculate_Parameters 10. Calculate Complex II Activity & Inhibition Measure_NonMito->Calculate_Parameters

Caption: Experimental workflow for assessing Complex II respiration in permeabilized cells.

Logical_Relationship_Toxicity Start Measure Basal Respiration (e.g., with Pyruvate/Malate) Add_Drug Add Test Compound Start->Add_Drug OCR_Decreased Is OCR Decreased? Add_Drug->OCR_Decreased No_Mito_Tox No Apparent Mitochondrial Toxicity OCR_Decreased->No_Mito_Tox No Add_Succinate Add this compound (+ Rotenone) OCR_Decreased->Add_Succinate Yes OCR_Restored Is OCR Restored? Add_Succinate->OCR_Restored Complex_I_Inhibition Conclusion: Compound likely inhibits Complex I OCR_Restored->Complex_I_Inhibition Yes Downstream_Inhibition Conclusion: Compound likely inhibits Complex II, III, or IV OCR_Restored->Downstream_Inhibition No

Caption: Logic for identifying mitochondrial toxicity targets using this compound.

References

Troubleshooting & Optimization

issues with disodium succinate solubility at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with disodium (B8443419) succinate (B1194679) solubility, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of disodium succinate in water?

A1: this compound is highly soluble in water.[1] Its solubility increases with temperature.[1][2] At room temperature, it exists as a white crystalline solid or powder.[1] Upon dissolution, it dissociates into two sodium ions (Na⁺) and a succinate ion (C₄H₄O₄²⁻), which contributes to its high solubility in polar solvents like water.[1]

Q2: What factors can influence the solubility of this compound at high concentrations?

A2: Several factors can affect the solubility of this compound, especially when preparing high-concentration solutions:

  • Temperature: Solubility is directly proportional to temperature. Higher temperatures allow for a greater amount of this compound to be dissolved.

  • pH: The pH of the solution can influence the equilibrium between succinate and its less soluble acidic forms. This compound is the salt of a weak diprotic acid (succinic acid) with pKa values of 4.2 and 5.6.

  • Common Ion Effect: The presence of other salts containing sodium ions can decrease the solubility of this compound due to the common ion effect.

  • Co-solutes: The presence of other solutes, such as buffers or excipients, can either enhance or reduce solubility.

Q3: Can this compound be used in cell culture media?

A3: Yes, this compound is used as a component in cell culture media, where it can serve as a carbon source and energy supplier, stimulate cell growth, and regulate pH.

Q4: How is this compound used in pharmaceutical formulations?

A4: In the pharmaceutical industry, this compound is utilized as a buffering agent, stabilizer, and excipient in injectable and oral formulations to maintain pH stability.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 g H₂O)Molar Enthalpy of Solution (kJ·mol⁻¹) at 25°C
5~2014.83
15~25
25>10
25~30
50~40
6535
75~50
85~60

Note: Data is compiled from multiple sources and some values are extrapolated from graphical representations.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed when preparing a high-concentration solution at room temperature.
  • Possible Cause 1: Supersaturation and Instability

    • Explanation: You may have created a supersaturated solution that is thermodynamically unstable and prone to precipitation.

    • Solution:

      • Gently warm the solution while stirring to redissolve the precipitate.

      • Once dissolved, allow the solution to cool to room temperature slowly. Avoid rapid cooling, which can induce precipitation.

      • If the precipitate reappears upon cooling, your desired concentration may exceed the solubility limit at that temperature. Consider preparing a slightly more dilute solution.

  • Possible Cause 2: pH Shift

    • Explanation: The pH of your water or the addition of other components may have shifted the pH into a range where less soluble forms of succinate can form.

    • Solution:

      • Measure the pH of your solution.

      • Adjust the pH to a neutral or slightly alkaline range (pH 7-9) using a suitable base (e.g., dilute NaOH) to favor the more soluble this compound form.

  • Possible Cause 3: Presence of Common Ions

    • Explanation: If your solution contains other sodium salts, the increased concentration of sodium ions can reduce the solubility of this compound.

    • Solution:

      • Review your formulation to identify other sources of sodium ions.

      • If possible, substitute other sodium salts with non-sodium alternatives.

      • If substitution is not possible, you may need to lower the target concentration of this compound.

Issue 2: Crystallization of this compound during storage, especially at lower temperatures.
  • Possible Cause 1: Temperature Fluctuation

    • Explanation: A decrease in storage temperature will lower the solubility of this compound, leading to crystallization.

    • Solution:

      • Store the solution at a controlled room temperature.

      • If refrigeration is necessary, prepare the solution at a concentration that remains soluble at the lower temperature. Refer to solubility data to determine the appropriate concentration.

      • Before use, allow the refrigerated solution to warm to room temperature and ensure all crystals have redissolved.

  • Possible Cause 2: Evaporation of Solvent

    • Explanation: Over time, solvent evaporation can increase the concentration of the solution beyond its solubility limit.

    • Solution:

      • Store solutions in tightly sealed containers to minimize evaporation.

      • For long-term storage, consider using parafilm or other sealing methods.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 1M)

Materials:

  • This compound (anhydrous or hexahydrate, adjust mass accordingly)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Heating plate (optional)

  • pH meter

Procedure:

  • Calculate the required mass:

    • For 1 L of a 1 M solution of anhydrous this compound (Molar Mass: 162.05 g/mol ), weigh out 162.05 g.

    • For the hexahydrate form (Molar Mass: 270.15 g/mol ), weigh out 270.15 g.

  • Dissolution:

    • Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar.

    • Slowly add the weighed this compound to the water while stirring continuously.

    • If dissolution is slow, gently warm the solution on a heating plate to no more than 40-50°C. Do not boil.

  • pH Adjustment (if necessary):

    • After the solid has completely dissolved, allow the solution to cool to room temperature.

    • Measure the pH. For most applications, the pH will be in the neutral to slightly alkaline range. If adjustment is needed for a specific application, use dilute HCl or NaOH.

  • Final Volume Adjustment:

    • Carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure complete transfer.

    • Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Filtration and Storage:

    • For sterile applications, filter the solution through a 0.22 µm filter.

    • Store the solution in a sterile, tightly capped container at room temperature.

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This protocol provides a general method to determine the activity of succinate dehydrogenase, an important enzyme in the citric acid cycle.

Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. In this assay, an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), is used. The reduction of DCIP by SDH results in a color change that can be measured spectrophotometrically at 600 nm.

Materials:

  • SDH Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.4)

  • SDH Substrate Mix (containing succinate)

  • SDH Probe (containing DCIP)

  • Sample (e.g., isolated mitochondria, cell lysate, or tissue homogenate)

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or cells in ice-cold SDH Assay Buffer.

    • Centrifuge to remove insoluble material and collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a series of DCIP standards of known concentrations in SDH Assay Buffer.

  • Assay Reaction:

    • Add your sample and a positive control to separate wells of the 96-well plate.

    • Add the SDH Reaction Mix (containing substrate and probe) to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C.

    • Continue to take readings every 3-5 minutes for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance over time for each sample.

    • Use the standard curve to determine the concentration of reduced DCIP and subsequently the SDH activity. One unit of SDH is typically defined as the amount of enzyme that generates 1.0 µmole of DCIP per minute at a specific pH and temperature.

Visualizations

Succinate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Extracellular Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Extracellular Succinate->SUCNR1 Binds to Intracellular Succinate Intracellular Succinate PHDs PHDs Intracellular Succinate->PHDs Inhibits HIF-1α HIF-1α Pro-inflammatory Cytokines Pro-inflammatory Cytokines HIF-1α->Pro-inflammatory Cytokines Promotes Transcription PHDs->HIF-1α Degrades TCA Cycle TCA Cycle Mitochondrial Succinate Mitochondrial Succinate TCA Cycle->Mitochondrial Succinate Mitochondrial Succinate->Intracellular Succinate Transport SDH SDH Mitochondrial Succinate->SDH Fumarate Fumarate SDH->Fumarate Intracellular Signaling Intracellular Signaling SUCNR1->Intracellular Signaling Activates

Succinate Signaling Pathway

Experimental_Workflow cluster_prep Solution Preparation cluster_application Application cluster_troubleshooting Troubleshooting Start Start Weigh 1. Weigh Disodium Succinate Start->Weigh Dissolve 2. Dissolve in High-Purity Water Weigh->Dissolve Adjust_pH 3. Adjust pH (if necessary) Dissolve->Adjust_pH Observe Precipitation? Dissolve->Observe Final_Volume 4. Adjust to Final Volume Adjust_pH->Final_Volume Filter 5. Sterile Filter (0.22 µm) Final_Volume->Filter Add_to_Media 6a. Add to Cell Culture Medium Filter->Add_to_Media Use_as_Buffer 6b. Use as Buffer in Drug Formulation Filter->Use_as_Buffer Observe->Filter No Warm Gently Warm and Re-dissolve Observe->Warm Yes Check_pH Check and Adjust pH Warm->Check_pH Check_Ions Review for Common Ions Check_pH->Check_Ions Dilute Consider Dilution Check_Ions->Dilute

References

Technical Support Center: Disodium Succinate Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of disodium (B8443419) succinate (B1194679) in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my highly soluble disodium succinate precipitating out of my buffer solution?

While this compound is known for its high solubility in water (approximately 300-350 g/L at 20-25°C), precipitation in a buffer system can occur due to a combination of factors.[1][2][3] The primary reasons include:

  • High Concentration of Other Salts (Salting Out): The presence of high concentrations of other salts in your buffer can decrease the solubility of this compound. This "salting-out" effect occurs because water molecules become more engaged in solvating the other ions, reducing their availability to dissolve the this compound.

  • Common Ion Effect: If your buffer contains a high concentration of sodium ions from another salt (e.g., sodium phosphate, sodium chloride), it can reduce the solubility of this compound due to the common ion effect.[4] This principle states that the solubility of an ionic compound is decreased when a solution already contains one of the ions from the compound.

  • Presence of Organic Solvents: The addition of organic co-solvents (e.g., ethanol (B145695), methanol (B129727), acetonitrile) to your buffer will significantly decrease the solubility of ionic compounds like this compound.[5]

  • Low Temperature: The solubility of this compound is temperature-dependent and decreases as the temperature is lowered.[6] Storing your buffer at low temperatures can lead to precipitation.

  • pH Shift: Succinic acid is a weak diprotic acid with pKa values of 4.2 and 5.6. If the pH of your buffer shifts to a more acidic range, the succinate dianion can be protonated to form monosodium succinate or succinic acid, which are less soluble than this compound. Freezing a succinate buffer can also cause a significant pH shift.

  • Interaction with Other Buffer Components: Although less common, there is a possibility of interactions between the succinate ion and other components in your buffer, potentially forming a less soluble complex.

Q2: What is the "salting-out" effect and how can I prevent it?

The "salting-out" effect is a phenomenon where the solubility of a solute (in this case, this compound) is reduced by the addition of a salt that does not share a common ion. To prevent this, consider the following:

  • Reduce the concentration of other salts: If your protocol allows, try to lower the concentration of other salts in your buffer.

  • Choose a different buffer system: If high salt concentration is necessary for your experiment, you might need to select a buffer system where the components have a less pronounced salting-out effect on this compound.

Q3: How does the common ion effect lead to precipitation of this compound?

The common ion effect is an application of Le Châtelier's principle. The dissolution of this compound in water is an equilibrium process:

Na₂C₄H₄O₄(s) ⇌ 2Na⁺(aq) + C₄H₄O₄²⁻(aq)

If your buffer already contains a high concentration of sodium ions (the common ion) from another source, the equilibrium will shift to the left, favoring the solid, undissolved state of this compound, leading to precipitation. To mitigate this, avoid using high concentrations of other sodium salts in your buffer if possible.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your buffer, follow this step-by-step troubleshooting guide.

G start Precipitation Observed check_conc 1. Check Concentrations - this compound - Other Salts - Organic Solvents start->check_conc is_high_conc Are Concentrations High? check_conc->is_high_conc reduce_conc Reduce Concentrations - Lower salt/succinate levels - Decrease organic solvent % is_high_conc->reduce_conc Yes check_temp 2. Check Temperature - Preparation Temperature - Storage Temperature is_high_conc->check_temp No end Precipitation Resolved reduce_conc->end is_low_temp Is Temperature Low? check_temp->is_low_temp increase_temp Increase Temperature - Prepare/store at room temp - Gently warm to redissolve is_low_temp->increase_temp Yes check_ph 3. Check pH - Measure current pH - Compare to target pH is_low_temp->check_ph No increase_temp->end is_ph_off Is pH Incorrect? check_ph->is_ph_off adjust_ph Adjust pH - Use appropriate acid/base - Ensure buffer capacity is_ph_off->adjust_ph Yes check_components 4. Check Buffer Components - Common Ions? - Potential Interactions? is_ph_off->check_components No adjust_ph->end has_common_ion Common Ion Present? check_components->has_common_ion reformulate Reformulate Buffer - Substitute non-sodium salt - Change buffer system has_common_ion->reformulate Yes test_solubility 5. Determine Solubility Limit - Perform solubility test in your specific buffer has_common_ion->test_solubility No reformulate->end test_solubility->end

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

The solubility of this compound is significantly influenced by the solvent composition and temperature. Below is a summary of available quantitative data.

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
20~35
25~30
6535

Note: Data is compiled from multiple sources and may show some variation.[1][7][8]

Table 2: Effect of Organic Solvents on Sodium Succinate Solubility

Solvent SystemEffect on Solubility
Water + MethanolSolubility decreases with increasing methanol concentration.
Water + EthanolSolubility decreases with increasing ethanol concentration.

Source: Adapted from studies on sodium succinate solubility in binary solvent mixtures.

Experimental Protocols

Protocol 1: Determining the Solubility Limit of this compound in a Custom Buffer

This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific buffer system.

Materials:

  • This compound (anhydrous or hexahydrate, note which is used)

  • Your custom buffer, prepared without this compound

  • A series of sealable glass vials or centrifuge tubes

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Apparatus for quantifying succinate concentration (e.g., HPLC, IC, or a validated spectrophotometric method)

Procedure:

  • Prepare a series of this compound concentrations:

    • Accurately weigh increasing amounts of this compound into a series of vials.

    • Add a fixed volume of your custom buffer to each vial to create a range of concentrations around the expected solubility limit.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermostatically controlled environment (e.g., water bath) set to your experimental temperature.

    • Stir the solutions for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Visually inspect the vials for the presence of undissolved solid.

  • Separation of Undissolved Solid:

    • For the vials that still contain solid material, centrifuge them at a high speed to pellet the undissolved this compound.

  • Quantification of Soluble this compound:

    • Carefully collect an aliquot of the supernatant from each centrifuged vial.

    • Analyze the concentration of this compound in the supernatant using a suitable analytical method.

  • Determination of Solubility Limit:

    • The concentration of this compound in the supernatant of the saturated solutions represents the solubility limit in your buffer at that specific temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result prep1 Weigh increasing amounts of this compound prep2 Add fixed volume of custom buffer prep1->prep2 equil1 Seal vials and place in controlled temperature prep2->equil1 equil2 Stir for 24-48 hours equil1->equil2 sep1 Centrifuge vials with undissolved solid equil2->sep1 quant1 Collect supernatant sep1->quant1 quant2 Analyze succinate concentration (e.g., HPLC) quant1->quant2 result1 Determine solubility limit quant2->result1

Caption: Experimental workflow for determining this compound solubility.

References

Technical Support Center: Optimizing Disodium Succinate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of disodium (B8443419) succinate (B1194679) in cell culture experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data on optimal concentrations to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the role of disodium succinate in cell culture?

This compound serves as a salt of succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, central to cellular energy production.[1][2] Beyond its metabolic role, succinate also acts as a signaling molecule, both intracellularly and extracellularly.[3] It can influence a variety of cellular processes, including inflammation, hypoxia responses, and cell survival by activating its receptor, SUCNR1 (also known as GPR91), and by stabilizing the transcription factor HIF-1α.[3][4]

Q2: How does this compound affect cell viability?

The effect of this compound on cell viability is concentration-dependent and cell-type specific. At physiological concentrations, it is a vital metabolite. However, at higher concentrations, it can lead to cellular stress and, in some cases, cytotoxicity. For instance, studies have shown that high concentrations of succinic acid (12.5 mM, 25 mM, and 50 mM) can be toxic to fibroblasts in a dose-dependent manner. Conversely, no cytotoxicity was observed in other studies at concentrations up to 5,000 µg/mL.

Q3: What is a recommended starting concentration range for this compound in cell viability experiments?

A prudent approach for a new experimental setup is to perform a dose-response curve starting from a low micromolar (µM) to a high millimolar (mM) range. Based on published studies, a range of 10 µM to 50 mM can be a reasonable starting point to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare a this compound stock solution for cell culture?

This compound is generally soluble in aqueous solutions. To prepare a stock solution, dissolve the powder in sterile phosphate-buffered saline (PBS) or directly in your cell culture medium. It is recommended to prepare a concentrated stock solution (e.g., 1 M) that can be further diluted to the desired working concentrations. Ensure the final solution is sterile by filtering it through a 0.22 µm filter before adding it to your cell cultures.

Q5: Which cell viability assay is most suitable for experiments with this compound?

Several cell viability assays can be employed. A common and cost-effective method is the MTT assay, which measures mitochondrial metabolic activity. Other options include ATP-based assays (e.g., CellTiter-Glo®) for measuring metabolically active cells, and live/dead staining using dyes like Calcein-AM and Propidium Iodide for direct visualization of viable and non-viable cells. The choice of assay may depend on the specific research question and potential interactions of this compound with the assay components.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected decrease in cell viability in control wells. Solvent toxicity if a solvent other than aqueous buffer was used.This compound is water-soluble; avoid using organic solvents like DMSO. If a different succinate salt is used that requires a solvent, ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Always include a vehicle control.
Precipitate forms in the cell culture medium after adding this compound. The concentration of this compound exceeds its solubility limit in the specific medium, potentially due to interactions with other medium components.Prepare a fresh, lower concentration stock solution. Ensure the stock solution is fully dissolved before adding it to the medium. Add the stock solution to the medium while gently swirling.
Inconsistent results between replicate wells. Uneven cell seeding, improper mixing of the this compound solution, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. When adding this compound, mix thoroughly but gently. To avoid edge effects, do not use the outer wells of the microplate for experimental conditions.
No observable effect on cell viability at expected concentrations. The chosen cell line may be insensitive to the tested concentrations, or the incubation time is too short.Increase the concentration range of this compound. Extend the incubation period (e.g., from 24 to 48 or 72 hours). Consider using a more sensitive cell line if appropriate for your research question.

Data Summary: this compound Concentrations in Cell Culture

The following table summarizes various concentrations of this compound used in different cell culture experiments and their observed effects. This information can serve as a guide for designing your own experiments.

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Mixed glial cells6, 12, 24 mMUp to 24 hoursIncreased oxygen consumption rate, indicating a role in improving mitochondrial function under metabolic stress.
Human tumor tissues10 µMNot specifiedEnhanced the colorimetric absorbance in the MTT assay, suggesting an increase in metabolic activity.
Fibroblast cell cultures0.2 mM - 50 mMNot specifiedLower concentrations (0.2 mM - 1.55 mM) were not toxic, while higher concentrations (12.5 mM, 25 mM, 50 mM) were highly toxic in a dose-dependent manner.
General cell linesUp to 5,000 µg/mL6, 24, 48 hoursNo cytotoxicity observed.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol outlines the steps for assessing cell viability in response to treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your sterile stock solution to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank control and wells with cells in medium without this compound as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells), which is set to 100%.

    • Plot the percentage of viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for determining the optimal concentration of this compound for cell viability.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells and Incubate compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance data_analysis Analyze Data & Determine IC50 read_absorbance->data_analysis

Caption: Workflow for determining the IC50 of this compound.

Succinate Signaling Pathway

This diagram illustrates the key signaling pathways affected by succinate that can influence cell viability.

succinate_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ext_Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Ext_Succinate->SUCNR1 Activates PLC PLC SUCNR1->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Signaling IP3_DAG->Ca_PKC Cell_Viability Cell Viability Ca_PKC->Cell_Viability Modulates Int_Succinate Intracellular Succinate PHD PHD Int_Succinate->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Inhibits Degradation Of Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) HIF1a->Gene_Expression Promotes Gene_Expression->Cell_Viability Impacts

Caption: Succinate signaling pathways impacting cell viability.

References

Troubleshooting Succinate Colorimetric Assay Background Noise: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background noise in succinate (B1194679) colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the succinate colorimetric assay?

The succinate colorimetric assay is a method used to determine the concentration of succinate in various biological samples.[1][2][3] The assay relies on a coupled enzyme reaction.[1][2][3] In a common version of this assay, succinate is utilized by succinyl-CoA synthetase to form an intermediate. This intermediate then undergoes a series of reactions that lead to the reduction of a colorless probe into a colored product.[2][3] The intensity of the color, which can be measured using a spectrophotometer at a specific wavelength (commonly 450 nm or 570 nm), is directly proportional to the amount of succinate present in the sample.[1][4][5]

Q2: What are the common causes of high background noise in this assay?

High background noise in a succinate colorimetric assay can arise from several sources, broadly categorized as sample-related issues, reagent and procedural problems, and instrumental factors.

Sample-Related Issues:

  • Presence of reducing agents: High levels of substances like NADH in the sample can directly reduce the colorimetric probe, leading to a high background signal independent of succinate concentration.[1][2]

  • Sample color and turbidity: Samples that are inherently colored or turbid can interfere with the absorbance reading, contributing to elevated background.[1][2]

  • Sample pH: Acidic samples can affect the optimal pH required for the enzymatic reactions, potentially leading to non-specific reactions and increased background.[1][2][6]

Reagent and Procedural Issues:

  • Reagent contamination: Contamination of reagents, buffers, or water with reducing agents or other interfering substances can cause high background.[7]

  • Improper reagent preparation or storage: Incorrect reconstitution or storage of enzyme mixes, probes, or standards can lead to their degradation and contribute to non-specific signal generation.[1][2]

  • Suboptimal incubation time or temperature: Deviating from the recommended incubation times and temperatures can lead to increased non-enzymatic reactions and higher background.[8][9][10]

Instrumental Factors:

  • Incorrect wavelength setting: Using an incorrect wavelength on the plate reader will lead to inaccurate absorbance measurements.[1]

  • Dirty or contaminated microplate: Residues or contaminants in the wells of the microplate can interfere with the optical readings.[11]

Troubleshooting Guides

Below are detailed troubleshooting guides for specific issues you may encounter during your succinate colorimetric assay.

Issue 1: High Background Signal in the Blank (Reagent Blank)

A high signal in the well containing only the assay buffer and reaction mix (the "blank") indicates a problem with the reagents themselves.

Troubleshooting Steps:

  • Check Reagent Preparation and Storage:

    • Ensure all kit components, especially the enzyme mixes and the colorimetric probe, have been reconstituted correctly according to the manufacturer's protocol.[1][4]

    • Verify that reagents have been stored at the recommended temperatures and protected from light, as some components may be light-sensitive.[1][2]

    • Avoid repeated freeze-thaw cycles of reconstituted enzymes and other sensitive reagents.[1]

  • Assess Reagent Quality:

    • Use high-purity, contaminant-free water for all reagent and buffer preparations.[10]

    • If possible, test a new set of reagents or a new assay kit to rule out reagent degradation.

  • Optimize Incubation Conditions:

    • Strictly adhere to the incubation times and temperatures specified in the protocol.[9] Shorter incubation times may help minimize the contribution of non-enzymatic color development.[8]

Illustrative Data: Effect of Reagent Incubation Time on Background Signal

Incubation Time (minutes)Average Absorbance at 450 nm (Blank)
30 (Recommended)0.150
600.280
900.450

This table illustrates how extending the incubation time beyond the recommended period can lead to a significant increase in the background signal of the blank.

Issue 2: High Background Signal in Sample Wells (but not in the Blank)

If the blank reading is low but the sample wells exhibit high background, the issue likely lies with the sample itself.

Troubleshooting Steps:

  • Correct for NADH Presence:

    • Many biological samples contain endogenous NADH, which can generate a background signal.[1][2]

    • To correct for this, prepare a parallel sample blank for each sample. This sample blank should contain the sample and all the reaction components except for the succinate-converting enzyme (or a key enzyme in the cascade that is specific to the succinate reaction).[1]

    • Subtract the absorbance reading of the sample blank from the reading of the corresponding sample well.

  • Address Sample Color and Turbidity:

    • For colored samples, you can treat them with 1% polyvinylpyrrolidone (B124986) (PVPP) to reduce color interference.[1][2] After treatment, it is often recommended to use a spin filter (e.g., 10 kDa MWCO) to remove the PVPP and any precipitated material.[1][2]

    • For turbid samples, centrifuge the sample after homogenization and use the clear supernatant for the assay.[1][2]

  • Neutralize Acidic Samples:

    • If your samples are acidic, they can interfere with the assay's enzymatic reactions.[1][2]

    • Neutralize the sample by diluting it 1:1 with a suitable buffer, such as 0.5 M Tris HCl, pH 8.0.[1][2]

  • Optimize Sample Dilution:

    • High concentrations of various components in your sample can cause interference.[12]

    • It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve and to minimize matrix effects.[1][4]

Illustrative Data: Effect of Sample Pre-treatment on Background Absorbance

Sample TreatmentAverage Absorbance at 450 nm
Untreated Sample0.850
Sample + NADH Correction Blank0.420
PVPP Treated and Filtered Sample0.350
Diluted Sample (1:10)0.250

This table demonstrates how different sample pre-treatment methods can effectively reduce high background absorbance.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture

  • Harvest approximately 1 x 10^6 cells.[2]

  • Wash the cells with cold PBS.[2]

  • Resuspend the cell pellet in 100 µL of ice-cold Succinate Assay Buffer.[2]

  • Homogenize the cells by pipetting up and down several times on ice or by sonication.[2]

  • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[1][2]

  • Collect the supernatant, which contains the succinate, and keep it on ice for the assay.[1][2]

Protocol 2: Standard Succinate Colorimetric Assay Procedure

  • Prepare Standards: Prepare a series of succinate standards (e.g., 0, 2, 4, 6, 8, 10 nmole/well) by diluting a stock solution of succinate in the assay buffer. Bring the final volume of each standard to 50 µL. The 0 nmole/well standard will serve as the blank.[1]

  • Prepare Samples: Add 1-50 µL of your prepared sample to duplicate wells of a 96-well plate. Adjust the final volume to 50 µL with Succinate Assay Buffer.[1] If necessary, prepare sample background controls as described in the troubleshooting section.

  • Prepare Reaction Mix: Prepare a reaction mix containing the succinate converter, enzyme mix, substrate mix, and developer according to the kit's instructions.[1]

  • Initiate the Reaction: Add 50 µL of the reaction mix to each well containing the standards and samples.

  • Incubate: Mix the contents of the wells thoroughly and incubate the plate for 30 minutes at 37°C, protected from light.[1]

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[1]

  • Calculate Results: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the succinate concentration in your samples from this curve.[1]

Visualizations

Succinate_Assay_Workflow Succinate Colorimetric Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenization, Centrifugation) Add_Samples Add Samples and Standards to 96-Well Plate Sample_Prep->Add_Samples Standard_Prep Standard Curve Preparation Standard_Prep->Add_Samples Reagent_Prep Reagent Preparation (Enzyme Mix, Probe) Add_Reaction_Mix Add Reaction Mix Reagent_Prep->Add_Reaction_Mix Add_Samples->Add_Reaction_Mix Incubate Incubate at 37°C Add_Reaction_Mix->Incubate Measure_Absorbance Measure Absorbance (e.g., 450 nm) Incubate->Measure_Absorbance Calculate_Concentration Calculate Succinate Concentration Measure_Absorbance->Calculate_Concentration

Caption: A flowchart illustrating the major steps of a typical succinate colorimetric assay.

Troubleshooting_High_Background Troubleshooting High Background Noise Start High Background Noise Observed Check_Blank Is the Blank (Reagent Control) High? Start->Check_Blank Check_Sample Is the Sample Well High (Blank is OK)? Check_Blank->Check_Sample No Reagent_Issue Potential Reagent Issue Check_Blank->Reagent_Issue Yes Sample_Issue Potential Sample Issue Check_Sample->Sample_Issue Yes Troubleshoot_Reagents 1. Check Reagent Prep/Storage 2. Use Fresh Reagents 3. Check Incubation Time Reagent_Issue->Troubleshoot_Reagents Troubleshoot_Samples 1. Run NADH Correction Blank 2. Pre-treat Sample (PVPP) 3. Neutralize pH 4. Test Sample Dilutions Sample_Issue->Troubleshoot_Samples Resolved Problem Resolved Troubleshoot_Reagents->Resolved Troubleshoot_Samples->Resolved

Caption: A decision tree for troubleshooting high background noise in succinate colorimetric assays.

References

stability of disodium succinate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of disodium (B8443419) succinate (B1194679) under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid disodium succinate under standard storage conditions?

A1: this compound is generally a stable compound when stored under recommended conditions. Safety Data Sheets (SDS) advise storing it in tightly closed containers in a dry, cool, and well-ventilated place.[1] It is stable in air.[2] The crystalline form, which typically contains six water molecules (hexahydrate), will lose this water at temperatures above 120°C to form the anhydrous salt.[2]

Q2: How does temperature affect the stability of this compound?

A2: this compound demonstrates high thermal stability. Anhydrous this compound is stable when heated at 125°C for up to two hours.[2] In solution under high pressure (1.2kg) and temperature (121°C) for one hour, it shows a loss of about 10%.[2] Significant thermal decomposition of solid sodium succinate only begins at temperatures above 425°C, where it decomposes to form sodium carbonate, carbon monoxide, carbon dioxide, methane, and acetone.

Q3: What is the effect of humidity on the stability of this compound?

Q4: Is this compound sensitive to light?

A4: The provided search results do not contain specific quantitative data on the photodegradation of this compound. To assess photostability, it is recommended to follow the ICH Q1B guidelines, which involve exposing the substance to a combination of cool white fluorescent and near-UV lamps. A proper photostability study would be required to determine the extent of degradation, if any, upon light exposure.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: this compound is stable in aqueous solutions across a range of pH values. One study demonstrated that it is stable at pH 4, 7, and 9 when stored at 50°C for 5 days, with no abiotic degradation observed.[3] As the salt of a weak acid (succinic acid, pKa1 = 4.2, pKa2 = 5.6) and a strong base (sodium hydroxide), it can act as a buffer in solution.[2][3]

Troubleshooting Guides

This section addresses common issues that may be encountered during the stability testing of this compound.

Issue 1: Inconsistent Results in Thermal Stability Studies
Potential Cause Troubleshooting Step
Inaccurate Temperature Control Calibrate the oven or thermal chamber regularly to ensure temperature accuracy and uniformity.
Non-homogenous Sample Ensure the this compound sample is homogenous before taking aliquots for testing.
Contamination of Sample Use clean, inert sample containers. Avoid cross-contamination with other substances.
Hygroscopicity If using the hydrated form, be aware that water loss will occur above 120°C, which can be mistaken for degradation. For anhydrous studies, ensure the sample is completely dry before starting the experiment.
Issue 2: Physical Changes Observed During Storage (e.g., clumping, deliquescence)
Potential Cause Troubleshooting Step
High Relative Humidity Store samples in a desiccator or a controlled humidity chamber. Ensure the packaging is hermetically sealed.
Temperature Fluctuations Maintain a constant storage temperature to prevent moisture condensation.
Improper Packaging Use containers that provide an adequate barrier to moisture.
Issue 3: Unexpected Peaks in HPLC Analysis During Stability Study
Potential Cause Troubleshooting Step
Degradation of this compound This is the expected outcome of a forced degradation study. The goal is to separate these new peaks from the parent peak.
Contamination from Solvents or Glassware Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for extraneous peaks.
Interaction with Excipients (if in formulation) Analyze a placebo formulation (without this compound) under the same stress conditions to identify any peaks originating from the excipients.
Column Overload Reduce the concentration of the sample being injected.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Thermal Stability of Anhydrous this compound

Condition Duration Observation Reference
125°C (dry heat)2 hoursStable, no significant loss[2]
121°C, 1.2kg pressure (in solution)1 hour~10% loss[2]
> 425°C (in N2 or CO2 atmosphere)-Onset of thermal decomposition

Table 2: Hygroscopicity of this compound at 25°C

Parameter Value Reference
Hygroscopic Growth Factor at 90% RH1.69
Onset of Water Uptake50.5 ± 0.7% RH
Onset of Water Loss27.1 ± 0.7% RH

Table 3: pH Stability of this compound in Aqueous Solution at 50°C

pH Duration Observation Reference
45 daysStable, no abiotic degradation[3]
75 daysStable, no abiotic degradation[3]
95 daysStable, no abiotic degradation[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound (Solid State)

This protocol is a general guideline based on ICH principles for stress testing.

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

2. Materials:

  • This compound (anhydrous)
  • Calibrated stability chambers/ovens
  • Photostability chamber with cool white fluorescent and near-UV lamps
  • Clean, inert containers (e.g., glass vials)
  • Desiccator
  • Analytical balance

3. Stress Conditions:

  • Thermal Degradation (High Temperature):

    • Accurately weigh samples of this compound into individual containers.

    • Place the samples in a calibrated oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).

    • At each time point, remove a sample and allow it to cool to room temperature in a desiccator before analysis.

  • Humidity Stress:

    • Accurately weigh samples into containers that allow for moisture exposure.

    • Place the samples in a stability chamber set to a high-humidity condition (e.g., 25°C/90%RH or 40°C/75%RH) for a defined period.

    • At each time point, remove a sample and analyze for both physical changes and chemical degradation.

  • Photostability:

    • Follow the procedure outlined in ICH Q1B.

    • Spread a thin layer of the sample in a chemically inert, transparent container.

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples.

4. Analysis:

  • At each time point, analyze the samples using a validated stability-indicating HPLC method (see Protocol 2 for a general approach).
  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
  • Characterize any significant degradation products using techniques such as mass spectrometry (MS).

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a general protocol for developing an HPLC method to analyze this compound and its degradation products. Method optimization and validation are crucial.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

2. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a refractive index detector (as succinate has no strong chromophore).
  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).
  • Buffer salts (e.g., potassium phosphate).
  • Acids/bases for pH adjustment (e.g., phosphoric acid).
  • Forced degradation samples of this compound.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at a low wavelength (e.g., 210 nm) or a refractive index detector.
  • Injection Volume: 20 µL.

4. Method Development and Validation:

  • Inject a solution of pure this compound to determine its retention time.
  • Inject solutions from the forced degradation studies to observe the retention times of any degradation products.
  • Optimize the mobile phase composition, pH, and gradient (if applicable) to achieve adequate separation (resolution > 2) between the this compound peak and all degradation product peaks.
  • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation start This compound Sample stress_samples Prepare Samples for Each Stress Condition start->stress_samples thermal Thermal Stress (e.g., 60°C, 80°C) stress_samples->thermal humidity Humidity Stress (e.g., 40°C/75%RH) stress_samples->humidity photo Photolytic Stress (ICH Q1B) stress_samples->photo hplc Stability-Indicating HPLC Analysis thermal->hplc humidity->hplc photo->hplc evaluation Assess Degradation Identify Degradants hplc->evaluation

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway DS This compound DP1 Degradation Product 1 DS->DP1 Stress Condition A (e.g., High Humidity) DP2 Degradation Product 2 DS->DP2 Stress Condition B (e.g., UV Light) DPn ... DS->DPn Stress Condition C (e.g., High Temperature)

Caption: Potential degradation pathways of this compound under stress.

References

Technical Support Center: Disodium Succinate Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of disodium (B8443419) succinate (B1194679) in solution. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of disodium succinate in aqueous solutions?

This compound is generally a stable compound in aqueous solutions, particularly under neutral pH conditions and at ambient temperatures. However, its stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Q2: What are the potential degradation pathways for this compound in solution?

Under certain stress conditions, this compound can degrade through several pathways:

  • Dehydrogenation: Conversion to disodium fumarate. This is a common biological pathway but can also occur chemically.

  • Decarboxylation: At high temperatures (above 310 °C for succinic acid), it can decompose to form propionate (B1217596) and carbon dioxide.[1]

  • Oxidative Decarboxylation: In the presence of strong oxidizing agents, succinate can be oxidized to formic acid and carbon dioxide.[2][3]

  • Thermal Degradation (in solid state, inert atmosphere): When heated in an inert atmosphere, solid sodium succinate decomposes to form sodium carbonate.[4][5]

Q3: How does pH affect the stability of this compound solutions?

  • Neutral pH (6-8): this compound is most stable in its ionized salt form at neutral pH. Minimal degradation is expected under these conditions at room temperature.

  • Acidic pH (< 4): In acidic solutions, the succinate is protonated to succinic acid. While generally stable, very low pH may reduce its solubility.

  • Alkaline pH (> 9): Highly alkaline conditions, especially when combined with elevated temperatures, can promote oxidative degradation.

Q4: What is the impact of temperature on the stability of this compound solutions?

  • Ambient Temperature (4-25°C): this compound solutions are generally stable.

  • Elevated Temperature (40-60°C): Increased temperatures can accelerate degradation kinetics. At very high temperatures, decarboxylation may become a minor degradation pathway.

Q5: Are there any known incompatibilities of this compound with other common lab reagents?

This compound is incompatible with strong oxidizing agents, which can lead to oxidative decarboxylation. It is a chelating agent and can form complexes with metal ions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a this compound solution. Degradation of this compound.1. Identify the unexpected peaks by comparing their retention times with known standards of potential degradation products (fumaric acid, propionic acid, formic acid).2. Review the storage conditions of your solution (pH, temperature, light exposure).3. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation products.
Precipitation in a this compound solution. Reduced solubility at low pH or high concentration.1. Check the pH of the solution. Adjust to a more neutral pH if it is acidic.2. If the concentration is high, dilute the solution or gently warm it to aid dissolution.
Loss of potency or unexpected biological effects in a formulation containing this compound. Degradation of this compound to other compounds.1. Analyze the formulation using a stability-indicating HPLC method (see Experimental Protocols) to quantify the amount of this compound and any degradation products.2. Investigate the potential biological activity of the identified degradation products.

Summary of Potential Degradation Products and Conditions

Degradation Product Formation Condition Chemical Reaction
Disodium FumarateDehydrogenationC₄H₄O₄Na₂ → C₄H₂O₄Na₂ + H₂
Sodium Propionate + CO₂Decarboxylation (High Temperature)C₄H₄O₄Na₂ → C₃H₅O₂Na + NaHCO₃ → C₃H₅O₂Na + NaOH + CO₂
Sodium Formate + CO₂Oxidative DecarboxylationC₄H₄O₄Na₂ + [O] → 2HCO₂Na + 2CO₂ + H₂O
Sodium CarbonateThermal Degradation (Solid State)2C₄H₄O₄Na₂ + 5O₂ → 2Na₂CO₃ + 6CO₂ + 4H₂O

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV-Vis spectrophotometer or photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 1N HCl to a concentration of 1 mg/mL. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 1N NaOH to a concentration of 1 mg/mL. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dissolve this compound in high-purity water to a concentration of 1 mg/mL. Heat at 60°C for 48 hours.

  • Photodegradation: Expose a 1 mg/mL aqueous solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Control Sample: Dissolve this compound in high-purity water to a concentration of 1 mg/mL and store at 4°C protected from light.

3. Analysis:

  • Analyze all samples by the HPLC method described in Protocol 2.

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: 5 mM H₃PO₄ (pH adjusted to 2.1).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

4. Validation Parameters (Summary):

Parameter Typical Acceptance Criteria
Specificity The method should be able to resolve the main peak from degradation products.
Linearity R² > 0.998 for a series of concentrations.
Accuracy Recovery between 98-102%.
Precision RSD < 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

Visualizations

cluster_degradation Degradation Pathways of this compound DS This compound (C₄H₄O₄Na₂) DF Disodium Fumarate (C₄H₂O₄Na₂) DS->DF Dehydrogenation SP Sodium Propionate + CO₂ DS->SP Decarboxylation (High Temp) SF Sodium Formate + CO₂ DS->SF Oxidative Decarboxylation

Caption: Potential chemical degradation pathways of this compound in solution.

cluster_workflow Experimental Workflow for Stability Assessment start Start: This compound Solution stress Forced Degradation (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample Preparation (Dilution) stress->sampling hplc HPLC Analysis (C18 Column, UV 210nm) sampling->hplc data Data Analysis (Peak Identification & Quantification) hplc->data end End: Stability Profile data->end cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks issue Issue: Unexpected Peak in HPLC check_storage Review Storage Conditions (pH, Temp, Light) issue->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation compare Compare Retention Times with Stressed Samples forced_degradation->compare identify Identify Degradation Product compare->identify remediate Remediate Storage/ Formulation as Needed identify->remediate

References

Validation & Comparative

A Comparative In Vitro Analysis of Disodium Succinate and Succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular metabolism and signaling, succinate (B1194679) has emerged as a key player, extending its role beyond a mere intermediate in the tricarboxylic acid (TCA) cycle. Its charged form, succinate, and its saline counterpart, disodium (B8443419) succinate, are frequently utilized in in vitro studies to probe their multifaceted effects on cellular processes. This guide provides an objective comparison of the in vitro effects of disodium succinate versus succinic acid, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

At a Glance: Key Differences in In Vitro Applications

The primary distinction between using succinic acid and this compound in vitro lies in their effects on extracellular and intracellular pH and their cell permeability. Succinic acid, as a dicarboxylic acid, will acidify the culture medium, a factor that must be controlled for in experimental design. This compound is a neutral salt and is less likely to alter the pH of the medium. However, in its salt form, it is cell-impermeable and primarily acts on the cell surface receptor SUCNR1 (also known as GPR91). To study the intracellular effects of succinate, researchers often employ cell-permeable esters like diethyl succinate or dimethyl succinate, which can cross the cell membrane and are then hydrolyzed to succinate intracellularly.

Comparative Analysis of In Vitro Effects

The following sections and tables summarize the comparative effects of extracellular (this compound) and intracellular (via cell-permeable esters or direct administration of succinic acid with pH control) succinate on key cellular processes.

Inflammatory Response

Succinate is a dual-faceted regulator of inflammation. Extracellular succinate, acting through its receptor SUCNR1, can trigger pro-inflammatory signaling pathways.[1][2][3] Conversely, intracellular succinate accumulation can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), leading to the production of pro-inflammatory cytokines like IL-1β.[1][4]

Parameter This compound (Extracellular) Succinic Acid/Cell-Permeable Esters (Intracellular) References
IL-1β Secretion Can increase IL-1β secretion through SUCNR1 activation in some immune cells.Promotes IL-1β production via HIF-1α stabilization.
TNF-α Secretion No significant effect on TNF-α secretion in pro-inflammatory macrophages.Cell-permeable diethyl succinate has been shown to suppress LPS-induced TNF-α secretion.
IL-6 Secretion No significant effect on IL-6 secretion in pro-inflammatory macrophages.Cell-permeable diethyl succinate has been shown to suppress LPS-induced IL-6 secretion.
Macrophage Polarization Can promote an anti-inflammatory M2 phenotype in certain contexts.Can contribute to a pro-inflammatory M1 phenotype through HIF-1α stabilization.
Oxidative Stress

The role of succinate in oxidative stress is complex. Its accumulation can lead to the generation of mitochondrial reactive oxygen species (ROS) through reverse electron transport at mitochondrial complex I.

Parameter This compound (Extracellular) Succinic Acid/Cell-Permeable Esters (Intracellular) References
Mitochondrial ROS Production Not a direct inducer of mitochondrial ROS.Accumulation leads to increased mitochondrial ROS generation.
Cellular ROS Levels No significant effect on cellular ROS levels.Can increase overall cellular ROS levels.
Cell Viability and Metabolism

Succinate can influence cell viability and metabolic programming, with effects being highly cell-type and context-dependent.

Parameter This compound (Extracellular) Succinic Acid (Intracellular) References
Cell Viability Generally does not impact cell viability at typical concentrations used in vitro.High concentrations can be cytotoxic to some cancer cell lines.
Metabolic Shift Can stimulate oxidative phosphorylation and glycolysis through SUCNR1 signaling.Can bypass mitochondrial complex I deficiency and support respiration.
ATP Production Can indirectly influence ATP production through metabolic reprogramming.Can directly fuel ATP production via the TCA cycle and electron transport chain.

Signaling Pathways

The signaling actions of succinate are bifurcated, depending on its location. Extracellularly, it activates the G-protein coupled receptor SUCNR1. Intracellularly, it acts as a metabolic signal, primarily by inhibiting prolyl hydroxylases (PHDs).

Extracellular Succinate Signaling via SUCNR1

SUCNR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound SUCNR1 SUCNR1 (GPR91) This compound->SUCNR1 Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Metabolic_Reprogramming Metabolic Reprogramming cAMP->Metabolic_Reprogramming Inflammatory_Response Inflammatory Response Ca2->Inflammatory_Response MAPK MAPK Pathway PKC->MAPK MAPK->Inflammatory_Response MAPK->Metabolic_Reprogramming

Caption: Extracellular succinate signaling via SUCNR1.

Intracellular Succinate Signaling

Intracellular_Succinate_Signaling cluster_intracellular Intracellular Space Succinic Acid/\nCell-Permeable Esters Succinic Acid/ Cell-Permeable Esters Succinate_pool Intracellular Succinate Pool Succinic Acid/\nCell-Permeable Esters->Succinate_pool PHD Prolyl Hydroxylases (PHDs) Succinate_pool->PHD Inhibition HIF1a_stabilization HIF-1α Stabilization Succinate_pool->HIF1a_stabilization Mitochondrion Mitochondrion Succinate_pool->Mitochondrion HIF1a_hydroxylation HIF-1α Hydroxylation PHD->HIF1a_hydroxylation HIF1a_degradation HIF-1α Degradation HIF1a_hydroxylation->HIF1a_degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-1β) HIF1a_stabilization->Gene_Expression RET Reverse Electron Transport (RET) Mitochondrion->RET ROS Mitochondrial ROS RET->ROS Experimental_Workflow start Start seed_cells Seed cells in appropriate culture plates start->seed_cells adherence Allow cells to adhere (e.g., 24 hours) seed_cells->adherence treatment Treat with this compound or Succinic Acid (with pH control) or Cell-Permeable Ester adherence->treatment incubation Incubate for desired time period treatment->incubation analysis Perform desired analysis incubation->analysis cytokine_analysis Cytokine Analysis (ELISA) analysis->cytokine_analysis ros_analysis ROS Measurement analysis->ros_analysis viability_analysis Cell Viability Assay (MTT, etc.) analysis->viability_analysis end End cytokine_analysis->end ros_analysis->end viability_analysis->end

References

Monosodium Succinate vs. Disodium Succinate: A Comparative Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. Succinate (B1194679) salts, namely monosodium succinate and disodium (B8443419) succinate, are frequently utilized in a variety of applications, from serving as a key metabolite in cell culture to acting as a buffering agent in drug formulations. While chemically similar, their distinct properties can have significant implications for experimental outcomes. This guide provides an objective comparison of monosodium and disodium succinate, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Chemical and Physical Properties: A Head-to-Head Comparison

Monosodium succinate and this compound are the two sodium salts of succinic acid, a dicarboxylic acid that plays a central role in the citric acid cycle. The primary difference between them lies in the number of sodium ions neutralizing the carboxylic acid groups.

PropertyMonosodium SuccinateThis compound
Synonyms Sodium hydrogen succinate, Sodium hemisuccinate, Sodium bisuccinate[1]Sodium succinate, Anhydrous this compound[2]
Molecular Formula C₄H₅NaO₄[1]C₄H₄Na₂O₄[2][3]
Molecular Weight 140.07 g/mol 162.05 g/mol
Appearance White crystalline powderWhite crystalline powder or granules
Solubility in Water Soluble35g/100ml at 65 °C
pKa of Succinic Acid pKa1 = 4.2, pKa2 = 5.6pKa1 = 4.2, pKa2 = 5.6

Key Research Application: Formulation and Stability of Biologics

A critical area where the choice between monosodium and this compound has been experimentally scrutinized is in the formulation of biologics, such as monoclonal antibodies (mAbs). The stability of these therapeutic proteins, particularly during freeze-thaw cycles, is a major concern. Succinate buffers are often employed due to their excellent buffering capacity in the acidic pH range of 4.5-6.0.

A study comparing the physicochemical behavior of succinate buffer systems revealed a significant difference between the two salts during freezing.

Quantitative Data: pH Shift of Succinate Buffers Upon Freezing

Buffer ConcentrationInitial pHFinal pH after FreezingpH Shift
25 mM Succinate5.0~6.2~1.2
250 mM Succinate5.0~6.2~1.2

Data sourced from a study on the physicochemical behavior of succinate formulations.

This pH increase during freezing was attributed to the selective crystallization of monosodium succinate . This phenomenon can lead to a significant pH shift in the unfrozen portion of the formulation, potentially impacting the stability of the biologic. Interestingly, the study found that the inclusion of sucrose (B13894) (2% w/v) prevented this crystallization and the associated pH shift.

Experimental Protocol: Evaluation of Succinate Buffer Behavior During Freeze-Thaw Cycles

This protocol outlines the methodology used to assess the impact of freezing on succinate buffers, as adapted from studies on biologics formulation.

Objective: To determine the pH shift of succinate buffer solutions upon freezing.

Materials:

  • Monosodium succinate

  • This compound

  • Sucrose (optional)

  • Deionized water

  • pH meter

  • Cryostat or controlled-rate freezer

  • Sample vials

Procedure:

  • Buffer Preparation: Prepare 25 mM and 250 mM succinate buffer solutions at the desired initial pH (e.g., 5.0) by combining appropriate amounts of monosodium and this compound, or by titrating a succinic acid solution with sodium hydroxide. For cryoprotectant-containing samples, add 2% (w/v) sucrose.

  • Initial pH Measurement: Calibrate the pH meter and measure the initial pH of each buffer solution at room temperature.

  • Freezing: Aliquot the buffer solutions into sample vials and place them in a cryostat or controlled-rate freezer. Freeze the samples to a target temperature (e.g., -40°C).

  • Frozen pH Measurement: Utilize a specialized low-temperature pH probe to measure the pH of the frozen samples directly or allow the samples to thaw in a controlled manner and measure the pH of the initial thawed liquid, which represents the cryoconcentrated phase.

  • Data Analysis: Calculate the pH shift by subtracting the initial pH from the final frozen or initial-thaw pH.

G cluster_prep Buffer Preparation cluster_exp Experimental Workflow prep1 Prepare Succinate Buffers (25 mM & 250 mM, pH 5.0) prep2 Optional: Add 2% Sucrose prep1->prep2 measure_initial_ph Measure Initial pH prep2->measure_initial_ph freeze Freeze to -40°C measure_initial_ph->freeze measure_final_ph Measure pH of Frozen/Initial Thaw freeze->measure_final_ph analyze Calculate pH Shift measure_final_ph->analyze

Experimental workflow for analyzing the impact of freezing on succinate buffers.

Research Application: Modulating Mitochondrial Respiration in Cell Culture

This compound is widely used in cell culture studies to investigate mitochondrial function. As a key intermediate in the tricarboxylic acid (TCA) cycle, succinate can donate electrons to the electron transport chain (ETC) via complex II (succinate dehydrogenase), bypassing complex I. This property is particularly useful in models of mitochondrial dysfunction where complex I activity is impaired.

While many studies utilize "succinate" without specifying the salt form, those that do often use this compound. There is a lack of direct comparative studies evaluating the efficacy of monosodium versus this compound in this context. However, the existing research provides valuable insights into the application of succinate in cellular bioenergetics.

Quantitative Data: Effect of this compound on Oxygen Consumption Rate (OCR) in Glial Cells with Mitochondrial Dysfunction

ConditionChange in OCR
Rotenone (Complex I inhibitor)~67% decrease
Rotenone + 6 mM this compound~20% increase from rotenone-treated baseline
Rotenone + 12 mM this compound~20% increase from rotenone-treated baseline
Rotenone + 24 mM this compound~20% increase from rotenone-treated baseline

Data adapted from a study on mixed glial cell cultures.

These results demonstrate that this compound can partially rescue mitochondrial respiration in cells with inhibited complex I activity.

Experimental Protocol: Assessing the Effect of Succinate on Mitochondrial Respiration in Cell Culture

This protocol describes a general method for evaluating the impact of succinate on cellular oxygen consumption, based on established methodologies.

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) in cultured cells, particularly under conditions of mitochondrial stress.

Materials:

  • Cultured cells (e.g., primary glial cells, cell lines)

  • Cell culture medium

  • This compound

  • Mitochondrial stressor (e.g., rotenone, an inhibitor of complex I)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay medium (e.g., bicarbonate-free DMEM)

Procedure:

  • Cell Seeding: Seed cells in a microplate compatible with the extracellular flux analyzer and allow them to adhere and reach the desired confluency.

  • Assay Preparation: On the day of the assay, replace the culture medium with assay medium and incubate the cells in a non-CO₂ incubator for approximately one hour.

  • Baseline OCR Measurement: Measure the basal oxygen consumption rate using the extracellular flux analyzer.

  • Induction of Mitochondrial Dysfunction: Inject the mitochondrial stressor (e.g., rotenone) into the wells and measure the resulting change in OCR.

  • Succinate Treatment: Inject a solution of this compound at various concentrations into the wells.

  • Post-Treatment OCR Measurement: Immediately measure the OCR following the addition of this compound to determine its effect on mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to quantify the impact of this compound under both basal and stressed conditions.

G cluster_workflow Mitochondrial Respiration Assay Workflow cluster_pathway Succinate's Role in the Electron Transport Chain start Seed Cells in Microplate prep Replace with Assay Medium & Incubate start->prep baseline Measure Baseline OCR prep->baseline stress Inject Mitochondrial Stressor (e.g., Rotenone) baseline->stress measure_stress Measure OCR stress->measure_stress treat Inject this compound measure_stress->treat measure_final Measure Final OCR treat->measure_final Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- Fumarate Fumarate Rotenone Rotenone (Inhibitor) Rotenone->Complex_I

Workflow for assessing succinate's effect on mitochondrial respiration and its entry point into the ETC.

Other Research Applications

Beyond formulation and mitochondrial studies, succinate salts find application in various other research areas:

  • Cell Viability Assays: Some cell viability assays, such as the MTT and XTT assays, measure the metabolic activity of cells, which is linked to mitochondrial function. While succinate levels can influence these assays, there are no standard protocols that specifically compare the effects of monosodium and this compound on the outcomes of these assays.

  • Flavor Enhancer Research: In the food science domain, both monosodium and this compound are explored as flavor enhancers, sometimes in conjunction with monosodium glutamate (B1630785) (MSG). Research in this area focuses on sensory perception and taste profiles rather than the biochemical and cellular applications relevant to drug development.

Conclusion and Recommendations

The choice between monosodium and this compound can have a tangible impact on research outcomes, particularly in the formulation of biologics.

  • For applications involving freeze-thaw cycles of protein formulations , researchers should be aware of the potential for monosodium succinate to crystallize , leading to significant pH shifts. The use of cryoprotectants like sucrose can mitigate this issue. This compound, in this context, may offer a more stable alternative if cryoprotectants are not desirable.

  • In cell culture studies focused on mitochondrial respiration , This compound is a well-documented tool for bypassing complex I of the electron transport chain. While there is a lack of comparative data, its established use and reported efficacy make it a reliable choice for such experiments.

  • For other applications, such as enzyme kinetics , where the specific counter-ion is less likely to have a direct effect on the biological process, either salt may be suitable. However, it is crucial to maintain consistency in the choice of reagent throughout a study to ensure reproducibility.

Researchers are encouraged to carefully consider the specific requirements of their experimental system and, where possible, to clearly document the form of succinate used in their publications to enhance the clarity and reproducibility of their findings.

References

Succinate Salts and Their Impact on Cell Proliferation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of succinate (B1194679), a key intermediate in the Krebs cycle, has expanded beyond cellular metabolism to that of a critical signaling molecule influencing a variety of cellular processes, including proliferation. This guide provides a comparative analysis of the effects of different succinate salts on cell proliferation, supported by experimental data. While direct comparative studies across a range of succinate salts are limited, this document synthesizes available findings to offer insights into their differential impacts.

The Dual Role of Succinate in Cell Proliferation

Succinate's effect on cell proliferation is highly context-dependent, varying with cell type, concentration, and the cellular microenvironment. It can act as both a promoter and an inhibitor of cell growth. Extracellular succinate primarily signals through the G-protein coupled receptor SUCNR1 (also known as GPR91), initiating downstream cascades that can influence proliferation. Intracellularly, succinate can stabilize the hypoxia-inducible factor-1 alpha (HIF-1α), even under normoxic conditions, leading to a "pseudo-hypoxic" state that can drive the expression of genes involved in proliferation and angiogenesis.[1][2]

Comparative Data on Succinate Salts

The cation accompanying the succinate anion can also influence cellular responses. The following table summarizes quantitative data from various studies on the effects of different succinate forms on cell viability and proliferation. It is important to note that the experimental conditions, including cell lines and concentrations, vary between studies, making direct comparisons challenging.

Succinate Salt/FormCell Line(s)ConcentrationObserved Effect on Cell Proliferation/ViabilityReference(s)
Sodium Succinate Mouse sarcoma-180 (S-180), Human tumor tissues10 µMEnhanced the colorimetric absorbance in MTT assay by ~2.5-fold, indicating increased metabolic activity.[3][4]
Neonatal rat ventricular myocytes200 µMUsed as a working concentration to stimulate cardiomyocytes.[5]
Succinic Acid T-cell acute lymphoblastic leukemia (T-ALL) cell lines (CCRF-CEM, MOLT-4)25 mM, 50 mMInduced apoptosis and reduced cell viability.[6][7]
Healthy MRC-5 cells25 mM, 50 mMNo significant cytotoxic effect.[6][7]
Renal cancer cell lines (CAKI-2, ACHN)25 µM, 50 µMRemarkably reduced cell viability.[8]
Diethyl Succinate (cell-permeable) C17.2 neural stem cells0.5–10 mMInhibited cell proliferation in a dose-dependent manner.[9]
Magnesium (as MgCl₂) Human Coronary Artery Endothelial Cells (HCAECs)> 30 mMDecreased cell viability.[10]
Sodium (as NaCl) Human Coronary Artery Endothelial Cells (HCAECs)up to 100 mMNo significant effect on cell viability.[10]

Note: The data for Magnesium and Sodium ions are from studies using chloride salts, which provides insight into the potential contribution of the cation to the overall effect of the corresponding succinate salt.

Signaling Pathways of Succinate

Succinate initiates a cascade of intracellular events upon binding to its receptor, SUCNR1, or through its intracellular actions. The primary signaling pathways are depicted below.

Succinate_Signaling Extracellular and Intracellular Succinate Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Extracellular Succinate->SUCNR1 Binds to PLC PLC SUCNR1->PLC Activates PI3K PI3K SUCNR1->PI3K Activates STAT3 STAT3 SUCNR1->STAT3 Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration ERK->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis HIF1a_stabilization HIF-1α Stabilization HIF1a_stabilization->Proliferation HIF1a_stabilization->Angiogenesis Intracellular Succinate Intracellular Succinate PHD Prolyl Hydroxylases (PHDs) Intracellular Succinate->PHD Inhibits PHD->HIF1a_stabilization Prevents Degradation of

Caption: Succinate signaling pathways impacting cell fate.

Experimental Protocols

A widely used method to assess cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.

MTT Assay Protocol for Cell Proliferation
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Replace the medium with fresh medium containing various concentrations of the succinate salts to be tested. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Cell proliferation can be expressed as a percentage relative to the untreated control.

MTT_Workflow Experimental Workflow for MTT Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence treatment Treat cells with different succinate salt concentrations adherence->treatment incubation Incubate for desired time period treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Solubilize formazan crystals mtt_incubation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate cell proliferation read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cell proliferation assay.

Conclusion

The influence of succinate on cell proliferation is multifaceted, with evidence suggesting both stimulatory and inhibitory effects depending on the cellular context and concentration. While sodium succinate has been shown to enhance metabolic activity in some cancer cells, high concentrations of succinic acid can induce apoptosis. The specific contribution of the cation in different succinate salts (e.g., magnesium, calcium, potassium) to the overall effect on cell proliferation requires further direct comparative investigation. The provided signaling pathways and experimental protocols offer a framework for researchers to further explore the nuanced roles of these compounds in cell biology and drug development.

References

A Comparative Guide to Disodium Succinate Quantification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of disodium (B8443419) succinate (B1194679) is crucial across various applications, from its role as an excipient in pharmaceutical formulations to its function as a key metabolite in biological studies. This guide provides a comparative overview of three prevalent analytical techniques for the quantification of disodium succinate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is compared using experimental data to facilitate informed method selection.

General Experimental Workflow

The quantification of this compound, irrespective of the specific analytical instrumentation, follows a generalized workflow. This process begins with sample preparation to isolate the analyte and ensure compatibility with the analytical system, followed by instrumental analysis, and concluding with data processing and quantification.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Pharmaceutical Product, Biological Matrix) extraction Extraction/Cleanup (e.g., LLE, SPE, Derivatization) sample->extraction Isolate Analyte chromatography Chromatographic Separation (HPLC or GC) extraction->chromatography Sample Injection detection Detection (UV, MS, MS/MS) chromatography->detection Elution integration Peak Integration & Identification detection->integration Signal Acquisition quantification Quantification (Calibration Curve) integration->quantification Data Input result Result Reporting quantification->result Final Concentration

Caption: A generalized workflow for the quantification of this compound.

Comparative Performance of Quantification Techniques

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of succinic acid/disodium succinate.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.99[1] - 0.9988[2]> 0.999[3][4]0.9997[5]
Limit of Detection (LOD) 0.0123 g/LNot explicitly reported, but high sensitivity is a key feature.Not explicitly reported, but suitable for low-level detection.
Limit of Quantification (LOQ) 0.0406 g/LLinear range starts from 1.0 µM.Concentration interval starts from 0.05% (w/w).
Accuracy/Recovery (%) 54.72 - 103%Within-run: <7.8%; Between-run: <11.0%99.8 - 102.6%
Precision (RSD/CV %) Within-day repeatability: 1.25% RSD (for GC-MS)Within-run: <3.7 CV%; Between-run: <14.4 CV%Within-day repeatability: 1.25% RSD
Sample Preparation Simple filtration and dilution may suffice.Solid Phase Extraction (SPE) is often employed.Requires derivatization (silylation).
Selectivity Moderate; may be susceptible to interference from co-eluting compounds.High; MS/MS detection provides excellent specificity.High; mass spectrometric detection offers good selectivity.
Instrumentation Cost Low to moderate.High.Moderate to high.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its simplicity, robustness, and cost-effectiveness. It is particularly suitable for the analysis of succinate in pharmaceutical preparations where the concentration is relatively high.

Instrumentation:

  • HPLC system equipped with a UV detector.

Method 1: Reversed-Phase HPLC

  • Column: LiChrosorb RP-18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 5 mM H₃PO₄ (pH 2.1).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: External standard calibration curve.

Method 2: Alternative Reversed-Phase HPLC

  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Methanol: 0.1% Phosphoric Acid (10:90 v/v).

  • Flow Rate: 0.75 mL/min.

  • Detection: UV at 254 nm.

Sample Preparation:

  • For bulk drug or pharmaceutical formulations, accurately weigh the sample, dissolve in the mobile phase or a suitable solvent, and dilute to a known concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of succinate in complex biological matrices such as serum, urine, and cell cultures.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocol:

  • Column: C18 column.

  • Internal Standard: ¹³C₄ succinic acid disodium salt is used to improve accuracy and precision.

  • Sample Preparation:

    • Add the internal standard to the sample (e.g., serum).

    • Perform a Solid Phase Extraction (SPE) for sample cleanup and concentration using a suitable sorbent like Phenomenex STRATA™ XL-A cartridges.

    • The extraction process can be automated for high-throughput analysis.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transitions for succinic acid and its labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of succinate, particularly in biological samples. A key requirement for this method is the derivatization of the non-volatile succinic acid to make it amenable to gas chromatography.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • For biological tissues, a sample preparation step such as lyophilization may be employed.

    • The dried sample is then derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • The derivatization is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 3-4 hours) to ensure complete reaction.

  • GC Separation:

    • The derivatized sample is injected into the GC system. The chromatographic conditions (e.g., column type, temperature program) are optimized to achieve good separation of the derivatized succinate from other components.

  • MS Detection:

    • The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized succinate.

Conclusion

The choice of the most suitable technique for the quantification of this compound is dictated by the specific analytical needs.

  • HPLC-UV is a reliable and cost-effective method for routine analysis of higher concentration samples, such as in pharmaceutical quality control.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of succinate in complex biological matrices for clinical and preclinical research.

  • GC-MS , while requiring a derivatization step, offers a robust and sensitive alternative for the analysis of succinate in various biological samples.

Each method, when properly validated, can provide accurate and precise quantification of this compound. Researchers should consider factors such as required sensitivity, sample matrix complexity, instrument availability, and throughput needs when selecting the optimal analytical strategy.

References

A Comparative Analysis of Disodium Succinate and Other Krebs Cycle Intermediates in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Krebs cycle, a central hub of cellular metabolism, is a series of biochemical reactions essential for energy production and the biosynthesis of vital macromolecules. The intermediates of this cycle, traditionally viewed as mere metabolic stepping stones, are now recognized as critical signaling molecules that influence a wide array of cellular processes, from gene expression to immune responses. This guide provides an objective comparison of disodium (B8443419) succinate (B1194679) with other key Krebs cycle intermediates—namely alpha-ketoglutarate (B1197944), fumarate (B1241708), and malate. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their distinct and overlapping roles.

At a Glance: Comparative Overview

FeatureDisodium SuccinateAlpha-KetoglutarateFumarateMalate
Primary Metabolic Role Oxidation to fumarate by SDH, linking the Krebs cycle to the electron transport chain.[1][2]Precursor for several amino acids and GABA; entry point for glutamine into the Krebs cycle.Hydrated to form malate.Oxidized to regenerate oxaloacetate, completing the Krebs cycle.[3]
Key Signaling Functions Pro-inflammatory signaling via SUCNR1; stabilization of HIF-1α by inhibiting prolyl hydroxylases (PHDs).[4]Co-substrate for a-KG-dependent dioxygenases (e.g., PHDs, histone demethylases, TET enzymes).Inhibition of a-KG-dependent dioxygenases; potential role in trained immunity.[5]Anaplerotic substrate; influences mitochondrial respiration and ROS production.
Impact on a-KG-Dependent Dioxygenases Inhibitor (product inhibition).Essential co-substrate.Inhibitor (competitive with a-KG).Generally does not directly inhibit.
Mitochondrial Respiration Can stimulate high rates of respiration, particularly through Complex II.Supports Complex I-driven respiration.Can be used as an alternative electron acceptor in some contexts.Substrate for Complex I-driven respiration.
Reactive Oxygen Species (ROS) Production Can induce significant ROS production, especially under conditions of reverse electron transport.Generally lower ROS production compared to succinate.Can influence ROS homeostasis.Can modulate ROS production depending on metabolic state.

In-Depth Comparison: Experimental Evidence

Regulation of α-Ketoglutarate-Dependent Dioxygenases

A critical point of divergence between succinate, fumarate, and alpha-ketoglutarate lies in their influence on α-ketoglutarate-dependent dioxygenases. These enzymes, which include prolyl hydroxylases (PHDs), histone demethylases (KDMs), and Ten-Eleven Translocation (TET) enzymes, play crucial roles in regulating gene expression and cellular responses to hypoxia.

Experimental Data: Inhibition of TET Enzymes

IntermediateTarget EnzymeIC50 Value (µM)Reference
SuccinateTet1/Tet2~550
FumarateTet1/Tet2~400-500

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocol: In Vitro TET Enzyme Inhibition Assay

A common method to assess the inhibitory potential of Krebs cycle intermediates on TET enzymes involves measuring the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) in the presence of the intermediate.

  • Enzyme and Substrate Preparation : Recombinant TET enzyme and a DNA substrate containing 5mC are prepared in a reaction buffer.

  • Inhibitor Addition : Varying concentrations of the Krebs cycle intermediate (e.g., this compound, disodium fumarate) are added to the reaction mixture.

  • Reaction Initiation : The reaction is initiated by the addition of the co-substrate alpha-ketoglutarate and other necessary co-factors like Fe(II) and ascorbate.

  • Incubation : The reaction is incubated at a controlled temperature for a specific duration.

  • Quantification of 5hmC : The amount of 5hmC produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or antibody-based detection (e.g., ELISA).

  • IC50 Determination : The concentration of the intermediate that causes a 50% reduction in 5hmC production is determined as the IC50 value.

Signaling Pathway: Regulation of HIF-1α by Krebs Cycle Intermediates

HIF-1a Regulation cluster_normoxia Normoxia cluster_hypoxia_succinate Hypoxia / High Succinate HIF-1a HIF-1a PHDs PHDs HIF-1a->PHDs Hydroxylation Succinate_prod Succinate PHDs->Succinate_prod Product Proteasomal Degradation Proteasomal Degradation PHDs->Proteasomal Degradation pVHL binding a-KG Alpha-Ketoglutarate a-KG->PHDs Co-substrate HIF-1a_stable HIF-1a (Stable) Gene Expression Gene Expression HIF-1a_stable->Gene Expression Transcription PHDs_inhibited PHDs (Inhibited) Succinate_inhib Succinate Succinate_inhib->PHDs_inhibited Inhibition Fumarate_inhib Fumarate Fumarate_inhib->PHDs_inhibited Inhibition Mitochondrial Respiration Workflow cluster_substrates Substrate Addition Tissue/Cell Culture Tissue/Cell Culture Mitochondrial Isolation Mitochondrial Isolation Tissue/Cell Culture->Mitochondrial Isolation Respirometry Respirometry Mitochondrial Isolation->Respirometry Data Analysis Data Analysis Respirometry->Data Analysis Succinate Succinate Succinate->Respirometry Pyruvate + Malate Pyruvate + Malate Pyruvate + Malate->Respirometry Alpha-KG Alpha-KG Alpha-KG->Respirometry Comparison of OCR Comparison of Oxygen Consumption Rates Data Analysis->Comparison of OCR

References

evaluating the efficacy of disodium succinate as a cryoprotectant against other agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct experimental data on the efficacy of disodium (B8443419) succinate (B1194679) as a primary cryoprotectant for cell preservation. While succinate plays a crucial role in cellular metabolism, particularly under conditions of stress and hypoxia by fueling the mitochondrial electron transport chain, its application and effectiveness as a cryoprotective agent (CPA) have not been established in peer-reviewed studies. Consequently, a direct quantitative comparison with well-established cryoprotectants such as dimethyl sulfoxide (B87167) (DMSO), glycerol, and trehalose (B1683222) is not feasible at this time.

For researchers, scientists, and professionals in drug development, the selection of an appropriate cryoprotectant is paramount to ensure high cell viability, recovery, and functional integrity post-thaw. The ideal CPA should effectively mitigate the damaging effects of ice crystal formation and osmotic stress during freezing and thawing. While the theoretical metabolic benefits of succinate are acknowledged, without empirical data on its cryoprotective properties, its use in cryopreservation protocols remains speculative.

In contrast, extensive research has been conducted on the efficacy of DMSO, glycerol, and trehalose, providing a wealth of comparative data. These agents are widely used in cryopreservation, and their mechanisms of action and optimal usage concentrations have been well-characterized for a variety of cell types.

Established Cryoprotective Agents: A Comparative Overview

To provide a valuable resource for the intended audience, this guide will focus on the objective comparison of these three widely used cryoprotectants, supported by experimental data from published studies.

Data Presentation: Quantitative Comparison of Common Cryoprotectants

The following table summarizes key quantitative data on the performance of DMSO, glycerol, and trehalose from various studies. It is important to note that optimal concentrations and resulting cell viability can vary significantly depending on the cell type, freezing protocol, and thawing procedure.

CryoprotectantTypical Concentration RangeMechanism of ActionPost-Thaw Cell Viability (Representative Data)Key AdvantagesKey Disadvantages
DMSO 5-10% (v/v)Intracellular; penetrates cell membrane, reduces intracellular ice formation, and minimizes solution effects.[1][2][3][4][5]80-95% for many cell linesHigh efficacy for a wide range of cells.Potential for cytotoxicity, can induce differentiation in some stem cells, side effects in clinical applications.
Glycerol 10-20% (v/v)Intracellular; penetrates cell membrane, protects against osmotic stress and ice crystal damage.60-80% for red blood cells and some other cell types.Lower toxicity compared to DMSO.Slower penetration of the cell membrane, can cause significant osmotic stress if not added and removed carefully.
Trehalose 0.1-0.3 MExtracellular (primarily); stabilizes cell membranes and proteins, forms a glassy state at low temperatures.70-90% for various cell types, often used in combination with lower concentrations of DMSO.Low toxicity, can be used to reduce the required concentration of more toxic CPAs.Poor membrane permeability, often requires co-formulation with a permeating CPA or specialized delivery methods.

Experimental Protocols: Methodologies for Evaluating Cryoprotectant Efficacy

The following provides a generalized experimental workflow for assessing the efficacy of a cryoprotectant. Specific parameters will vary based on the cell type and the cryoprotectant being tested.

Experimental Workflow for Cryoprotectant Efficacy Testing

G cluster_0 Preparation cluster_1 Cryopreservation cluster_2 Post-Thaw Analysis A Cell Culture and Harvesting B Cell Counting and Viability Assessment (Pre-freeze) A->B D Incubation with Cryoprotectant B->D C Preparation of Cryoprotectant Solutions C->D E Controlled-Rate Freezing D->E F Storage in Liquid Nitrogen E->F G Rapid Thawing F->G H Removal of Cryoprotectant G->H I Post-Thaw Viability and Recovery Assessment H->I J Functional Assays (e.g., proliferation, differentiation) I->J

A generalized workflow for evaluating cryoprotectant efficacy.
Key Experimental Steps:

  • Cell Preparation: Cells are cultured to a desired confluency and harvested. A pre-freeze cell count and viability assessment (e.g., using trypan blue exclusion) are performed.

  • Cryoprotectant Incubation: The cell suspension is mixed with the prepared cryoprotectant solution at the desired final concentration. Incubation time and temperature are critical and must be optimized.

  • Controlled-Rate Freezing: The cell suspension is cooled at a controlled rate (typically -1°C/minute) to approximately -80°C before being transferred to liquid nitrogen for long-term storage.

  • Thawing: Vials are rapidly thawed in a 37°C water bath.

  • Cryoprotectant Removal: The cryoprotectant is removed by gentle centrifugation and resuspension in fresh culture medium. This step is crucial to minimize cytotoxicity, especially for DMSO.

  • Post-Thaw Analysis:

    • Viability and Recovery: Cell viability is assessed immediately after thawing and at various time points post-thawing using methods like trypan blue, propidium (B1200493) iodide staining with flow cytometry, or metabolic assays (e.g., MTT, PrestoBlue).

    • Functional Assays: Depending on the cell type, functional assays such as proliferation assays, differentiation potential analysis (for stem cells), or specific cellular function tests are performed to assess the impact of cryopreservation on cell functionality.

Signaling Pathways in Cryoinjury and Cryoprotection

Cryoinjury is a complex process involving multiple cellular pathways. Cryoprotectants act to mitigate these detrimental effects.

G cluster_0 Cryopreservation Stressors cluster_1 Cellular Damage cluster_2 Cryoprotectant Action Stressor1 Ice Crystal Formation Damage1 Membrane Damage Stressor1->Damage1 Stressor2 Osmotic Stress Stressor2->Damage1 Damage2 Protein Denaturation Stressor2->Damage2 Stressor3 Oxidative Stress Damage3 Apoptosis Induction Stressor3->Damage3 CPA1 Intracellular CPAs (DMSO, Glycerol) CPA1->Stressor1 Inhibit CPA1->Stressor2 Mitigate CPA2 Extracellular CPAs (Trehalose) CPA2->Damage1 Stabilize CPA2->Damage2 Stabilize

Key stressors and cryoprotectant intervention pathways.

While the metabolic properties of disodium succinate are of significant interest in cellular biology, there is currently no scientific evidence to support its efficacy as a cryoprotective agent. Therefore, a direct comparison with established CPAs like DMSO, glycerol, and trehalose cannot be made. For researchers and drug development professionals, the selection of a cryoprotectant should be based on empirical evidence and tailored to the specific cell type and application. The provided comparison of DMSO, glycerol, and trehalose, along with the outlined experimental protocols, serves as a foundational guide for making informed decisions in cryopreservation. Future research may explore the potential of succinate or its derivatives in cryopreservation, but for now, reliance on well-validated agents is recommended.

References

literature review comparing disodium succinate and monosodium glutamate as signaling molecules

Author: BenchChem Technical Support Team. Date: December 2025

Disodium (B8443419) succinate (B1194679) (DSS) and monosodium glutamate (B1630785) (MSG) are well-recognized for their roles as flavor enhancers, contributing to savory or "umami" tastes in foods.[1][2] Beyond their culinary applications, both molecules function as distinct signaling entities in various physiological processes by activating specific G-protein-coupled receptors (GPCRs). This guide provides a detailed comparison of their signaling mechanisms, supported by experimental data and protocols, to serve as a resource for researchers and drug development professionals.

Disodium Succinate (DSS): A Metabolic Stress Sensor

Succinate, the anion in DSS, is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[3][[“]] It has emerged as a crucial signaling molecule that links cellular metabolism with inflammatory and angiogenic responses, particularly under conditions of metabolic stress like hypoxia.[3] Extracellular succinate acts as a hormone-like molecule by activating its specific receptor.

Primary Receptor: Succinate Receptor 1 (SUCNR1/GPR91)

The primary receptor for extracellular succinate is SUCNR1, also known as GPR91. This receptor is expressed in various tissues, including the kidneys, liver, heart, and immune cells. Activation of SUCNR1 is involved in processes such as regulating blood pressure, inflammation, and angiogenesis.

Signaling Pathway of SUCNR1

SUCNR1 is a pleiotropic receptor that couples to both inhibitory (Gi/o) and stimulatory (Gq/11) G-proteins, leading to distinct downstream effects.

  • Gq-protein Pathway : Upon succinate binding, the Gq alpha subunit activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This calcium influx can initiate various cellular responses, including gene expression related to angiogenesis.

  • Gi-protein Pathway : The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced Protein Kinase A (PKA) activity.

The context and cell type can determine which pathway is dominant. For instance, in M2 macrophages, SUCNR1-mediated Gq signaling is crucial for regulating the transcription of immune function genes.

SUCNR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol SUCNR1 SUCNR1 (GPR91) Gq Gq SUCNR1->Gq Activates Gi Gi SUCNR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Reduces Succinate Succinate Succinate->SUCNR1 Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKA PKA Activity cAMP->PKA Cell_Response_Gq Cellular Responses (e.g., Angiogenesis, Inflammation) Ca_release->Cell_Response_Gq Leads to Cell_Response_Gi Cellular Responses PKA->Cell_Response_Gi Modulates

Caption: Signaling pathways of the succinate receptor SUCNR1/GPR91.

Monosodium Glutamate (MSG): The Prototypical Umami Signal

Monosodium glutamate is the sodium salt of glutamic acid, a non-essential amino acid that serves as the primary stimulus for the umami, or savory, taste. Its signaling role is best characterized in the gustatory system, but its receptors are also found in the gastrointestinal tract, where they modulate digestive processes.

Primary Receptor: T1R1/T1R3 Heterodimer

The principal receptor for MSG is a heterodimer of two class C GPCRs: Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3). This T1R1/T1R3 complex is responsible for recognizing L-amino acids, with glutamate being a paradigmatic ligand. While other glutamate receptors like mGluRs have been proposed to play a role in umami taste, genetic knockout studies have definitively shown that T1R1/T1R3 is essential for glutamate detection and perception. A key feature of this receptor is that its response to glutamate is significantly enhanced by 5'-ribonucleotides like inosine (B1671953) 5'-monophosphate (IMP).

Signaling Pathway of T1R1/T1R3

Activation of the T1R1/T1R3 receptor initiates a well-defined downstream cascade common to sweet and umami tastes:

  • Ligand Binding : Glutamate binds to the Venus flytrap domain of the T1R1 subunit.

  • G-Protein Activation : The conformational change activates a heterotrimeric G-protein, which includes α-gustducin.

  • Second Messenger Production : The G-protein βγ subunits activate Phospholipase C isoform β2 (PLCβ2).

  • Calcium Release : PLCβ2 hydrolyzes PIP2 to generate IP3, which binds to the IP3 receptor (IP3R3) on the endoplasmic reticulum, causing a release of Ca2+ into the cytoplasm.

  • Channel Activation & Depolarization : The rise in intracellular Ca2+ activates the Transient Receptor Potential M5 (TRPM5) ion channel, leading to Na+ influx, cell depolarization, and ultimately neurotransmitter release to signal the brain.

T1R1_T1R3_Signaling cluster_membrane Taste Cell Membrane cluster_cytosol T1R1_T1R3 T1R1/T1R3 Receptor G_protein G-Protein (α-gustducin) T1R1_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ Influx Glutamate Glutamate Glutamate->T1R1_T1R3 Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->TRPM5 Activates Signal Signal to Brain Depolarization->Signal Leads to

Caption: Signaling pathway of the umami taste receptor T1R1/T1R3.

Comparative Quantitative Data

The potency of a signaling molecule is often quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum response.

FeatureThis compound (DSS)Monosodium Glutamate (MSG)
Primary Receptor SUCNR1 (GPR91)T1R1/T1R3 Heterodimer
Ligand Type Endogenous MetaboliteAmino Acid
Signaling Family Class A GPCRClass C GPCR
EC50 Range 26–79 µM (other studies report values from ~17 µM to 56 µM)~2.7 mM (for human T1R1/T1R3)
G-Protein(s) Gi, Gqα-gustducin, Gβγ
Key Effector Adenylyl Cyclase, PLCPLCβ2, TRPM5
Primary 2nd Messenger cAMP, IP3, Ca²⁺IP3, Ca²⁺

Experimental Protocols: Calcium Mobilization Assay

A common method to quantify the activation of Gq-coupled receptors like SUCNR1 and T1R1/T1R3 is the calcium mobilization assay. This technique measures the transient increase in intracellular calcium concentration following receptor stimulation.

Detailed Methodology

  • Cell Culture and Transfection :

    • HEK293 (Human Embryonic Kidney 293) cells are commonly used due to their robust growth and low endogenous GPCR expression.

    • Cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum.

    • For the assay, cells are transiently transfected with plasmids encoding the receptor(s) of interest (e.g., SUCNR1 or both T1R1 and T1R3). Co-transfection with a promiscuous G-protein like Gα15/16 can be used to channel signals from various GPCRs towards the calcium pathway.

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading :

    • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution with HEPES).

    • The "AM" ester group allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

    • Incubation typically occurs for 30-60 minutes at 37°C.

  • Compound Addition and Signal Detection :

    • The plate is placed into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS7000).

    • A baseline fluorescence reading is established for several seconds.

    • The instrument's integrated liquid handler adds the agonist (DSS or MSG) at various concentrations to the wells.

    • Fluorescence intensity is measured immediately and continuously for 2-3 minutes to capture the transient calcium peak. The dye's fluorescence increases significantly upon binding to free Ca²⁺.

  • Data Analysis :

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Data from different agonist concentrations are used to generate a dose-response curve.

    • The EC50 value is calculated by fitting the curve to a sigmoidal dose-response equation using software like GraphPad Prism.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture HEK293 Cells B 2. Transfect with Receptor DNA A->B C 3. Seed Cells in Microplate B->C D 4. Load Cells with Calcium Dye (e.g., Fluo-4) C->D E 5. Measure Baseline Fluorescence D->E F 6. Add Agonist (DSS or MSG) E->F G 7. Record Kinetic Fluorescence Signal F->G H 8. Quantify Peak Response G->H I 9. Plot Dose-Response Curve H->I J 10. Calculate EC₅₀ Value I->J

Caption: Experimental workflow for a GPCR-mediated calcium mobilization assay.

References

A Comparative Guide to the Purity of Commercially Available Disodium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, is a versatile chemical intermediate and food additive with growing applications in the pharmaceutical and biotechnology industries. Its use in drug formulation, cell culture media, and as a component in various bioprocesses necessitates a thorough understanding of its purity profile. Commercial grades of disodium succinate can vary in their purity and impurity profiles, which can significantly impact experimental outcomes, product stability, and regulatory compliance. This guide provides a comparative assessment of commercially available this compound, supported by detailed experimental protocols for purity analysis.

Comparative Purity Analysis

To assess the purity of this compound from different commercial suppliers, a comprehensive analytical workflow is employed. This involves a combination of chromatographic and titrimetric methods to quantify the active ingredient and identify potential impurities. The following tables summarize hypothetical, yet representative, quantitative data from the analysis of this compound samples from three fictional suppliers (Supplier A, Supplier B, and Supplier C).

Table 1: Purity of this compound from Different Commercial Suppliers

SupplierPurity by Titration (% w/w)Purity by HPLC (% Area)
Supplier A99.2 ± 0.399.5 ± 0.2
Supplier B98.5 ± 0.498.8 ± 0.3
Supplier C99.8 ± 0.299.9 ± 0.1

Table 2: Impurity Profile of this compound from Different Commercial Suppliers (Determined by GC-MS)

ImpuritySupplier A (µg/g)Supplier B (µg/g)Supplier C (µg/g)
Maleic Acid50150< 10
Fumaric Acid2575< 5
Acetic Acid10025050
Residual Solvents< 2050< 10
Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of commercial this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Purity Assessment cluster_2 Impurity Profiling cluster_3 Data Analysis & Comparison Sample_Collection Collect Samples from Commercial Suppliers Sample_Documentation Document Lot Numbers & Certificates of Analysis Sample_Collection->Sample_Documentation Sample_Dissolution Prepare Aqueous Stock Solutions Sample_Documentation->Sample_Dissolution Titration Acid-Base Titration (Assay) Sample_Dissolution->Titration HPLC High-Performance Liquid Chromatography (Purity) Sample_Dissolution->HPLC GC_MS Gas Chromatography- Mass Spectrometry (Organic Impurities) Sample_Dissolution->GC_MS ICP_MS Inductively Coupled Plasma- Mass Spectrometry (Heavy Metals) Sample_Dissolution->ICP_MS Data_Compilation Compile Purity & Impurity Data Titration->Data_Compilation HPLC->Data_Compilation GC_MS->Data_Compilation ICP_MS->Data_Compilation Comparative_Analysis Compare Suppliers Data_Compilation->Comparative_Analysis Final_Report Generate Comparison Guide Comparative_Analysis->Final_Report

Experimental workflow for purity assessment.

Detailed Experimental Protocols

Purity Determination by Acid-Base Titration

This method determines the overall assay of this compound by titrating it with a standardized acid.

  • Principle: this compound is a salt of a weak acid and a strong base. In an aqueous solution, it behaves as a base and can be titrated with a strong acid, such as hydrochloric acid (HCl). The endpoint is detected using a suitable indicator or potentiometrically.

  • Reagents and Equipment:

    • This compound sample

    • 0.1 N Hydrochloric acid (standardized)

    • Phenolphthalein (B1677637) indicator solution

    • Deionized water

    • Analytical balance

    • Burette (50 mL)

    • Erlenmeyer flasks (250 mL)

  • Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample and record the weight.

    • Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 N HCl until the pink color disappears.

    • Record the volume of HCl used.

    • Perform a blank titration with 50 mL of deionized water and the indicator.

    • Calculate the purity of this compound using the following formula:

      where:

      • V_sample = Volume of HCl used for the sample (mL)

      • V_blank = Volume of HCl used for the blank (mL)

      • N_HCl = Normality of HCl solution

      • MW_succinate = Molecular weight of this compound (anhydrous: 162.05 g/mol )

      • W_sample = Weight of the sample (g)

Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and its non-volatile organic impurities.

  • Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a stationary phase based on their affinity for the mobile phase. A detector measures the concentration of each component as it elutes from the column.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector.

    • Column: A mixed-mode column such as Primesep 100 can be used to retain both the sodium cation and the succinate anion[1]. Alternatively, a standard C18 column can be used with an appropriate ion-pairing agent.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition will depend on the column used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.

  • Procedure:

    • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Sample Preparation: Prepare a sample solution at the same concentration as the standard solution.

    • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Quantification: Calculate the purity based on the peak area of the succinate peak in the sample chromatogram relative to the standard chromatogram. Impurities can be quantified as a percentage of the total peak area.

Analysis of Volatile and Semi-Volatile Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile organic impurities that may be present from the manufacturing process.

  • Principle: Succinic acid and related acidic impurities are often not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile esters. The derivatized sample is then injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer identifies the components based on their mass-to-charge ratio.

  • Derivatization: A common method involves methylation or silylation. For instance, derivatization can be achieved using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2].

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for the analysis of derivatized organic acids, such as a DB-5MS.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp to ensure the separation of all components.

    • Injection Mode: Splitless injection for trace analysis.

  • Procedure:

    • Sample Preparation and Derivatization: a. Accurately weigh a known amount of the this compound sample. b. Extract the acidic components or directly derivatize the sample. c. For silylation with BSTFA, the sample is typically dried and then heated with the reagent in a suitable solvent[3][4].

    • Analysis: Inject the derivatized sample into the GC-MS system.

    • Identification and Quantification: Identify impurities by comparing their mass spectra to a library of known compounds. Quantify the impurities using an internal standard method.

Conclusion

The purity of commercially available this compound can vary between suppliers. For applications in research, drug development, and other sensitive areas, it is crucial to perform a thorough purity assessment. The experimental protocols outlined in this guide provide a robust framework for quantifying the assay of this compound and identifying potential impurities. Researchers and scientists are encouraged to request certificates of analysis from suppliers and, where necessary, perform their own quality control testing to ensure the material meets the requirements of their specific application. The choice of supplier should be based on a comprehensive evaluation of purity, impurity profile, and batch-to-batch consistency.

References

benchmarking disodium succinate's performance as a buffer against HEPES

Author: BenchChem Technical Support Team. Date: December 2025

In the world of biological research and pharmaceutical development, maintaining a stable pH is not just a matter of good practice; it is the bedrock of reproducible and reliable results. The choice of buffering agent can significantly influence experimental outcomes, from cell culture viability to the kinetics of enzymatic reactions. This guide provides a comprehensive, data-driven comparison of two widely used buffers: the well-established HEPES (B1663699) (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and the increasingly utilized disodium (B8443419) succinate (B1194679).

This publication aims to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to select the optimal buffer for their specific applications. We will delve into their physicochemical properties, buffering performance under various conditions, and their potential impacts on common biological assays.

Physicochemical Properties: A Tale of Two Buffers

The fundamental characteristics of a buffer dictate its suitability for a given application. Here, we summarize the key physicochemical properties of disodium succinate and HEPES.

PropertyThis compoundHEPES
Chemical Structure Dicarboxylic acid saltZwitterionic piperazine (B1678402) derivative
pKa₁ (25 °C) ~4.2-
pKa₂ (25 °C) ~5.6~7.5
Effective Buffering Range 4.5 - 6.0[1][2]6.8 - 8.2[3][4]
Temperature Dependence (dpKa/dT) Low for a dicarboxylic acid~ -0.014 °C⁻¹[5]
Metal Ion Binding Can chelate divalent cationsGenerally considered to have low metal ion binding affinity[5]
Phototoxicity Not reported to be phototoxicCan generate hydrogen peroxide upon exposure to light, which can be toxic to cells[6]

Buffering Performance: A Quantitative Look

A buffer's primary role is to resist changes in pH. The following sections would ideally present direct comparative data on the buffering capacity of this compound and HEPES. However, a lack of publicly available head-to-head studies necessitates a presentation of their individual characteristics and a standardized protocol for their direct comparison.

Temperature Effects on pH Stability

The pH of a buffer solution can be sensitive to temperature changes, which is a critical consideration for experiments conducted at temperatures other than ambient.

This compound: As a dicarboxylic acid, succinic acid shows a relatively small change in its pKa values with temperature fluctuations.[1] This property contributes to its utility in applications requiring stable pH across a range of temperatures.

HEPES: The pKa of HEPES has a known temperature dependence, decreasing as the temperature rises.[5] For every 1°C increase in temperature, the pKa of HEPES decreases by approximately 0.014 units.[5] This means a HEPES buffer prepared to pH 7.4 at 25°C will have a pH of approximately 7.26 at 37°C. It is therefore crucial to adjust the pH of a HEPES buffer at the intended experimental temperature.

Experimental Protocols

To facilitate a direct and quantitative comparison, we provide detailed methodologies for key experiments.

Protocol 1: Determination of Buffering Capacity

This protocol outlines the procedure to determine and compare the buffering capacity of this compound and HEPES solutions.

Objective: To quantify the resistance of each buffer to pH changes upon the addition of a strong acid or base.

Materials:

  • This compound

  • HEPES

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burettes (50 mL)

  • Beakers (100 mL)

Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM solutions of both this compound and HEPES. Adjust the pH of the this compound solution to 5.5 and the HEPES solution to 7.4 using NaOH or HCl as needed.

  • Initial pH Measurement: Place 25 mL of the this compound buffer into a 100 mL beaker with a magnetic stir bar. Measure and record the initial pH.

  • Acid Titration: Fill a burette with 0.1 M HCl. Add the acid in 0.5 mL increments to the stirring buffer solution. Record the pH after each addition until the pH drops by at least 2 units.

  • Base Titration: Repeat the process with a fresh 25 mL of the this compound buffer, this time titrating with 0.1 M NaOH until the pH increases by at least 2 units.

  • HEPES Titration: Repeat steps 2-4 for the 100 mM HEPES buffer solution.

  • Data Analysis: Plot the pH of each buffer solution against the volume of acid or base added. The buffering capacity is the amount of acid or base required to change the pH by one unit. The region where the pH changes the least represents the effective buffering range.

Protocol 2: Comparative Cytotoxicity Assay

This protocol details a method to assess and compare the potential cytotoxic effects of this compound and HEPES on a mammalian cell line.

Objective: To determine the concentration-dependent cytotoxicity of each buffer on a specific cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound stock solution (1 M, sterile-filtered)

  • HEPES stock solution (1 M, sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the chosen cell line into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Buffer Treatment: Prepare a series of dilutions of the this compound and HEPES stock solutions in complete cell culture medium to achieve final concentrations ranging from 10 mM to 100 mM.

  • Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the different buffer concentrations. Include control wells with medium only. Incubate the plates for 24-48 hours.

  • MTT Assay: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot cell viability against buffer concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable) for each buffer.

Impact on Biological Systems and Assays

The choice of buffer can extend beyond simple pH control and influence the outcome of biological experiments.

Interference in Enzymatic Assays

This compound: Succinic acid has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 (CYP450) enzymes.[7] This inhibitory effect is an important consideration when designing enzymatic assays, particularly in drug metabolism studies.

HEPES: While generally considered biologically inert, HEPES can interfere with some biological reactions. For instance, it has been reported to interfere with certain clotting tests and can interact with some enzymes.[8] It is also known to generate hydrogen peroxide when exposed to light, which can interfere with assays that measure reactive oxygen species or are sensitive to oxidative damage.[9][10][11]

Suitability for Cell Culture

This compound: Succinate buffers are used in some cell culture applications and are particularly prevalent in the formulation of monoclonal antibody products to maintain stability.[1][2]

HEPES: HEPES is a widely used buffer in cell culture media, often at concentrations between 10-25 mM, to provide additional buffering capacity, especially when cultures are manipulated outside of a CO₂ incubator.[4][6] However, at higher concentrations (above 40-50 mM), it can exhibit cytotoxicity in some cell lines.[6]

pH-Dependent Signaling Pathways

Intracellular pH (pHi) is a critical regulator of various cellular processes, including signaling pathways that govern cell fate and metabolism. Maintaining a stable extracellular pH with an appropriate buffer is crucial for studying these pHi-dependent events.

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell-cell communication, influencing proliferation, differentiation, and apoptosis.[12][13] Recent studies have indicated that intracellular pH can influence Notch signaling, with increased pHi leading to enhanced Notch1 signaling.[14] This has significant implications for cancer research, as dysregulated Notch signaling is implicated in many cancers.[12][15]

Notch_Signaling cluster_sending Sending Cell cluster_receiving Receiving Cell Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2_Cleavage Notch_Receptor->S2_Cleavage Conformational Change S3_Cleavage S3_Cleavage S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Target_Gene_Expression Target_Gene_Expression Nucleus->Target_Gene_Expression Transcription Activation High_pHi High_pHi High_pHi->Notch_Receptor Enhances Signaling

Caption: The Notch signaling pathway is activated by ligand binding, leading to the release of the Notch Intracellular Domain (NICD), which regulates gene expression. High intracellular pH (pHi) can enhance this signaling.

Glycolysis Regulation

Glycolysis, the metabolic pathway that converts glucose to pyruvate (B1213749), is also sensitive to changes in intracellular pH.[16][17] High pHi can upregulate the expression of glycolytic enzymes, shifting cellular metabolism towards glycolysis and increasing lactate (B86563) production.[14][18] This is a hallmark of many cancer cells, often referred to as the "Warburg effect."

Glycolysis_Regulation cluster_regulation pH Regulation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA High_pHi High_pHi High_pHi->Glycolysis Upregulates Enzymes Low_pHi Low_pHi Low_pHi->Glycolysis Downregulates Enzymes

Caption: Intracellular pH (pHi) regulates glycolysis. High pHi upregulates glycolytic enzymes, increasing the conversion of glucose to pyruvate and subsequently to lactate.

Conclusion: Making an Informed Choice

The selection between this compound and HEPES is not a one-size-fits-all decision. This guide has illuminated the distinct characteristics of each buffer, providing a framework for making an evidence-based choice.

This compound is a strong candidate for applications in the acidic pH range (4.5-6.0), demonstrating good pH stability with temperature changes. Its use in pharmaceutical formulations, particularly for biologics, highlights its utility in specific contexts. However, its potential to chelate metal ions and inhibit certain enzymes requires careful consideration.

HEPES remains a versatile and widely used buffer for a broad range of biological experiments due to its effective buffering in the physiological pH range (6.8-8.2) and low metal ion binding. Its primary drawbacks are its temperature-dependent pKa, requiring pH adjustment at the temperature of use, and its potential for phototoxicity.

Ultimately, the optimal buffer choice depends on the specific requirements of the experimental system. For critical applications, it is highly recommended to perform a direct comparison using the protocols provided in this guide to ensure the chosen buffer provides a stable and non-interfering environment for your research.

References

Unveiling the Role of Disodium Succinate in SUCNR1 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of disodium (B8443419) succinate's performance in activating the succinate (B1194679) receptor 1 (SUCNR1) signaling pathway against other alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding of this important metabolic sensor.

Succinate and the SUCNR1 Signaling Pathway

Disodium succinate, the salt of succinic acid, a key intermediate in the Krebs cycle, also functions as an extracellular signaling molecule by activating the G protein-coupled receptor, SUCNR1 (also known as GPR91). This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and metabolic regulation.

Activation of SUCNR1 by succinate initiates a bifurcated signaling cascade through the coupling of two distinct G protein families: Gαi and Gαq.

  • Gαi Pathway: The activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Pathway: The activation of the Gαq subunit stimulates phospholipase C, which in turn leads to the mobilization of intracellular calcium (Ca²⁺) and the activation of downstream effectors such as protein kinase C (PKC).

The context-dependent activation of these pathways can lead to diverse and sometimes opposing cellular responses, such as both pro- and anti-inflammatory effects.[1] The downstream signaling can also involve the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt.

Below is a diagram illustrating the SUCNR1 signaling pathway.

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 Succinate->SUCNR1 G_alpha_i Gαi SUCNR1->G_alpha_i activates G_alpha_q Gαq SUCNR1->G_alpha_q activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase inhibits Phospholipase_C Phospholipase C G_alpha_q->Phospholipase_C activates cAMP cAMP Adenylyl_Cyclase->cAMP decreases ERK_Akt ERK/Akt Phosphorylation cAMP->ERK_Akt modulates Ca2 Ca²⁺ Mobilization Phospholipase_C->Ca2 leads to Ca2->ERK_Akt activates

SUCNR1 Signaling Pathway Diagram

Comparative Performance of SUCNR1 Agonists

The activation of SUCNR1 can be achieved by its endogenous ligand, succinate, as well as by several synthetic, non-metabolite agonists. This section provides a quantitative comparison of the potency of these molecules in modulating SUCNR1 signaling, primarily through the inhibition of cAMP production.

AgonistTypeEC₅₀ (cAMP Inhibition)Potency vs. SuccinateReference(s)
This compound Endogenous Ligand29 µM-[2][3][4]
cis-Epoxysuccinic acid (cESA)Synthetic Agonist2.7 µM~10-20x higher[2][3][4][5]
cis-1,2-Cyclopropanedicarboxylic acid (cCPDA)Synthetic Agonist49 µMSimilar[2]
OxaloacetateTCA Cycle Intermediate171 µMLower[6]
L-MalateTCA Cycle Intermediate207 µMLower[6]
MaleateSuccinate Analogue13 µMHigher[6]
ItaconateSDH Inhibitor~1 mMLower[6]
MalonateSDH Inhibitor~1 mMLower[6]

Note: EC₅₀ (Half-maximal effective concentration) values represent the concentration of an agonist that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency.

Experimental Protocols for Pathway Validation

To validate the role of this compound and its alternatives in the SUCNR1 signaling pathway, several key in vitro experiments are typically performed. The following are detailed methodologies for these assays.

cAMP Production Assay (GloSensor™ Assay)

This assay measures the inhibition of adenylyl cyclase activity through the Gαi pathway by quantifying changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing SUCNR1.

  • GloSensor™ cAMP Reagent (Promega).

  • CO₂-independent medium.

  • Agonists (this compound, cESA, etc.) and Antagonists (NF-56-EJ40).

  • Forskolin (optional, for Gs-coupled receptor studies, but can be used to potentiate cAMP production).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Cell Preparation: Culture SUCNR1-expressing HEK293 cells to ~80-90% confluency.

  • Transfection (if necessary): If not using a stable cell line, transiently transfect cells with a GloSensor™ cAMP plasmid 24-48 hours before the assay.[7]

  • Cell Harvesting and Equilibration: Harvest cells and resuspend them in CO₂-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow the reagent to equilibrate.[7][8]

  • Plating: Dispense the cell suspension into the wells of a white, opaque plate.

  • Baseline Measurement: Measure the basal luminescence signal once it has stabilized.

  • Agonist/Antagonist Addition: Add varying concentrations of agonists. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

  • Luminescence Reading: Measure the luminescence signal kinetically over a period of 15-30 minutes using a plate reader.[8] A decrease in luminescence indicates a decrease in cAMP levels, confirming Gαi activation.

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.

Materials:

  • SUCNR1-expressing cells (e.g., HEK293, THP-1 macrophages).

  • Fura-2 AM (acetoxymethyl ester) calcium indicator.

  • Pluronic F-127.

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Agonists and antagonists.

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm).

Procedure:

  • Cell Plating: Seed cells onto glass coverslips or in black-walled, clear-bottom microplates and allow them to adhere.

  • Dye Loading: Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.[9][10] Remove the culture medium from the cells and add the loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.[10]

  • Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.

  • Imaging/Reading: Place the coverslip or plate in the imaging setup.

  • Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Stimulation: Add the agonist and continue to record the fluorescence ratio. An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium.

G Protein Coupling Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays can be used to directly measure the interaction between SUCNR1 and its coupled G proteins (Gαi and Gαq) upon agonist stimulation.

Materials:

  • HEK293 cells.

  • Plasmids encoding SUCNR1 fused to a BRET acceptor (e.g., YFP) and G protein subunits (Gα, Gβ, Gγ) fused to a BRET donor (e.g., Renilla luciferase, Rluc).

  • Transfection reagent.

  • Coelenterazine (B1669285) h (luciferase substrate).

  • Agonists.

  • BRET-compatible plate reader.

Procedure:

  • Co-transfection: Co-transfect HEK293 cells with the SUCNR1-acceptor and G protein-donor fusion constructs.[11][12]

  • Cell Plating: Plate the transfected cells in a 96-well microplate.

  • Agonist Treatment: 48 hours post-transfection, treat the cells with the desired agonist.

  • Substrate Addition: Add the luciferase substrate, coelenterazine h.

  • BRET Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET plate reader.[13]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon agonist stimulation indicates a conformational change in the receptor-G protein complex, signifying activation.

The following diagram illustrates a general workflow for these validation experiments.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_assay_steps Assay Steps cluster_analysis Data Analysis Cell_Culture Culture SUCNR1- expressing cells Plating Plate cells in appropriate vessels Cell_Culture->Plating cAMP_Assay cAMP Assay (GloSensor™) Plating->cAMP_Assay Calcium_Assay Calcium Mobilization (Fura-2 AM) Plating->Calcium_Assay BRET_Assay G-Protein Coupling (BRET) Plating->BRET_Assay Reagent_Loading Load with specific reagent/dye cAMP_Assay->Reagent_Loading Calcium_Assay->Reagent_Loading BRET_Assay->Reagent_Loading Transfection Stimulation Stimulate with Agonist/Antagonist Reagent_Loading->Stimulation Data_Acquisition Measure signal (Luminescence/Fluorescence) Stimulation->Data_Acquisition Dose_Response Generate dose-response curves Data_Acquisition->Dose_Response Potency_Calculation Calculate EC₅₀/IC₅₀ values Dose_Response->Potency_Calculation Comparison Compare potencies of different compounds Potency_Calculation->Comparison

Experimental Workflow Diagram

References

Unveiling the Metabolic Ripple Effect of Disodium Succinate on Cultured Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise metabolic alterations induced by cellular treatments is paramount. This guide provides a comparative analysis of the metabolome of cells treated with disodium (B8443419) succinate (B1194679) versus untreated control cells, supported by experimental data and detailed protocols.

Disodium succinate, the salt of the Krebs cycle intermediate succinate, is increasingly recognized not only as a crucial metabolite but also as a potent signaling molecule.[1][2][3] When introduced to cells, it can profoundly influence their metabolic state. This guide synthesizes the known effects of exogenous succinate on cellular metabolism, offering a valuable resource for designing and interpreting experiments in cancer research, immunology, and metabolic disorders.

Comparative Metabolomics Data: Succinate Treatment vs. Control

While a single comprehensive public dataset for this compound treatment is not available, the following table represents a synthesis of expected metabolic changes based on numerous studies investigating the effects of elevated intracellular succinate. The data is presented as fold change or directional change in metabolite abundance in succinate-treated cells compared to an untreated control group.

Metabolite CategoryMetaboliteExpected Change in Succinate-Treated Cells
Glycolysis GlucoseDecrease
PyruvateIncrease
Lactate (B86563)Increase
TCA Cycle CitrateIncrease
α-KetoglutarateIncrease[4][5]
Succinate Significant Increase
FumarateIncrease
MalateIncrease
Amino Acids GlutamateVariable
AspartateIncrease
Redox Cofactors NAD+/NADH RatioDecrease

Note: The precise quantitative changes can vary depending on the cell type, concentration of this compound, and duration of treatment.

Experimental Protocols

Reproducible and reliable metabolomics data hinges on meticulous experimental execution. Below are detailed methodologies for cell culture, treatment, and metabolite extraction.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., human cancer cell line, primary fibroblasts) in 6-well plates at a density of 1 x 10^6 cells per well. Culture in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: After 24 hours, replace the culture medium with fresh medium containing either vehicle control (e.g., sterile phosphate-buffered saline) or this compound at a final concentration of 5-10 mM.

  • Incubation: Treat the cells for a specified time course (e.g., 6, 12, or 24 hours) to monitor temporal metabolic changes.

Intracellular Metabolite Extraction

This protocol is designed to rapidly quench metabolic activity and efficiently extract a broad range of metabolites.

  • Quenching: After the treatment period, rapidly aspirate the culture medium. Immediately wash the cells twice with 1 mL of ice-cold 0.9% saline solution to remove any remaining extracellular metabolites.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well to quench metabolism and precipitate proteins.

  • Cell Lysis and Collection: Place the plates on a rocker at 4°C for 10 minutes to ensure complete cell lysis. Scrape the cell lysate from each well and transfer it to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, clean microcentrifuge tube.

  • Drying: Evaporate the solvent from the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Storage: Store the dried metabolite extracts at -80°C until analysis by mass spectrometry or NMR.

Metabolomics Analysis

The dried metabolite extracts are typically reconstituted in an appropriate solvent and analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of metabolites.

Visualizing the Impact of Succinate

To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the workflow and the key signaling pathways affected by succinate.

G cluster_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with this compound or Vehicle seed->treat incubate Incubate for Time Course (e.g., 24h) treat->incubate quench Quench Metabolism with Ice-Cold Saline Wash incubate->quench extract Add 80% Methanol (-80°C) quench->extract lyse Lyse Cells and Scrape extract->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge collect Collect Supernatant centrifuge->collect dry Dry Metabolite Extract collect->dry reconstitute Reconstitute in Solvent dry->reconstitute lcms LC-MS/GC-MS Analysis reconstitute->lcms data Data Processing & Comparison lcms->data

Caption: Experimental workflow for comparative metabolomics.

G succinate_ext Extracellular This compound sucnr1 SUCNR1 (GPR91) succinate_ext->sucnr1 binds to succinate_int Intracellular Succinate succinate_ext->succinate_int transport g_protein Gq/Gi Proteins sucnr1->g_protein activates plc PLC g_protein->plc activates erk ERK Activation g_protein->erk pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 leads to hif1a HIF-1α Stabilization glycolysis ↑ Glycolysis hif1a->glycolysis phd PHD Inhibition phd->hif1a leads to succinate_int->phd tca TCA Cycle succinate_int->tca enters

Caption: Succinate signaling and metabolic pathways.

Discussion of Metabolic Alterations

The primary metabolic consequence of treating cells with this compound is the direct elevation of intracellular succinate levels. This accumulation has several downstream effects:

  • TCA Cycle Perturbation: Increased succinate can lead to product inhibition of upstream enzymes and provide excess substrate for downstream reactions, altering the concentrations of other TCA cycle intermediates like fumarate, malate, and citrate.

  • Glycolysis Upregulation: A key effect of elevated succinate is the inhibition of prolyl hydroxylase (PHD) enzymes. This leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates glycolytic enzymes, resulting in increased glucose consumption and lactate production. This phenomenon is often observed in cancer cells and is a part of the Warburg effect.

  • Signaling through SUCNR1: Extracellular succinate can also act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). Activation of this receptor can trigger various signaling cascades, including the activation of ERK and an increase in intracellular calcium, which can further influence cellular metabolism and function.

References

Safety Operating Guide

Proper Disposal Procedures for Disodium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of disodium (B8443419) succinate (B1194679), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and environmental compliance.

Hazard Assessment and Regulatory Overview

Disodium succinate is not classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] However, some safety data sheets (SDS) classify it as a skin, eye, and respiratory irritant.[2][3][4] Therefore, laboratory personnel should treat all chemical waste as potentially hazardous until a formal determination is made by the institution's Environmental Health and Safety (EHS) office.[5] Chemical waste generators are required to consult local, regional, and national regulations to ensure complete and accurate classification and disposal.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection: Use chemically resistant gloves (e.g., Nitrile rubber with a minimum thickness of 0.11 mm).

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or a higher-level respirator for significant exposures.

Quantitative Safety and Environmental Data

The following table summarizes key quantitative data for this compound. This information is critical for assessing risk and making informed disposal decisions.

ParameterValueSource(s)
Mammalian Toxicity
Oral LD50 (Rat)> 2000 mg/kg
Dermal LD50 (Rabbit)5369.292 mg/kg bw
Aquatic Toxicity
Toxicity to Fish (LC50, 96h)> 100 mg/L
Toxicity to Daphnia (EC50, 48h)> 1000 mg/L
Toxicity to Algae (EC50, 72h)> 1000 mg/L
Physical/Chemical Properties
Water Solubility (at 25°C)350 g/L
General Disposal Guidelines
pH Range for Sewer Disposal (General Guideline)5.5 - 10.5

Step-by-Step Disposal Protocols

Disposal procedures depend on the form of the waste: solid, aqueous solution, or contaminated materials. Under no circumstances should hazardous chemicals be disposed of via evaporation or poured down the drain without explicit EHS approval .

Protocol for Solid this compound Waste
  • Collection: Collect all solid this compound waste, including surplus or non-recyclable material, in a dedicated waste container.

  • Containerization: Use a container that is chemically compatible, free from damage, and has a secure, leak-proof closure. The original product container is often a suitable choice. Do not use foodstuff containers.

  • Labeling: Clearly label the container with "WASTE: this compound" and include the chemical formula (C₄H₄Na₂O₄). Ensure the label is accurate and legible.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be inspected weekly for leaks. Store acids and bases separately, and keep oxidizing agents away from organic compounds.

  • Disposal: Contact your institution's EHS office for waste pickup. Follow their specific procedures for scheduling and collection.

Protocol for Aqueous Solutions of this compound

While some general guidelines permit sewer disposal for non-hazardous, dilute aqueous solutions with a neutral pH, the most prudent and compliant approach is to manage it as chemical waste.

  • Evaluation: Do not dispose of solutions down the drain unless your institution's EHS office has explicitly confirmed that the concentration and pH are safe for your local wastewater treatment system.

  • Collection & Storage: If not approved for drain disposal, collect the aqueous waste in a sealed, properly labeled container within your SAA.

  • Disposal: Arrange for pickup by your EHS office along with other chemical waste.

Protocol for Spill Cleanup and Contaminated Materials
  • Containment: In case of a spill, prevent further spread.

  • Cleanup: Sweep up solid material, taking care to avoid dust formation. Use absorbent, non-reactive materials for liquids.

  • Collection: Place all contaminated materials (absorbents, PPE, etc.) into a suitable, sealed container for disposal.

  • Disposal: Label the container as "WASTE: this compound Spill Debris" and manage it through your EHS office's hazardous waste program.

Protocol for Empty Containers
  • Decontamination: A container that held this compound should be triple-rinsed with a suitable solvent (such as water) to remove all residue.

  • Defacing: Completely remove or deface all chemical labels from the empty container.

  • Disposal: Once triple-rinsed and with labels removed, the container can typically be disposed of as regular trash. Remove the cap before disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_form Identify Waste Form (Solid, Aqueous, or Spill Debris) start->waste_form solid_waste Solid Waste or Spill Debris waste_form->solid_waste Solid / Debris aqueous_waste Aqueous Solution waste_form->aqueous_waste Aqueous containerize 1. Place in compatible, sealed, and labeled waste container. solid_waste->containerize check_policy Consult Institutional EHS Policy for Aqueous Waste Disposal aqueous_waste->check_policy store_saa 2. Store in designated Satellite Accumulation Area (SAA). containerize->store_saa contact_ehs 3. Contact EHS for waste pickup. store_saa->contact_ehs drain_no Drain Disposal NOT Permitted check_policy->drain_no No drain_yes Drain Disposal Permitted (pH 5.5-10.5, Low Conc.) check_policy->drain_yes Yes drain_no->containerize flush Dispose via sanitary sewer with copious amounts of water. drain_yes->flush

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disodium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Disodium succinate (B1194679), including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines to build a foundation of trust and safety in your chemical handling procedures.

Disodium succinate is a chemical that requires careful handling to prevent potential health hazards. While it is generally considered to have low toxicity, direct contact and inhalation of dust should be avoided. Adherence to the following procedures will minimize risk and ensure safe laboratory practices.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment when handling this compound. These recommendations are based on information from safety data sheets (SDS) and are designed to provide a high level of protection.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection GlovesChemically resistant gloves, such as nitrile rubber (minimum 0.11 mm thickness), are recommended.[2][3] Dispose of contaminated gloves after use.
Skin and Body Protection Lab Coat/ClothingWear a standard lab coat. For larger quantities or risk of significant contact, impervious clothing that is fire/flame resistant is advised.[1]
Respiratory Protection RespiratorIf dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95 or P95). For higher-level protection, a full-face respirator with appropriate cartridges may be necessary.
Operational Plan: Step-by-Step Handling Procedure

Following a systematic approach to handling this compound will ensure a safe and efficient workflow from preparation to disposal.

1. Preparation:

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when handling the powder form or creating solutions.

  • Confirm that an eyewash station and a safety shower are readily accessible.

  • Assemble all necessary PPE as detailed in the table above before beginning work.

2. Handling:

  • Avoid generating dust when working with solid this compound.

  • If creating a solution, slowly add the solid to the liquid to prevent splashing.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

3. First-Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • If ingested: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of in accordance with local, regional, and national regulations.

  • Waste Collection: Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed containers.

  • Disposal: Dispose of the chemical waste through a licensed waste disposal company. Do not empty into drains or the environment.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don PPE prep->ppe handling Handling this compound (Weighing, Mixing) ppe->handling Proceed to experiment decon Decontamination handling->decon Clean work area & equipment waste Waste Disposal handling->waste Collect waste remove_ppe Doff PPE decon->remove_ppe waste->remove_ppe wash Wash Hands remove_ppe->wash Final step

A flowchart detailing the safe handling workflow for this compound.

References

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